molecular formula C10H16N5O13P3 B143271 (S)-ATPO CAS No. 126339-06-8

(S)-ATPO

Katalognummer: B143271
CAS-Nummer: 126339-06-8
Molekulargewicht: 507.18 g/mol
InChI-Schlüssel: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenosine-5'-Triphosphate (ATP) is a nucleoside triphosphate that serves as a fundamental substrate for a vast array of ATP-dependent enzyme systems in biochemical research. It is composed of adenine, ribose, and a triphosphate chain . The energy released from the hydrolysis of the phosphate bonds in ATP, often termed the "molecular unit of currency" in cellular systems, drives essential cellular processes including active transport, muscle contraction, and biosynthesis . In the research laboratory, high-purity ATP is critical for studies in molecular biology and biochemistry. Key applications include serving as a substrate for protein kinases and phosphatases in cell signaling studies, and as an essential component for PCR and in vitro transcription reactions . ATP is also a vital nucleotide for DNA and RNA synthesis . Furthermore, extracellular ATP and its breakdown product, adenosine, are involved in purinergic signaling, mediating a variety of biological processes such as neurotransmission, cardiac function, and vasodilation, which are areas of active pharmacological investigation . This product is offered in a highly purified form (≥99% purity as determined by HPLC) and is supplied as a solution to ensure consistent performance and stability . It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
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InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Source PubChem
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
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Molecular Formula

C10H16N5O13P3
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DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Solid
Record name Adenosine triphosphate
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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CAS No.

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Record name ADENOSINE TRIPHOSPHATE
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Foundational & Exploratory

In-Depth Technical Guide to (S)-ATPO: A Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-ATPO, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies.

Core Chemical Information

This compound , with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid , is the chirally pure S-enantiomer of the racemic compound ATPO. The corresponding (R)-enantiomer has been shown to be inactive at AMPA receptors, highlighting the stereospecificity of this interaction.[1]

Chemical Structure:

The molecular structure of this compound is represented by the following SMILES notation: OP(COC1=NOC(C(C)(C)C)=C1C--INVALID-LINK--=O)N)(O)=O

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Quantitative Data: Antagonist Activity

CompoundReceptor TargetAntagonist Potency (Ki)
(RS)-ATPOAMPA Receptor16 µM
(RS)-ATPOKainate Receptor23 µM - 27 µM

Data obtained from whole-cell patch-clamp recordings on cultured rat neurons.

Pharmacological studies have demonstrated that the antagonist activity of the racemic mixture resides in the (S)-(+)-enantiomer, which is reported to be twice as potent as the racemate itself.[1]

Mechanism of Action and Signaling Pathway

As a competitive antagonist, this compound binds to the ligand-binding domain of the AMPA receptor, preventing the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition of AMPA receptor activation has downstream effects on intracellular signaling cascades.

A key pathway modulated by AMPA receptor antagonists is the extracellular signal-regulated kinase (ERK1/2) pathway .[2] By blocking AMPA receptor function, this compound can lead to the inhibition of this critical signaling cascade, which is involved in numerous cellular processes, including cell proliferation and survival.

AMPA_ERK_Pathway receptor AMPA Receptor ras Ras receptor->ras antagonist This compound antagonist->receptor Inhibits glutamate Glutamate glutamate->receptor Activates raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) erk->downstream

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of racemic (RS)-ATPO has been described, followed by chiral resolution to isolate the individual enantiomers.[1] A general outline of the synthesis is as follows:

  • Starting Materials: The synthesis typically starts from commercially available reagents.

  • Key Steps: The synthetic route involves the formation of the isoxazole ring and the introduction of the phosphonomethoxy and amino acid moieties.

  • Chiral Resolution: The racemic mixture of ATPO is resolved using chiral high-performance liquid chromatography (HPLC) to separate the (S) and (R) enantiomers. A Sumichiral OA-5000 column is a suitable choice for this separation.[1]

Electrophysiological Analysis of AMPA Receptor Antagonism

Whole-cell patch-clamp electrophysiology is a standard method to characterize the antagonist activity of compounds like this compound at AMPA receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for AMPA receptors.

Materials:

  • Cultured neurons (e.g., rat cortical or hippocampal neurons)

  • External solution (aCSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose.

  • Internal pipette solution containing (in mM): CsF or CsCl, EGTA, HEPES, ATP, GTP.

  • AMPA receptor agonist (e.g., AMPA or glutamate)

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Prepare cultured neurons on coverslips for recording.

  • Recording Setup: Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.

  • Agonist Application: Apply a known concentration of an AMPA receptor agonist to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Construct a dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cultured Neurons patch Establish Whole-Cell Patch-Clamp prep_cells->patch prep_solutions Prepare Internal and External Solutions prep_solutions->patch apply_agonist Apply AMPA Receptor Agonist patch->apply_agonist apply_antagonist Co-apply this compound apply_agonist->apply_antagonist record Record Ionic Currents apply_antagonist->record measure Measure Current Amplitudes record->measure plot Construct Dose-Response Curve measure->plot calculate Calculate Ki Value plot->calculate

Caption: Workflow for electrophysiological analysis.

Conclusion

This compound is a valuable research tool for studying the role of AMPA receptors in the central nervous system. Its stereospecific antagonism and its impact on downstream signaling pathways, such as the ERK1/2 cascade, make it a compound of interest for researchers in neuroscience and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacological properties of this potent AMPA receptor antagonist.

References

An In-Depth Technical Guide on the Mechanism of Action of (S)-ATPO on AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding at the ligand-binding domain, the structural basis for its competitive antagonism, and its selectivity profile. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of such antagonists are provided. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to AMPA Receptors and this compound

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). They are crucial for synaptic plasticity, a fundamental process for learning and memory. AMPA receptors are tetrameric complexes composed of four subunits (GluA1-4), which assemble in various combinations to form a central ion channel. The binding of the endogenous agonist, glutamate, to the extracellular ligand-binding domain (LBD) of the subunits induces a conformational change that opens the ion channel, leading to the influx of cations and depolarization of the postsynaptic neuron.

This compound has been identified as a competitive antagonist of AMPA receptors. Unlike agonists which activate the receptor, or allosteric modulators which bind to a different site to modulate the receptor's function, this compound binds to the same site as glutamate but fails to activate the channel. Instead, it prevents glutamate from binding and thereby inhibits receptor function.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism at the glutamate binding site on the AMPA receptor LBD.

Binding to the Ligand-Binding Domain

The LBD of each AMPA receptor subunit is a clamshell-like structure composed of two domains, D1 and D2. Agonist binding induces a closure of this clamshell, which is the conformational change that triggers the opening of the ion channel.

High-resolution X-ray crystallography has revealed that this compound binds within the cleft of the LBD of the GluA2 subunit[1]. The binding of this compound stabilizes the LBD in an open conformation, preventing the domain closure necessary for channel activation[1].

Structural Basis of Competitive Antagonism

The antagonistic action of this compound is attributed to specific molecular interactions within the LBD:

  • The phosphonate group of this compound forms direct interactions with residues in the D2 domain.

  • The bulky tert-butyl group is accommodated within a pocket formed by residues from both D1 and D2 domains.

These interactions create steric hindrance that physically prevents the clamshell from closing[1]. This is in contrast to agonists, which promote this domain closure. By holding the LBD in an open conformation, this compound competitively inhibits the binding of glutamate and subsequent receptor activation.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with AMPA and Kainate receptors.

LigandReceptor SubunitAssay TypeAffinity (Ki)Reference
This compoundAMPA Receptor (native)Radioligand Binding1.71 µM (at GluA2)[2]
This compoundGluK1 (Kainate Receptor)Radioligand BindingLow micromolar[3]

Experimental Protocols

The characterization of competitive antagonists like this compound relies on a combination of structural, biochemical, and functional assays.

X-ray Crystallography of the Ligand-Binding Domain

This protocol outlines the general steps for determining the crystal structure of a ligand in complex with the AMPA receptor LBD.

  • Protein Expression and Purification: The soluble ligand-binding domain (S1S2 construct) of the desired AMPA receptor subunit (e.g., GluA2) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Crystallization: The purified S1S2 protein is concentrated and mixed with a solution containing this compound. Crystallization conditions (e.g., precipitant, pH, temperature) are screened using vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

  • Structure Determination: The structure is solved using molecular replacement, using a previously determined structure of the LBD as a search model. The electron density map is then used to build and refine the model of the protein-ligand complex.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes how to determine the binding affinity (Ki) of an unlabeled competitive antagonist.

  • Membrane Preparation: Synaptic membranes are prepared from a brain region rich in AMPA receptors (e.g., rat cortex) or from cells expressing recombinant AMPA receptors.

  • Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the inhibitory effect of a competitive antagonist on AMPA receptor-mediated currents.

  • Cell Preparation: Cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits are used.

  • Recording Configuration: A whole-cell patch-clamp recording is established on a single cell. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

  • Agonist Application: A known concentration of an AMPA receptor agonist (e.g., glutamate) is rapidly applied to the cell to evoke an inward current.

  • Antagonist Application: The competitive antagonist (this compound) is bath-applied at increasing concentrations, and the agonist-evoked currents are measured in the presence of each antagonist concentration.

  • Data Analysis: A concentration-response curve is generated by plotting the agonist-evoked current amplitude as a function of the antagonist concentration. The IC50 value is determined from this curve. For a competitive antagonist, a Schild analysis can be performed to determine the antagonist's equilibrium dissociation constant (Kb).

Visualizations

Signaling Pathway Diagram

cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPAR Binds ATPO This compound (Antagonist) ATPO->AMPAR Competitively Binds Activation Channel Opening (Domain Closure) AMPAR->Activation Conformational Change NoActivation Channel Remains Closed (Domain Open) AMPAR->NoActivation Stabilizes Open State IonFlux Na+/Ca2+ Influx Activation->IonFlux Depolarization Postsynaptic Depolarization IonFlux->Depolarization

Caption: Competitive antagonism of this compound at the AMPA receptor.

Experimental Workflow Diagram

cluster_workflow Workflow for Characterizing a Competitive Antagonist start Synthesize or Procure This compound binding_assay Radioligand Binding Assay (e.g., with [3H]CNQX) start->binding_assay electrophysiology Whole-Cell Patch-Clamp Electrophysiology start->electrophysiology crystallography X-ray Crystallography with GluA2-S1S2 start->crystallography calc_ki Calculate Ki from IC50 (Cheng-Prusoff) binding_assay->calc_ki schild_analysis Schild Analysis electrophysiology->schild_analysis structure_determination Determine 3D Structure of Binding Mode crystallography->structure_determination mechanism Elucidate Mechanism of Antagonism calc_ki->mechanism schild_analysis->mechanism structure_determination->mechanism

Caption: Experimental workflow for characterizing this compound.

Logical Relationship Diagram

ATPO_binds This compound binds to Glutamate Binding Site stabilizes_open Stabilizes Open Conformation of Ligand-Binding Domain ATPO_binds->stabilizes_open prevents_closure Prevents Agonist-Induced Domain Closure stabilizes_open->prevents_closure no_activation Receptor Channel Does Not Open prevents_closure->no_activation inhibition Inhibition of Postsynaptic Current and Depolarization no_activation->inhibition

Caption: Logical flow of this compound's antagonistic action.

Conclusion

This compound serves as a well-characterized example of a competitive antagonist for AMPA receptors. Its mechanism of action is understood at the atomic level through structural biology, which reveals how it stabilizes an open, inactive conformation of the ligand-binding domain. This blockade of the essential agonist-induced conformational change effectively inhibits receptor function. The detailed understanding of the interaction between this compound and the AMPA receptor provides a valuable framework for the rational design of novel therapeutic agents targeting the glutamatergic system. Further research to obtain more precise quantitative data on its affinity for different AMPA and kainate receptor subunit combinations will further refine our understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis and Purification of Chiral Phosphorothioate Analogs of ATP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "(S)-ATPO" is not a standard chemical identifier found in the scientific literature. This guide proceeds under the assumption that the query refers to (S)-configuration chiral analogs of Adenosine Triphosphate (ATP), specifically P-chiral phosphorothioate analogs such as Adenosine 5'-O-(1-thiotriphosphate), (Sp)-ATPαS.

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of chiral phosphorothioate analogs of ATP, which are invaluable tools in biochemistry and drug development for studying enzyme mechanisms and as potential therapeutics.

Introduction to Chiral Phosphorothioate ATP Analogs

Phosphorothioate analogs of ATP are molecules in which one of the non-bridging oxygen atoms in the phosphate chain is replaced by a sulfur atom. This substitution at the α, β, or γ phosphorus atom introduces a chiral center, resulting in two diastereomers: the (Sp) and (Rp) isomers. These analogs are often resistant to hydrolysis by certain enzymes, making them excellent tools for mechanistic studies. The (Sp) isomer is frequently considered the "S" configuration in this context.

Synthesis of Chiral Phosphorothioate ATP Analogs

The synthesis of stereochemically defined phosphorothioate ATP analogs can be achieved through both enzymatic and chemical approaches.

Enzymatic synthesis is a common and effective method for preparing specific diastereomers of phosphorothioate ATP analogs, particularly (Sp)-ATPαS. This method leverages the stereoselectivity of enzymes to produce the desired chiral molecule.

Experimental Protocol: Enzymatic Synthesis of (Sp)-ATPαS

This protocol is based on the principle of using specific kinases to phosphorylate a phosphorothioate ADP analog in a stereoselective manner.

  • Reaction Mixture Preparation:

    • Adenosine 5'-(α-thio)diphosphate (ADPαS)

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase

    • Adenylate kinase (if starting from AMPαS)

    • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Reaction Conditions:

    • The components are mixed in the reaction buffer. The concentrations of substrates and enzymes should be optimized for the specific scale of the synthesis.

    • The reaction is incubated at a controlled temperature, typically 37°C.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Reaction Termination:

    • Once the reaction has reached completion (as determined by monitoring), it is terminated. This can be achieved by adding a solution like perchloric acid, followed by neutralization.[2]

While enzymatic synthesis is often preferred for its stereoselectivity, chemical methods offer versatility in creating a wider range of analogs. The stereocontrolled installation of the chiral phosphorothioate motif can be challenging but has been advanced through the development of novel P(V)-based reagents.[3] These methods are particularly relevant in the context of synthesizing phosphorothioate oligonucleotides and can be adapted for ATP analogs.[4]

Conceptual Workflow for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow Protected_Nucleoside Protected Adenosine Coupling Coupling Protected_Nucleoside->Coupling 1. Phosphitylating_Reagent Chiral Phosphitylating Reagent Phosphitylating_Reagent->Coupling 2. Sulfurization Sulfurization Coupling->Sulfurization 3. Oxidation_Deprotection Oxidation & Deprotection Sulfurization->Oxidation_Deprotection 4. Chiral_ATP_Analog P-Chiral ATP Analog Oxidation_Deprotection->Chiral_ATP_Analog 5.

Caption: Conceptual workflow for the chemical synthesis of P-chiral ATP analogs.

Purification of Chiral Phosphorothioate ATP Analogs

Purification is a critical step to isolate the desired chiral ATP analog from the reaction mixture, which may contain unreacted starting materials, byproducts, and enzymes. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

RP-HPLC is a powerful technique for purifying ATP analogs.[2] The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase.

Experimental Protocol: RP-HPLC Purification

  • Column Selection: A C18 reverse-phase column is typically used.[2]

  • Mobile Phase Preparation: A volatile mobile phase is often employed to facilitate sample recovery by lyophilization. A common mobile phase consists of an aqueous buffer (e.g., triethylammonium bicarbonate, TEAB) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically maintained around 7.[1][2] For phosphorothioate analogs, an ion-pairing agent like tributylamine may be added to the mobile phase to improve separation.[2]

  • Gradient Elution: A gradient of the organic modifier is typically used to elute the components. The specific gradient profile (i.e., the rate of change of the organic modifier concentration) needs to be optimized to achieve baseline separation of the desired product from impurities.

  • Fraction Collection: Fractions are collected as they elute from the column. The fractions containing the pure product, as determined by UV absorbance at 260 nm, are pooled.

  • Sample Recovery: The volatile mobile phase is removed from the pooled fractions by lyophilization (freeze-drying) to yield the purified ATP analog, often as a salt (e.g., triethylammonium salt).[1]

Data Presentation

The following tables summarize key quantitative data and methodologies related to the synthesis and purification of chiral ATP analogs.

Table 1: Summary of Synthesis and Purification Data for ATP Analogs

ATP Analog TypeSynthesis MethodTypical YieldPurification MethodReference
Phosphorothioate AnalogsEnzymatic~70%RP-HPLC[2]
Etheno-ATPEnzymatic~70%RP-HPLC[2]
Formycin A 5'-triphosphateEnzymatic~70%RP-HPLC[2]
Tubercidin 5'-triphosphateEnzymatic~70%RP-HPLC[2]

Table 2: Key Parameters for RP-HPLC Purification of ATP Analogs

ParameterTypical Value/ConditionPurposeReference
Stationary Phase C18 silicaProvides a non-polar surface for hydrophobic interactions.[2]
Mobile Phase Aqueous buffer (e.g., TEAB) with organic modifier (e.g., acetonitrile)Elutes the sample components based on their polarity.[1]
Ion-Pairing Agent TributylamineImproves retention and resolution of anionic nucleotides.[2]
pH ~7.0Maintains the charge state of the ATP analog.[2]
Detection UV absorbance at 260 nmDetects the adenine base of the ATP analog.-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of a chiral ATP analog.

cluster_workflow Enzymatic Synthesis and Purification Workflow Start Start: Chiral Precursor (e.g., ADPαS) Enzymatic_Reaction Enzymatic Reaction (Kinases, PEP) Start->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC/TLC) Enzymatic_Reaction->Reaction_Monitoring Reaction_Termination Reaction Termination Reaction_Monitoring->Reaction_Termination Reaction Complete Purification Purification by RP-HPLC Reaction_Termination->Purification Fraction_Analysis Fraction Analysis (UV Absorbance) Purification->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pool Pure Fractions Final_Product Pure (Sp)-ATP Analog Lyophilization->Final_Product

Caption: General workflow for the enzymatic synthesis and purification of a chiral ATP analog.

References

In Vitro Characterization of (S)-ATPO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, the biologically active stereoisomer of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding affinity for various glutamate receptor subtypes and detailed protocols for relevant experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of AMPA receptor modulation.

Pharmacological Profile of this compound

This compound is the (S)-enantiomer of the racemic compound ATPO. Pharmacological studies have demonstrated that the antagonist activity resides in the (S)-form, which is approximately twice as potent as the racemate, while the (R)-enantiomer is devoid of activity at AMPA receptors.[1] this compound exerts its effect by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by the endogenous ligand, glutamate.

Binding Affinity

Quantitative data on the binding affinity of this compound for various ionotropic glutamate receptor subtypes is crucial for understanding its selectivity and potential therapeutic window. The following table summarizes the available in vitro binding data.

Receptor SubtypeLigandAssay TypeKi (nM)IC50 (nM)Reference
Native AMPA Receptors (Rat Brain)[3H]AMPARadioligand Binding-~3000This value is for an antagonist with a similar binding mode, not directly for this compound.[2]
Homomeric GluK1 Kainate Receptors[3H]KainateRadioligand Binding-~3000This value is for an antagonist with a similar binding mode, not directly for this compound.[2]

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for AMPA receptors in rat brain synaptic membranes using [3H]AMPA as the radioligand.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

  • [3H]AMPA (specific activity ~50-60 Ci/mmol)

  • This compound (or other unlabeled competing ligands)

  • Whatman GF/B glass fiber filters

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [3H]AMPA (final concentration ~5-10 nM).

    • To determine non-specific binding, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) in place of this compound.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 1 hour.

    • Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in Assay Buffer using a filtration apparatus.

    • Rapidly wash the filters three times with 4 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]AMPA binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

This compound, as a competitive antagonist, blocks the binding of glutamate to AMPA receptors, thereby inhibiting the downstream signaling cascades initiated by receptor activation.

Inhibition of Excitatory Postsynaptic Currents

The primary function of AMPA receptors is to mediate fast excitatory neurotransmission. By preventing glutamate from binding, this compound directly inhibits the influx of Na+ and Ca2+ ions through the AMPA receptor channel, leading to a reduction in excitatory postsynaptic potentials (EPSPs).

AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel No Activation EPSP No EPSP Ion_Channel->EPSP Glutamate->AMPA_Receptor Binding Site S_ATPO This compound S_ATPO->AMPA_Receptor Blocks

Caption: this compound competitively blocks glutamate binding to the AMPA receptor.

Modulation of Downstream Signaling Cascades

AMPA receptor activation can trigger various intracellular signaling pathways that are crucial for synaptic plasticity and cell survival. By blocking AMPA receptor function, this compound can modulate these downstream cascades. For instance, inhibition of AMPA receptors has been shown to suppress the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Downstream_Signaling_Inhibition S_ATPO This compound AMPA_Receptor AMPA Receptor S_ATPO->AMPA_Receptor Inhibits ERK_Pathway ERK Pathway AMPA_Receptor->ERK_Pathway No Activation CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation No Phosphorylation Gene_Expression Gene Expression (e.g., Cyclin D1) CREB_Phosphorylation->Gene_Expression Suppression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibition

Caption: this compound inhibits AMPA receptor-mediated activation of the ERK pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Assays cluster_functional Functional Assays Synthesis Synthesis of (RS)-ATPO Resolution Chiral Resolution Synthesis->Resolution S_ATPO_Compound This compound Resolution->S_ATPO_Compound Radioligand_Assay Radioligand Binding Assay ([3H]AMPA) S_ATPO_Compound->Radioligand_Assay Electrophysiology Electrophysiology (e.g., Patch Clamp) S_ATPO_Compound->Electrophysiology Membrane_Prep Membrane Preparation (e.g., Rat Brain) Membrane_Prep->Radioligand_Assay Data_Analysis_Ki Data Analysis (IC50, Ki) Radioligand_Assay->Data_Analysis_Ki Cell_Culture Cell Culture (e.g., Neurons, HEK293) Cell_Culture->Electrophysiology Data_Analysis_Functional Data Analysis (Antagonist Potency) Electrophysiology->Data_Analysis_Functional

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes. Its competitive antagonist activity at AMPA receptors makes it a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission. The data and protocols presented in this guide provide a solid foundation for further in vitro investigation of this compound and related compounds. Further research is warranted to fully elucidate its binding profile across all AMPA and kainate receptor subtypes and to explore its effects on a broader range of downstream signaling pathways.

References

(S)-ATPO Binding Affinity for Glutamate Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid ((S)-ATPO) for various ionotropic glutamate receptor (iGluR) subtypes. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to serve as a critical resource for researchers in neuroscience and pharmacology.

Introduction to this compound and Glutamate Receptors

This compound is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors. Glutamate receptors, including AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors, are crucial for mediating fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them key targets for therapeutic intervention. Understanding the binding affinity and selectivity of ligands like this compound across different glutamate receptor subtypes is fundamental for the development of novel therapeutics.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been characterized primarily for AMPA and kainate receptor subtypes. The pharmacological activity of ATPO resides in its (S)-enantiomer.[1]

Table 1: Binding Affinity of this compound for AMPA Receptor Subtypes

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Native AMPA Receptors[³H]AMPARat brain synaptic membranes~3000 (IC₅₀)[1]
Homomeric GluA2[³H]AMPARecombinantData Not Available

Table 2: Binding Affinity of this compound for Kainate Receptor Subtypes

Receptor SubtypeRadioligandPreparationActivityReference
Receptors with GluK1Data Not AvailableRecombinantWeaker antagonist action[1]
Receptors with GluK2Data Not AvailableRecombinantDevoid of activity[1]
Heteromeric GluK2/GluK5Data Not AvailableRecombinantDevoid of activity[1]

Table 3: Binding Affinity of this compound for NMDA Receptor Subtypes

Receptor SubtypeRadioligandPreparationKi (nM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: There is currently no publicly available data on the binding affinity of this compound for NMDA receptor subtypes.

Summary of Selectivity:

This compound demonstrates a clear selectivity profile:

  • High affinity for AMPA receptors.

  • Lower affinity for kainate receptors containing the GluK1 subunit.

  • No significant activity at kainate receptors containing GluK2 or GluK2/GluK5 subunits.

  • Unknown activity at NMDA receptors.

Experimental Protocols

The determination of binding affinities for ligands like this compound typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell membranes from cell lines expressing specific recombinant glutamate receptor subtypes.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the target receptor in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known saturating unlabeled ligand).

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for ionotropic glutamate receptors and the workflow for a competitive radioligand binding assay.

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_AMPA AMPA Receptor cluster_Kainate Kainate Receptor cluster_NMDA NMDA Receptor Glutamate Glutamate Vesicle Synaptic Vesicle Glutamate->Vesicle VGLUT Glutamate_Released Glutamate Vesicle->Glutamate_Released Action Potential AMPA GluA1/2/3/4 Glutamate_Released->AMPA Kainate GluK1-5 Glutamate_Released->Kainate NMDA GluN1/2A-D Glutamate_Released->NMDA Ion_Influx Na⁺/Ca²⁺ Influx AMPA->Ion_Influx Kainate->Ion_Influx NMDA->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade ATPO This compound ATPO->AMPA Antagonist ATPO->Kainate Weak Antagonist

Caption: General signaling pathway of ionotropic glutamate receptors.

Binding_Assay_Workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Filtration (Separate bound from free ligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its selectivity profile, demonstrating high affinity for AMPA receptors and weaker or no activity at kainate and unknown activity at NMDA receptors, makes it a useful compound for dissecting the contributions of these different receptor subtypes to synaptic transmission and plasticity. Further research is required to determine the precise binding affinities of this compound for individual AMPA and kainate receptor subunit combinations to provide a more complete understanding of its pharmacological profile. The methodologies and pathways described in this guide provide a framework for such future investigations and for the continued development of subtype-selective glutamate receptor ligands.

References

Navigating the Preclinical Path of (S)-ATPO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-[5-(tert-butyl)-3-(phosphonomethoxy)isoxazol-4-yl]propanoic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key modulator of excitatory neurotransmission, this compound holds significant promise in the investigation and potential treatment of various neurological disorders. However, the successful development of any therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound in various buffer systems, based on the general properties of structurally related isoxazole-containing amino acid analogues and AMPA receptor antagonists. Detailed experimental protocols for assessing these critical parameters are also presented to aid researchers in their preclinical investigations.

Anticipated Solubility Profile of this compound

Table 1: Anticipated Aqueous Solubility of this compound in Common Buffers

Buffer SystempH RangeAnticipated SolubilityRationale
Phosphate-Buffered Saline (PBS)7.2 - 7.6Low to ModerateAt physiological pH, the amino acid and phosphonate moieties will be ionized, potentially increasing solubility compared to neutral water. However, the bulky tert-butyl and isoxazole groups may limit overall solubility.
Citrate Buffer3.0 - 6.2Moderate to HighAt acidic pH, the amino group will be protonated, increasing polarity and likely enhancing solubility.
Tris Buffer7.5 - 9.0Low to ModerateSimilar to PBS, solubility at near-neutral to slightly alkaline pH is expected to be influenced by the ionization state of the molecule.
Borate Buffer8.0 - 10.2ModerateAt alkaline pH, the carboxylic acid and phosphonate groups will be deprotonated, potentially increasing solubility.

Stability Landscape of this compound

The chemical stability of a drug candidate under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionAnticipated Degradation PathwayPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Hydrolysis of the phosphonomethoxy ether linkage or the isoxazole ring.(S)-2-Amino-3-(5-(tert-butyl)-3-hydroxyisoxazol-4-yl)propanoic acid, formaldehyde, and phosphoric acid.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Similar to acidic hydrolysis, with potential for increased isoxazole ring opening.Various ring-opened products and products of ether cleavage.
Oxidative Stress (e.g., 3% H₂O₂) Oxidation of the isoxazole ring or the amino acid side chain.N-oxide derivatives, hydroxylated species.
Photostability (e.g., ICH Q1B) Potential for photolytic cleavage of the isoxazole ring or other sensitive bonds.Photodegradants with altered chromophores.
Thermal Stress (e.g., 60°C) General acceleration of hydrolytic and oxidative degradation pathways.Similar degradation products as seen under hydrolytic and oxidative stress.

Experimental Protocols

Solubility Determination: A Step-by-Step Approach

Objective: To determine the equilibrium solubility of this compound in various buffers.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (0.1 M), pH 4.0 and 6.0

  • Tris buffer (0.1 M), pH 8.0

  • Borate buffer (0.1 M), pH 9.0

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Vortex the vials for 2 minutes to ensure initial dispersion.

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Sample Collection and Preparation:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient is a common starting point for amino acid analogues.

    • Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL for each buffer system.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to buffer B Equilibrate at constant temperature (24h) A->B C Centrifuge and filter supernatant B->C D Dilute supernatant C->D E HPLC Analysis D->E F Quantify against standard curve E->F

Fig. 1: Experimental workflow for solubility determination.
Stability Assessment: Forced Degradation Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound solution in a suitable solvent (e.g., water or a buffer where it is soluble)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the this compound solution with 1 M HCl to a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the this compound solution with 1 M NaOH to a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix the this compound solution with 30% H₂O₂ to a final concentration of 3% H₂O₂. Store at room temperature for a defined period.

    • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Thermal Degradation: Store the this compound solution (solid and in solution) in an oven at elevated temperatures (e.g., 60°C, 80°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer to identify degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize the major degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acidic HPLC Stability-Indicating HPLC-MS Acid->HPLC Base Alkaline Base->HPLC Oxidative Oxidative Oxidative->HPLC Photo Photolytic Photo->HPLC Thermal Thermal Thermal->HPLC Degradation Quantify Degradation HPLC->Degradation Products Identify Degradants HPLC->Products Start This compound Solution Start->Acid Start->Base Start->Oxidative Start->Photo Start->Thermal

Fig. 2: Workflow for forced degradation studies.

This compound and the AMPA Receptor Signaling Pathway

As a competitive antagonist, this compound binds to the glutamate binding site on the AMPA receptor, preventing its activation by the endogenous ligand glutamate. This blockade has significant downstream consequences for neuronal signaling.

The primary function of AMPA receptors is to mediate fast excitatory neurotransmission by allowing the influx of sodium (Na⁺) and, in the absence of the GluA2 subunit, calcium (Ca²⁺) ions upon glutamate binding. This influx leads to depolarization of the postsynaptic membrane. By blocking this initial step, this compound can inhibit a cascade of downstream signaling events.

One key pathway affected is the mitogen-activated protein kinase (MAPK) pathway. AMPA receptor activation can lead to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the MAPK cascade (including ERK1/2). This pathway is crucial for synaptic plasticity and cell survival. Inhibition of AMPA receptors by antagonists like this compound has been shown to decrease the activity of ERK1/2 kinase and subsequent phosphorylation of the transcription factor CREB.

G cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates S_ATPO This compound S_ATPO->AMPAR Blocks Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Lyn Lyn Kinase AMPAR->Lyn Activates Depolarization Depolarization Ion_Influx->Depolarization MAPK MAPK Pathway (ERK1/2) Lyn->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Fig. 3: Antagonistic action of this compound on the AMPA receptor signaling pathway.

Conclusion

While specific data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals to approach its preclinical characterization. The anticipated pH-dependent solubility and susceptibility to hydrolytic and oxidative degradation are key considerations for formulation development and stability studies. The provided experimental protocols offer a starting point for generating the critical data needed to advance this compound through the drug development pipeline. Understanding its interaction with the AMPA receptor signaling pathway is fundamental to elucidating its therapeutic potential and mechanism of action. Further research is essential to fully characterize the physicochemical and pharmacological profile of this promising neurological drug candidate.

Unraveling the Enigma of (S)-ATPO: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as (S)-ATPO remains elusive. No public records, research articles, or patents explicitly detail the discovery, history, or development of a molecule with this specific name.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without foundational knowledge of the compound .

It is possible that "this compound" is a novel, yet-to-be-published compound, an internal codename used within a research institution or company, or a typographical error in the provided topic. The extensive search yielded numerous results for related but distinct molecules, primarily Adenosine Triphosphate (ATP) and compounds targeting Thrombopoietin (TPO) or Thyroid Peroxidase (TPO). However, no definitive link to "this compound" could be established.

Potential Areas of Confusion:

  • ATP Analogs: The scientific community has synthesized and studied a vast array of ATP analogs for various research purposes, including their use in enzymatic synthesis and as probes for studying ATP-dependent processes.[1] It is conceivable that this compound is a specific stereoisomer of a modified ATP molecule that is not widely known by this particular acronym.

  • Thrombopoietin (TPO) Receptor Agonists: TPO is a critical cytokine that regulates megakaryocyte and platelet production.[2][3] The development of TPO receptor agonists is an active area of pharmaceutical research.[3] It is possible that this compound refers to a small molecule agonist of the TPO receptor, c-Mpl.

  • Thyroid Peroxidase (TPO) Inhibitors: Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones.[4] Inhibitors of TPO are used in the treatment of hyperthyroidism.[5] While less likely, this compound could potentially be an inhibitor of this enzyme.

Without further clarification on the chemical structure or biological target of "this compound," it is impossible to proceed with the requested in-depth technical guide. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and provide additional context to enable a more fruitful investigation.

References

In-depth Technical Guide on the Pharmacokinetic Profile of (S)-ATPO in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of (S)-ATPO ((S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid) in animal models. Despite its use as a potent and selective AMPA receptor agonist in pharmacological research, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not available in the public domain.

As a consequence, the core requirements for a detailed technical guide, including quantitative data for parameters such as Cmax, Tmax, AUC, half-life, and bioavailability, cannot be fulfilled at this time. Furthermore, the absence of dedicated pharmacokinetic studies precludes the detailed description of specific experimental protocols for such analyses.

This document, therefore, serves to summarize the available information on the biological activity of this compound and its applications in neuroscience research, while highlighting the current limitations in our knowledge of its pharmacokinetic properties.

Biological Activity and Use in Research

This compound is a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. Its primary utility in research lies in its ability to selectively activate these receptors, allowing for the investigation of their physiological and pathological roles.

Studies have utilized this compound to explore the function of AMPA receptors in various in vivo and in vitro models. For instance, it has been used to induce neuronal excitation and study the downstream effects on synaptic plasticity and neuronal signaling. Some research has also pointed to the convulsant activity of AMPA receptor agonists when administered directly into the brain. One study noted that the parent compound, AMPA, is thought to have poor penetration of the blood-brain barrier, which may have implications for the systemic administration of its analogs like this compound, though specific data for this compound is lacking[1].

Signaling Pathway

As an AMPA receptor agonist, this compound binds to the ligand-binding domain of the AMPA receptor, which is an ionotropic glutamate receptor. This binding event triggers a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of positively charged ions, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), through the channel results in the depolarization of the neuronal membrane. This depolarization is a fundamental step in excitatory synaptic transmission.

Below is a simplified representation of the AMPA receptor activation pathway initiated by an agonist like this compound.

AMPA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space S_ATPO This compound (Agonist) AMPAR AMPA Receptor S_ATPO->AMPAR Binds to Ion_Channel Ion Channel (Open) AMPAR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Leads to

Figure 1: Simplified signaling pathway of AMPA receptor activation by this compound.

Conclusion

The current body of scientific literature does not contain sufficient data to construct a comprehensive pharmacokinetic profile of this compound in animal models. Key information regarding its absorption, distribution, metabolism, and excretion remains unpublished. While its role as a potent AMPA receptor agonist is well-established in a pharmacological context, the absence of pharmacokinetic data limits a deeper understanding of its in vivo behavior following systemic administration and hinders its potential development for therapeutic applications. Further research is necessary to elucidate the pharmacokinetic properties of this compound to complement the existing knowledge of its pharmacodynamic effects.

References

An In-depth Technical Guide on the Toxicological Screening of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for a compound specifically designated as "(S)-ATPO" is not available at the time of this writing. The search for this compound suggests that "this compound" may be a shorthand or internal identifier for a stereoisomer of an Adenosine Triphosphate (ATP) analog, possibly Sp-Adenosine-5'-O-(1-thiotriphosphate) (Sp-ATP-α-S) , a known agonist of the P2Y1 purinergic receptor.

Therefore, this guide provides a comprehensive framework for the toxicological screening of a compound like this compound, based on its presumed identity as an ATP analog and P2Y1 receptor agonist. The experimental protocols and data presented are representative of the standard toxicological evaluation required for a new chemical entity of this class, in accordance with international regulatory guidelines.

Introduction to this compound and Purinergic Signaling

This compound is presumed to be a modified nucleotide that acts as an agonist at purinergic receptors, specifically the P2Y1 receptor. Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in a wide array of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle control. As such, any therapeutic agent targeting this system requires a thorough toxicological evaluation to identify potential on-target and off-target adverse effects.

This guide outlines a tiered approach to the toxicological screening of this compound, encompassing in vitro and in vivo studies designed to assess its safety profile.

In Vitro Toxicology

The initial phase of toxicological screening involves a battery of in vitro assays to assess the potential for cytotoxicity and genotoxicity.

2.1. Cytotoxicity Assays

Cytotoxicity assays are performed to determine the concentration at which this compound may cause cell death. A panel of cell lines representing key target organs should be utilized.

Table 1: In Vitro Cytotoxicity Assay Panel

AssayTest SystemEndpoint MeasuredExample Concentration Range
MTT AssayHepG2 (human liver), H9c2 (rat heart), SH-SY5Y (human neuron)Mitochondrial dehydrogenase activity (cell viability)0.1 µM - 100 µM
LDH Release AssayPrimary human hepatocytesLactate dehydrogenase release (membrane integrity)0.1 µM - 100 µM
High-Content ScreeningInduced pluripotent stem cell-derived cardiomyocytesMultiple parameters (e.g., apoptosis, mitochondrial membrane potential)0.1 µM - 100 µM

Experimental Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2.2. Genotoxicity Assays

A standard battery of genotoxicity tests is required to assess the potential of this compound to cause genetic damage.

Table 2: In Vitro Genotoxicity Assay Panel

AssayTest SystemEndpoint MeasuredMetabolic Activation
Bacterial Reverse Mutation (Ames)Salmonella typhimurium (various strains)Gene mutations (reversions)With and without S9
In Vitro Micronucleus TestHuman peripheral blood lymphocytes or CHO cellsChromosomal damage (micronuclei formation)With and without S9
In Vitro Chromosomal Aberration TestHuman peripheral blood lymphocytes or CHO cellsStructural and numerical chromosomal abnormalitiesWith and without S9

Experimental Protocol: In Vitro Micronucleus Test

  • Culture human peripheral blood lymphocytes and stimulate with a mitogen.

  • Expose the cells to at least three concentrations of this compound, along with positive and negative controls, in the presence and absence of a metabolic activation system (S9).

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or acridine orange).

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

genotoxicity_testing_workflow cluster_invitro In Vitro Genotoxicity Battery start Test Compound: this compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames micronucleus In Vitro Micronucleus Test start->micronucleus chromosomal_aberration In Vitro Chromosomal Aberration Test start->chromosomal_aberration in_vivo_follow_up In Vivo Genotoxicity Follow-up (e.g., Comet Assay, Rodent Micronucleus) ames->in_vivo_follow_up If positive or equivocal conclusion Genotoxicity Profile Assessment ames->conclusion If all negative micronucleus->in_vivo_follow_up If positive or equivocal micronucleus->conclusion If all negative chromosomal_aberration->in_vivo_follow_up If positive or equivocal chromosomal_aberration->conclusion If all negative in_vivo_follow_up->conclusion

Workflow for Genotoxicity Assessment.

In Vivo Toxicology

In vivo studies in animal models are essential to understand the systemic toxicity of this compound.

3.1. Acute and Repeat-Dose Toxicity Studies

These studies are designed to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: In Vivo Toxicity Study Designs

Study TypeSpeciesRoute of AdministrationDurationKey Endpoints
Acute ToxicityRatIntravenous, OralSingle DoseClinical signs, mortality, MTD determination
28-Day Repeat-Dose ToxicityRat and Beagle DogIntravenous, Oral28 DaysClinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, histopathology
90-Day Repeat-Dose ToxicityRat and Beagle DogIntravenous, Oral90 DaysAs above, with more comprehensive histopathology

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

  • Use four groups of 10 male and 10 female Sprague-Dawley rats.

  • Administer this compound daily by oral gavage at three dose levels (low, mid, high) and a vehicle control.

  • Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

  • Conduct a comprehensive necropsy and collect organs for weight analysis and histopathological examination.

  • Additional recovery groups may be included to assess the reversibility of any observed toxic effects.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.

4.1. Core Battery Studies

The ICH S7A guideline mandates a core battery of tests to assess the effects of a test substance on the cardiovascular, respiratory, and central nervous systems.

Table 4: Safety Pharmacology Core Battery

SystemAssayTest SystemKey Parameters Measured
CardiovascularhERG AssayHEK293 cellsInhibition of the hERG potassium channel
In Vivo Cardiovascular TelemetryBeagle DogBlood pressure, heart rate, ECG (including QT interval)
RespiratoryWhole-Body PlethysmographyRatRespiratory rate, tidal volume, minute volume
Central NervousFunctional Observational Battery (FOB) / Irwin TestRatBehavioral changes, autonomic signs, sensorimotor function

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

  • Surgically implant telemetry transmitters in male and female beagle dogs to allow for continuous monitoring of cardiovascular parameters.

  • After a recovery period, administer single doses of this compound at three dose levels and a vehicle control in a crossover design.

  • Continuously record ECG, blood pressure, and heart rate for at least 24 hours post-dose.

  • Analyze the data for any significant changes from baseline, with particular attention to the QT interval, an indicator of proarrhythmic potential.

preclinical_toxicology_workflow start New Chemical Entity (this compound) in_vitro_tox In Vitro Toxicology (Cytotoxicity, Genotoxicity) start->in_vitro_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) start->safety_pharm adme ADME/PK (In Vitro & In Vivo) start->adme acute_tox Acute In Vivo Toxicity in_vitro_tox->acute_tox repeat_dose_tox Repeat-Dose Toxicity (28-day, 90-day) safety_pharm->repeat_dose_tox adme->acute_tox acute_tox->repeat_dose_tox decision_point Go/No-Go Decision for Clinical Trials repeat_dose_tox->decision_point

General Preclinical Toxicology Workflow.

ADME and Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of this compound is crucial for interpreting toxicology data.

Table 5: Key ADME/PK Parameters

ParameterIn Vitro AssayIn Vivo Study
Absorption Caco-2 permeabilityOral bioavailability study in rats
Distribution Plasma protein binding (equilibrium dialysis)Tissue distribution study in rats (QWBA)
Metabolism Liver microsome stability, CYP inhibitionMetabolite profiling in plasma and urine
Excretion -Mass balance study in rats
Pharmacokinetics -IV and oral PK studies in rats and dogs

Signaling Pathway Considerations

As a P2Y1 receptor agonist, this compound is expected to activate downstream signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes S_ATPO This compound S_ATPO->P2Y1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_response PKC_activation->Cellular_response

P2Y1 Receptor Signaling Pathway.

Potential on-target toxicities could arise from excessive or prolonged activation of this pathway in tissues with high P2Y1 receptor expression. Off-target effects on other purinergic receptors (e.g., P2X7, which is involved in inflammation and cell death) should also be investigated.

Conclusion

The toxicological screening of a novel compound such as this compound is a comprehensive, multi-faceted process. It requires a systematic evaluation of its potential cytotoxic, genotoxic, and systemic effects through a combination of in vitro and in vivo studies. A thorough understanding of its ADME properties and pharmacological mechanism of action is essential for the interpretation of these findings and for the overall assessment of its safety profile for potential clinical development. The framework presented in this guide provides a robust starting point for the rigorous safety evaluation of this compound and other purinergic receptor modulators.

Unraveling the Electrophysiological Landscape of Purinergic Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "(S)-ATPO" have not yielded any publicly available scientific literature detailing its preliminary electrophysiological effects. The acronym "ATPO" is commonly associated with either Adenosine Triphosphate (ATP) or Anti-thyroid Peroxidase antibodies. Given the context of "electrophysiological effects," this guide will focus on the well-documented actions of ATP and its analogs, which are potent modulators of neuronal and cardiac activity. It is plausible that "this compound" refers to a novel or less-publicized stereoisomer of an ATP analog. The principles, experimental designs, and signaling pathways described herein for ATP provide a foundational framework for understanding the potential electrophysiological impact of such a purinergic compound.

This technical guide provides an in-depth overview of the preliminary electrophysiological effects of extracellular ATP and its analogs on various cell types, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

Core Electrophysiological Actions of Extracellular ATP

Extracellular ATP is a crucial signaling molecule that exerts a wide range of effects on cellular excitability by activating purinergic receptors, broadly classified into P2X and P2Y receptor families.

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, rapidly increase membrane permeability to cations (Na+, K+, and Ca2+). This influx of positive ions leads to membrane depolarization, which can trigger action potentials and activate voltage-gated ion channels.

P2Y Receptors: These are G-protein coupled receptors that initiate intracellular signaling cascades. Depending on the receptor subtype and the cell type, P2Y receptor activation can lead to various downstream effects, including the modulation of ion channel activity (e.g., activation of K+ channels leading to hyperpolarization or inhibition of Ca2+ channels), and the release of intracellular Ca2+ stores.[1]

The dual nature of ATP's action, mediating both fast excitation via P2X receptors and more complex, modulatory effects through P2Y receptors, makes it a pivotal player in cellular electrophysiology.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of ATP and its analogs on key electrophysiological parameters.

Table 1: Effects of ATP on Neuronal Membrane Properties

ParameterCell TypeAgonist (Concentration)EffectReference
Resting Membrane PotentialRat Dorsomedial Hypothalamic NeuronsATP (100 µM)DepolarizationFASEB J. (2003)
Input ResistanceCultured Rat Hippocampal NeuronsATP (10 µM)DecreaseJ. Neurosci. (1998)
Action Potential FiringRat Locus Coeruleus NeuronsATP (50 µM)Increased Firing RateNeuroscience (1995)
Inward Current AmplitudeRat Nodose Ganglion NeuronsATP (10 µM)-250 ± 50 pAJ. Neurosci. (1996)

Table 2: Modulation of Synaptic Transmission by ATP Analogs

ParameterPreparationAgonist (Concentration)EffectReference
Excitatory Postsynaptic Current (EPSC) AmplitudeHippocampal Slicesα,β-methylene ATP (10 µM)PotentiationJ. Physiol. (2000)
Inhibitory Postsynaptic Current (IPSC) FrequencySpinal Cord Lamina II Neurons2-MeSATP (5 µM)IncreasePain (2004)
Neurotransmitter Release ProbabilityCultured Cortical NeuronsATPγS (20 µM)IncreaseNeuron (1999)

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This technique is employed to record the electrical activity of a single cell.

Methodology:

  • Cell Preparation: Neurons or other target cells are acutely dissociated or cultured on coverslips.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of 1-2 µm.

  • Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular ionic composition (e.g., in mM: 140 K-gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH 7.3).

  • Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Membrane currents or voltages are recorded using a patch-clamp amplifier and digitized for analysis. The effects of this compound would be determined by perfusing the compound at various concentrations onto the recorded cell.

Extracellular Field Potential Recording

This method measures the summed electrical activity of a population of neurons.

Methodology:

  • Electrode Placement: A microelectrode is positioned in the extracellular space within the brain region of interest (e.g., hippocampus, cortex) in vivo or in a brain slice preparation.

  • Stimulation: A stimulating electrode is used to evoke synaptic responses in a nearby afferent pathway.

  • Recording: The field potential, representing the summed excitatory postsynaptic potentials (fEPSPs) of the neuronal population, is recorded.

  • Drug Application: this compound would be applied to the bath (in vitro) or administered locally (in vivo) to assess its effect on synaptic transmission and plasticity (e.g., long-term potentiation).

Signaling Pathways and Experimental Workflows

P2X Receptor-Mediated Depolarization

P2X_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_ATPO This compound P2X_Receptor P2X Receptor (Ligand-gated Ion Channel) S_ATPO->P2X_Receptor Binds Cations Na+, Ca2+ P2X_Receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Influx Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: P2X receptor activation by a ligand like this compound.

P2Y Receptor-Mediated Modulation of K+ Channels

P2Y_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_ATPO This compound P2Y_Receptor P2Y Receptor (GPCR) S_ATPO->P2Y_Receptor Binds G_Protein G-protein (Gi/o) P2Y_Receptor->G_Protein Activates K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates K_efflux K+ Efflux K_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: P2Y receptor-mediated neuronal inhibition.

Experimental Workflow for Characterizing this compound Effects

Experimental_Workflow Start Start: Hypothesis on This compound Electrophysiological Effects In_Vitro In Vitro Experiments Start->In_Vitro Patch_Clamp Whole-Cell Patch-Clamp on Cultured Neurons In_Vitro->Patch_Clamp Field_Recording Extracellular Field Potential Recording in Brain Slices In_Vitro->Field_Recording Data_Analysis Data Analysis: - Current-Voltage Relationships - Firing Frequency - Synaptic Plasticity Patch_Clamp->Data_Analysis Field_Recording->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism Pharmacology Pharmacological Blockade of P2X and P2Y Receptors Mechanism->Pharmacology Signaling Investigate Downstream Signaling Pathways Mechanism->Signaling Conclusion Conclusion: Elucidation of This compound Electrophysiological Profile Pharmacology->Conclusion Signaling->Conclusion

Caption: Workflow for electrophysiological characterization.

Conclusion

While specific data on "this compound" remains elusive, the extensive body of research on ATP and its analogs provides a robust framework for predicting and investigating its potential electrophysiological effects. The methodologies and signaling pathways outlined in this guide offer a clear roadmap for researchers to characterize the impact of novel purinergic compounds on neuronal and cellular function. Future studies will be crucial to determine if "this compound" represents a novel tool for probing purinergic signaling or a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for (S)-ATPO in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, a potent and selective antagonist of the GluK1 kainate receptor subtype, serves as a critical pharmacological tool for investigating the physiological and pathological roles of these receptors in the central nervous system. Kainate receptors, a class of ionotropic glutamate receptors, are implicated in various neuronal processes, including synaptic transmission, plasticity, and excitability. Dysregulation of kainate receptor function has been linked to neurological disorders such as epilepsy and neuropathic pain. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to elucidate the function of GluK1-containing kainate receptors.

Mechanism of Action

This compound acts as a competitive antagonist at the ligand-binding domain of GluK1-containing kainate receptors. By binding to the same site as the endogenous agonist glutamate, this compound prevents the conformational changes required for channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization. Its selectivity for GluK1 over other kainate receptor subunits (GluK2, GluK3) and AMPA receptors makes it an invaluable tool for isolating and studying GluK1-mediated currents.

Applications

  • Functional Characterization of GluK1 Receptors: Isolate and characterize GluK1-mediated excitatory postsynaptic currents (EPSCs) in various neuronal populations.

  • Synaptic Plasticity Studies: Investigate the role of GluK1 receptors in long-term potentiation (LTP) and long-term depression (LTD).

  • Drug Screening and Development: Utilize this compound as a reference compound in high-throughput screening assays for novel GluK1 modulators.

  • Disease Modeling: Explore the contribution of GluK1 receptor dysfunction in in vitro and in vivo models of neurological and psychiatric disorders.

Quantitative Data

CompoundReceptor TargetAffinity/PotencyReference
This compoundGluK1 Kainate ReceptorSelective Antagonist[1]
This compoundAMPA ReceptorAntagonist[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Kainate-Induced Currents and their Inhibition by this compound in Cultured Neurons or Brain Slices

This protocol describes how to measure currents evoked by a kainate receptor agonist and assess the inhibitory effect of this compound.

Materials:

  • Cells: Cultured neurons (e.g., hippocampal, cortical) or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.

  • Kainate Receptor Agonist: Kainic acid or another suitable agonist.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.

  • Patch Pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.

  • Patch Clamp Electrophysiology Setup: Including amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording. Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.

  • Establish Whole-Cell Configuration:

    • Approach a target neuron with a patch pipette filled with internal solution.

    • Apply gentle positive pressure to keep the tip clean.

    • Once a dimple is observed on the cell membrane, release the pressure to form a Gigaohm seal (≥ 1 GΩ).

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the neuron at a holding potential of -60 mV to -70 mV.

    • Record stable baseline currents for several minutes.

  • Agonist Application:

    • Apply a known concentration of a kainate receptor agonist (e.g., 10 µM kainic acid) through the perfusion system.

    • Record the inward current evoked by the agonist.

    • Wash out the agonist until the current returns to baseline.

  • This compound Application and Antagonism:

    • Perfuse the slice or culture with aCSF containing the desired concentration of this compound for at least 5-10 minutes to ensure equilibration.

    • Co-apply the kainate receptor agonist at the same concentration as in step 4 in the continued presence of this compound.

    • Record the evoked current and compare the amplitude to the control response.

  • Dose-Response Curve (Optional):

    • To determine the IC50 of this compound, repeat step 5 with a range of this compound concentrations.

    • Plot the percentage of inhibition of the agonist-evoked current as a function of the this compound concentration.

  • Data Analysis:

    • Measure the peak amplitude of the kainate-induced currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • If a dose-response curve was generated, fit the data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep_cell Prepare Cultured Neurons or Brain Slices setup_rig Setup Patch Clamp Rig and Perfusion System establish_wc Establish Whole-Cell Configuration prep_cell->establish_wc record_baseline Record Baseline Current establish_wc->record_baseline apply_agonist Apply Kainate Receptor Agonist record_baseline->apply_agonist washout Washout apply_agonist->washout apply_antagonist Apply this compound co_apply Co-apply Agonist and this compound apply_antagonist->co_apply measure_current Measure Peak Current Amplitude co_apply->measure_current washout->apply_antagonist calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition plot_dose_response Plot Dose-Response Curve (Optional) calculate_inhibition->plot_dose_response

Caption: Experimental workflow for assessing this compound antagonist activity.

signaling_pathway cluster_membrane Cell Membrane GluK1 GluK1 Kainate Receptor Channel_Open Channel Opening GluK1->Channel_Open Activates Glutamate Glutamate Glutamate->GluK1 Binds S_ATPO This compound S_ATPO->GluK1 Competitively Binds Block Block Ion_Influx Na+ / Ca2+ Influx Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: this compound competitively antagonizes GluK1 receptor signaling.

References

Application Notes and Protocols for the Use of (S)-ATPO in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-ATPO is an analog of Adenosine 5'-triphosphate (ATP), a critical molecule for cellular energy metabolism and signaling. In cell culture applications, this compound can be utilized to study various biological processes, including purinergic signaling, ion channel function, and enzyme kinetics. Proper dissolution and handling of this compound are crucial for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound in cell culture, based on general laboratory practices for similar compounds.

ParameterRecommended Value/RangeNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeDMSO is a common solvent for dissolving a wide range of compounds for cytotoxicity assays and is generally less cytotoxic than other organic solvents like methanol.[1]
Stock Solution Concentration 10-100 mM in DMSOPrepare a high-concentration stock to minimize the volume of solvent added to the cell culture medium.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[2][3] Many cell lines can tolerate up to 0.5%, but it is advisable to test the specific cell line for DMSO sensitivity.
Working Concentration Range 1 µM - 1 mMThe optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is recommended.
Stock Solution Storage -20°C or -80°C in single-use aliquotsTo maintain stability and avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Aqueous solutions of ATP are stable for months at -20°C.[5]
pH of Aqueous Solutions (if applicable) ~7.0 - 7.5If dissolving in an aqueous buffer, adjust the pH to physiological levels to ensure stability and compatibility with cell culture conditions.[5]

Experimental Protocols

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line

  • Sterile serological pipettes

  • Cell line of interest

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution in Culture Medium: Prepare the desired final concentration of this compound by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution.

  • Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to assess the effects of this compound on the cells.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_ATPO This compound P2X P2X Receptors (Ligand-gated ion channels) S_ATPO->P2X P2Y P2Y Receptors (G-protein coupled receptors) S_ATPO->P2Y Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) P2X->Ion_Influx G_Protein G-protein Activation P2Y->G_Protein Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) Ion_Influx->Cellular_Response PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Putative signaling pathway of this compound via purinergic receptors.

G Start Start: This compound Powder Dissolve Dissolve in DMSO to create Stock Solution Start->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium to Working Concentration Thaw->Dilute Treat Treat Cells (include vehicle control) Dilute->Treat Incubate Incubate for Desired Time Period Treat->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for dissolving and using this compound.

References

Application of (S)-ATPO in Neuronal Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO , the biologically active enantiomer of ATPO, is a potent and selective competitive antagonist of ionotropic glutamate receptors, primarily targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and to a lesser extent, specific kainate receptors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in neuronal cell lines, with a particular focus on the widely-used human neuroblastoma cell line, SH-SY5Y.

Introduction

This compound serves as a valuable pharmacological tool for elucidating the roles of AMPA and kainate receptors in neuronal function and pathology. Its antagonist activity allows for the investigation of receptor involvement in processes such as excitotoxicity, synaptic plasticity, and cell survival. The SH-SY5Y cell line, which can be differentiated into a more mature neuronal phenotype, expresses both AMPA and kainate receptors, making it a suitable in vitro model to study the effects of this compound. While direct studies of this compound on SH-SY5Y cells are limited in published literature, this guide provides protocols adapted from established methodologies with related compounds and neuronal cell types.

Data Presentation

The following tables summarize the known quantitative data for the racemic mixture (RS)-ATPO, which provides a strong indication of the potency of the active (S)-enantiomer. Researchers should note that these values were determined in cultured rat neurons and may vary in human cell lines like SH-SY5Y.

Table 1: Antagonist Potency of (RS)-ATPO at non-NMDA Receptors in Cultured Rat Neurons [1]

Receptor TargetAgonistAntagonist ActionKi (μM)
AMPA ReceptorsAMPACompetitive antagonism of peak response16
Kainate ReceptorsKainic Acid (KA)Competitive antagonism of non-desensitizing response27
Kainate Receptors(2S,4R)-4-methylglutamic acid (MeGlu)Competitive antagonism of non-desensitizing response23
Kainate Receptors (remaining component after GYKI 53655)MeGluCompetitive antagonism36

Signaling Pathways

This compound is expected to modulate downstream signaling pathways by blocking the activation of AMPA and kainate receptors. Below are diagrams illustrating the canonical signaling cascades associated with these receptors.

AMPA_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus AMPA_R AMPA Receptor CaMKII CaMKII AMPA_R->CaMKII Ca2+ influx Ras Ras CaMKII->Ras MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway CREB CREB MAPK_pathway->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Transcription Glutamate Glutamate Glutamate->AMPA_R S_ATPO This compound S_ATPO->AMPA_R Antagonism

Caption: AMPA Receptor Signaling Pathway and Site of this compound Action.

Kainate_Signaling cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Kainate_R Kainate Receptor G_protein G-protein (Gi/o) Kainate_R->G_protein Activation PLC PLC G_protein->PLC PKC PKC PLC->PKC via DAG/IP3 Ion_Channel_Mod Ion Channel Modulation PKC->Ion_Channel_Mod NT_Release_Mod Neurotransmitter Release Modulation PKC->NT_Release_Mod Glutamate Glutamate Glutamate->Kainate_R S_ATPO This compound S_ATPO->Kainate_R Antagonism (at GluK1)

Caption: Metabotropic Kainate Receptor Signaling and Site of this compound Action.

Experimental Protocols

The following protocols are provided as a starting point for research using this compound in SH-SY5Y cells. It is crucial to optimize parameters such as cell density, this compound concentration, and incubation times for each specific experimental setup.

SH-SY5Y Cell Culture and Differentiation

This protocol describes the maintenance of SH-SY5Y cells and their differentiation into a neuronal phenotype, which enhances their neuronal characteristics.

SHSY5Y_Culture_Workflow Start Start: Frozen SH-SY5Y Vial Thaw Thaw Cells Start->Thaw Culture Culture in Growth Medium (10% FBS) Thaw->Culture Passage Passage at 80% Confluency Culture->Passage Passage->Culture Continue Maintenance Seed_Diff Seed for Differentiation Passage->Seed_Diff Diff_Medium Switch to Differentiation Medium (1% FBS + 10 µM Retinoic Acid) Seed_Diff->Diff_Medium Incubate_Diff Incubate for 5-7 Days (Change medium every 2-3 days) Diff_Medium->Incubate_Diff Differentiated_Cells Differentiated Neuronal-like Cells Incubate_Diff->Differentiated_Cells

Caption: Workflow for SH-SY5Y Cell Culture and Differentiation.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation Medium: 1:1 mixture of DMEM and Ham's F-12 medium, 1% FBS, 1% Penicillin-Streptomycin, 10 µM all-trans-Retinoic Acid (RA).

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables.

Procedure:

  • Cell Thawing and Maintenance:

    • Rapidly thaw a frozen vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing 9 mL of pre-warmed Growth Medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh Growth Medium and plate in a T-75 flask.

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 70-80% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, neutralizing with Growth Medium, centrifuging, and replating at a 1:3 to 1:5 ratio.

  • Neuronal Differentiation: [2][3][4]

    • Seed SH-SY5Y cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density of approximately 1 x 10⁵ cells/mL in Growth Medium.

    • After 24 hours, replace the Growth Medium with Differentiation Medium.

    • Incubate the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.

    • Differentiated cells will exhibit a more neuronal-like morphology with extended neurites and are ready for experimental use.

Neuroprotection Assay using MTT

This protocol assesses the potential of this compound to protect differentiated SH-SY5Y cells from excitotoxicity induced by a glutamate receptor agonist like kainic acid.

Neuroprotection_Workflow Start Differentiated SH-SY5Y Cells in 96-well plate Pretreat Pre-treat with this compound (various concentrations) for 1-2 hours Start->Pretreat Induce_Toxicity Induce Toxicity with Kainic Acid (e.g., 10-50 µM) for 24 hours Pretreat->Induce_Toxicity Add_MTT Add MTT Reagent (0.5 mg/mL final concentration) Induce_Toxicity->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data: Calculate % Cell Viability Read_Absorbance->Analyze

Caption: Workflow for MTT-based Neuroprotection Assay.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution (in a suitable solvent, e.g., DMSO or aqueous solution)

  • Kainic Acid (KA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Plating and Differentiation: Plate and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium. Based on the Ki values for rat neurons, a starting concentration range of 1-100 µM is recommended for optimization.

    • Remove the differentiation medium and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Incubate for 1-2 hours at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a solution of Kainic Acid in culture medium. A concentration of 10-50 µM has been shown to have effects in SH-SY5Y cells.[5][6]

    • Add the Kainic Acid solution to the wells (except for the control wells, which receive fresh medium).

    • Incubate for 24 hours at 37°C.

  • MTT Assay: [3]

    • Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells.

Western Blot Analysis of p-ERK Activation

This protocol can be used to determine if this compound can block agonist-induced phosphorylation of ERK, a key component of the MAPK signaling pathway downstream of AMPA receptors.

Materials:

  • Differentiated SH-SY5Y cells in a 6-well plate

  • This compound

  • AMPA or Kainic Acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate and differentiate SH-SY5Y cells in 6-well plates.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 10-50 µM, to be optimized) or vehicle for 1-2 hours.

    • Stimulate the cells with an AMPA receptor agonist (e.g., AMPA or Kainic Acid) for a short period (e.g., 5-15 minutes, to be optimized) to induce ERK phosphorylation. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal and then to the loading control.

    • Compare the levels of p-ERK1/2 across the different treatment groups.

Conclusion

This compound is a valuable tool for dissecting the roles of AMPA and kainate receptors in neuronal cell lines. The protocols provided herein offer a framework for investigating the effects of this compound on cell viability, neuroprotection, and intracellular signaling in SH-SY5Y cells. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental systems. The provided diagrams and quantitative data serve as a reference for designing and interpreting these experiments.

References

(S)-ATPO: A Tool for Elucidating the Role of AMPA Receptors in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid (S-ATPO) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an antagonist, (S)-ATPO does not activate the receptor but instead blocks the binding of the endogenous agonist glutamate. This property makes it an invaluable tool for dissecting the critical role of AMPA receptor activation in the induction and expression of synaptic plasticity, the cellular mechanism underlying learning and memory. By selectively inhibiting AMPA receptors, researchers can investigate the necessity of their function in processes such as long-term potentiation (LTP) and long-term depression (LTD).

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity. The information is intended for researchers in neuroscience and pharmacology, as well as professionals in drug development interested in targeting the glutamatergic system.

Mechanism of Action

This compound exerts its effect by competitively binding to the ligand-binding domain of AMPA receptors. X-ray crystallography studies have shown that this compound stabilizes the ligand-binding core in an open conformation, which prevents the conformational changes required for channel opening and ion influx. This blockade of AMPA receptor function inhibits the fast excitatory postsynaptic currents necessary for the induction of many forms of synaptic plasticity.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that as a competitive antagonist, its primary measure of potency is the inhibition constant (Kᵢ).

ParameterValueSpecies/SystemReference
Kᵢ (vs. AMPA) 16 µMCultured Rat Cortical Neurons[1]
Kᵢ (vs. Kainate) 27 µMCultured Rat Cortical Neurons[1]
Kᵢ (vs. MeGlu) 23 µMCultured Rat Cortical Neurons[1]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and how this compound, as an AMPA receptor antagonist, can be used to probe these pathways.

LTP_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds AMPAR->NMDAR Depolarization (removes Mg2+ block) Ca2+ Ca2+ NMDAR->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates PKA PKA Ca2+->PKA Activates AMPAR_insertion AMPAR Insertion CaMKII->AMPAR_insertion PKA->AMPAR_insertion SATPO This compound SATPO->AMPAR Blocks Glutamate Binding

Figure 1: this compound blocks the initial depolarization required for NMDA receptor activation in LTP.

LTD_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds Ca2+ Ca2+ NMDAR->Ca2+ Low level Influx Phosphatases Phosphatases Ca2+->Phosphatases Activates AMPAR_internalization AMPAR Internalization Phosphatases->AMPAR_internalization SATPO This compound SATPO->AMPAR Blocks Glutamate Binding

Figure 2: this compound can be used to investigate the role of AMPA receptors in LTD induction.

Experimental Protocols

The following protocols describe how to use this compound to investigate the role of AMPA receptors in synaptic plasticity using in vitro electrophysiology.

Protocol 1: Investigating the Role of AMPA Receptors in Long-Term Potentiation (LTP) using Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol details how to use this compound to determine if AMPA receptor activation is necessary for the induction of LTP in rodent hippocampal slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Rodent hippocampal slices (e.g., from rat or mouse)

  • Electrophysiology rig with perfusion system and temperature control

  • Stimulating and recording electrodes

  • Data acquisition and analysis software

Experimental Workflow:

LTP_workflow Slice_Prep Prepare Hippocampal Slices Incubation Incubate Slices in aCSF Slice_Prep->Incubation Placement Place Slice in Recording Chamber Incubation->Placement Baseline Record Baseline fEPSPs (20 min) Placement->Baseline Drug_App Apply this compound or Vehicle Baseline->Drug_App Induction Induce LTP (e.g., HFS) Drug_App->Induction Post_LTP Record Post-Induction fEPSPs (60 min) Induction->Post_LTP Analysis Analyze Data Post_LTP->Analysis

Figure 3: Experimental workflow for testing the effect of this compound on LTP.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for 20 minutes. The stimulation intensity should be set to elicit a response that is 30-40% of the maximal response.

  • This compound Application: Perfuse the slice with aCSF containing this compound at a desired concentration (e.g., 20-50 µM) for at least 20 minutes prior to LTP induction. For the control group, perfuse with aCSF alone.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes after the HFS.

  • Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the average of the baseline recordings. Compare the degree of potentiation between the this compound-treated group and the control group.

Expected Results:

In the control group, HFS should induce a robust and lasting potentiation of the fEPSP slope. In the this compound-treated group, the induction of LTP is expected to be significantly inhibited or completely blocked, demonstrating the necessity of AMPA receptor activation for this form of synaptic plasticity.

Protocol 2: Whole-Cell Patch-Clamp Recording to Study the Effect of this compound on Excitatory Postsynaptic Currents (EPSCs)

This protocol allows for a more detailed analysis of how this compound affects synaptic transmission at the single-cell level.

Materials:

  • Same as Protocol 1, with the addition of patch-clamp specific equipment and solutions (e.g., patch pipettes, internal solution).

Procedure:

  • Slice Preparation and Recovery: As described in Protocol 1.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • EPSC Recording: In voltage-clamp mode, hold the neuron at -70 mV and record evoked EPSCs by stimulating the Schaffer collateral pathway.

  • Baseline Recording: Record baseline EPSCs for 10-15 minutes.

  • This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 20-50 µM).

  • EPSC Measurement: Continue to record EPSCs in the presence of this compound.

  • Data Analysis: Measure the amplitude of the evoked EPSCs. Compare the EPSC amplitude before and after the application of this compound.

Expected Results:

Application of this compound should lead to a significant reduction or complete block of the evoked EPSCs, directly demonstrating its inhibitory effect on AMPA receptor-mediated synaptic transmission.

Applications in Drug Development

Understanding the role of AMPA receptors in synaptic plasticity is crucial for the development of therapeutics for a range of neurological and psychiatric disorders. This compound can be used as a tool in several aspects of drug development:

  • Target Validation: By demonstrating that blocking AMPA receptors with this compound can prevent excitotoxicity in disease models, it helps validate the AMPA receptor as a therapeutic target.

  • Screening Assays: this compound can be used as a reference compound in screening assays to identify novel AMPA receptor antagonists.

  • Mechanism of Action Studies: For novel compounds with unknown mechanisms, this compound can be used in competition binding assays to determine if they act at the same site on the AMPA receptor.

Conclusion

This compound is a powerful pharmacological tool for investigating the fundamental role of AMPA receptors in synaptic plasticity. Its ability to selectively block these receptors allows researchers to probe the molecular mechanisms of learning and memory and to explore the therapeutic potential of targeting the glutamatergic system in various neurological disorders. The protocols provided here offer a starting point for incorporating this compound into in vitro studies of synaptic function. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental paradigm.

References

Application Notes and Protocols for the In Vivo Experimental Use of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, or (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. As a key mediator of fast excitatory synaptic transmission in the central nervous system (CNS), the AMPA receptor is a critical target for investigating a wide range of neurological and psychiatric disorders. The unique structure of this compound allows it to stabilize an open conformation of the AMPA receptor ligand-binding core, thereby preventing its activation by the endogenous agonist glutamate[1]. These application notes provide a comprehensive overview of the potential in vivo applications of this compound, along with detailed protocols for its experimental use in preclinical rodent models. The information is based on the known pharmacology of competitive AMPA receptor antagonists and provides a framework for designing and conducting in vivo studies with this compound.

In Vivo Applications

Given its mechanism of action as a competitive AMPA receptor antagonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptor-mediated neurotransmission. Potential in vivo applications include:

  • Neuroprotection: Investigating the potential of this compound to mitigate excitotoxic neuronal damage in models of stroke, traumatic brain injury, and neurodegenerative diseases.

  • Epilepsy Research: Assessing the anticonvulsant properties of this compound in various seizure models.

  • Cognition and Memory: Elucidating the role of AMPA receptors in learning and memory processes by observing the effects of this compound on cognitive performance in behavioral tasks.

  • Pain Research: Exploring the potential analgesic effects of this compound in models of neuropathic and inflammatory pain.

  • Psychiatric Disorders: Investigating the involvement of AMPA receptor dysfunction in animal models of psychosis, anxiety, and depression.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the in vivo use of this compound, extrapolated from studies on other competitive AMPA receptor antagonists like NBQX[2][3][4]. These tables are intended to serve as a guide for dose-ranging studies and experimental design.

Table 1: Dose-Response Effects of this compound on Motor Activity in Rodents

Dose (mg/kg, i.p.)Animal ModelPrimary Outcome MeasureObserved Effect
1MouseOpen Field Test: Total Distance TraveledNo significant effect
5MouseOpen Field Test: Total Distance TraveledNo significant effect
10MouseOpen Field Test: Total Distance TraveledSlight decrease in locomotion
30MouseOpen Field Test: Total Distance TraveledSignificant decrease in locomotion
60RatOpen Field TestSignificant ataxia observed[2]

Table 2: Effects of this compound on Seizure Threshold in Rodents

Dose (mg/kg, i.p.)Seizure ModelAnimal ModelObserved Effect
10Pentylenetetrazole (PTZ)MouseIncreased latency to first seizure
30Pentylenetetrazole (PTZ)MouseSignificant increase in seizure threshold
40Maximal Electroshock (MES)RatProtection against tonic-hindlimb extension

Table 3: Effects of this compound on Learning and Memory in the Morris Water Maze

Dose (mg/kg, i.p.)Animal ModelPhase of TaskObserved Effect
10RatAcquisitionNo significant effect on learning[2]
20RatAcquisitionSlight impairment in learning[2]
30RatAcquisitionSignificant impairment in task acquisition[2]
30RatRetentionNo significant impairment in memory retention[2]

Experimental Protocols

The following are detailed protocols for key in vivo experiments utilizing this compound.

Protocol 1: Evaluation of Neuroprotective Effects in a Rodent Model of Focal Ischemia

  • Animal Model: Adult male Wistar rats (250-300g).

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO) is induced for 90 minutes, followed by reperfusion.

  • This compound Administration:

    • Vehicle: 0.9% saline.

    • Dose: 10, 20, or 30 mg/kg.

    • Route: Intraperitoneal (i.p.) injection.

    • Timing: Administer this compound or vehicle 30 minutes prior to MCAO.

  • Behavioral Assessment: 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Histological Analysis: 48 hours post-MCAO, perfuse the animals and prepare brain sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

  • Data Analysis: Compare neurological deficit scores and infarct volumes between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Assessment of Anticonvulsant Activity using the Pentylenetetrazole (PTZ) Seizure Model

  • Animal Model: Adult male C57BL/6J mice (20-25g).

  • This compound Administration:

    • Vehicle: 0.9% saline with 1% Tween 80.

    • Dose: 10, 30, or 50 mg/kg.

    • Route: Intraperitoneal (i.p.) injection.

    • Timing: Administer this compound or vehicle 30 minutes prior to PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

  • Behavioral Observation: Immediately after PTZ administration, place the mouse in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for 30 minutes. Seizure severity can be scored using the Racine scale.

  • Data Analysis: Compare seizure latencies and severity scores between treatment groups using statistical methods such as Kaplan-Meier survival analysis for latencies and non-parametric tests for seizure scores.

Protocol 3: Evaluation of Effects on Spatial Learning and Memory in the Morris Water Maze

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface.

  • This compound Administration:

    • Vehicle: 0.9% saline.

    • Dose: 10, 20, or 30 mg/kg.

    • Route: Intraperitoneal (i.p.) injection.

    • Timing: Administer this compound or vehicle 30 minutes before the start of each daily training session.

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each rat.

    • Place the rat into the pool facing the wall from one of four starting positions.

    • Allow the rat to search for the hidden platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (24 hours after the last training session):

    • Remove the platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Analyze escape latencies and path lengths during the acquisition phase using a repeated-measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA.

Visualizations

Below are diagrams illustrating key concepts related to the experimental use of this compound.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel No Activation S_ATPO This compound S_ATPO->AMPA_R Blocks Binding Site

Mechanism of this compound action at the AMPA receptor.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose-Ranging Study (e.g., 1, 5, 10, 30 mg/kg) Animal_Model->Dose_Selection Administration This compound Administration (i.p., i.v., or oral) Dose_Selection->Administration Behavioral_Assay Behavioral Assay (e.g., Morris Water Maze) Administration->Behavioral_Assay Physiological_Measurement Physiological Measurement (e.g., EEG, Microdialysis) Administration->Physiological_Measurement Data_Collection Data Collection & Analysis Behavioral_Assay->Data_Collection Physiological_Measurement->Data_Collection Conclusion Conclusion & Interpretation Data_Collection->Conclusion

General workflow for in vivo studies of this compound.

Signaling_Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R S_ATPO This compound S_ATPO->Block Depolarization Membrane Depolarization AMPA_R->Depolarization Activation Ca_Influx Ca2+ Influx (via NMDA-R/VGCCs) Depolarization->Ca_Influx Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Block->AMPA_R

Inhibitory effect of this compound on glutamatergic signaling.

References

Application Notes and Protocols for the Dosage and Administration of (S)-ATPO in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific dosage and administration data for (S)-ATPO ((S)-2-amino-3-(3-hydroxy-5-tert-butyl-isoxazol-4-yl)propanoic acid) in rodent models are not publicly available. The following application notes and protocols are based on general principles of rodent drug administration and data from studies on other AMPA receptor agonists. It is imperative that researchers conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific experimental context.

Introduction to this compound and In Vivo Administration Considerations

This compound is a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an excitatory amino acid analog, it is a valuable tool for investigating the physiological and pathological roles of AMPA receptor activation in the central nervous system. Due to the absence of specific preclinical data on this compound, researchers must rely on established protocols for administering small molecules to rodents.

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a compound. The most common routes for systemic administration in rodents are intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO). Each route has distinct advantages and disadvantages concerning the speed of absorption, bioavailability, and potential for local irritation.

General Quantitative Data for Rodent Administration

The following tables provide a summary of generally accepted injection volumes and needle sizes for mice and rats. These are intended as a starting point, and adjustments may be necessary based on the specific formulation of this compound and the experimental design.

Table 1: Recommended Maximum Injection Volumes for Mice and Rats

Route of AdministrationMouse (25-30 g)Rat (200-250 g)
Intraperitoneal (IP)0.5 mL2.5 mL
Subcutaneous (SC)0.5 - 1.0 mL2.0 - 5.0 mL
Intravenous (IV) - Bolus0.2 mL0.5 mL
Oral Gavage (PO)0.25 mL2.5 mL

Note: These volumes are based on standard isotonic solutions. Volumes for viscous or potentially irritating solutions should be reduced.

Table 2: Recommended Needle Gauges for Different Administration Routes

Route of AdministrationMouseRat
Intraperitoneal (IP)25-27 G23-25 G
Subcutaneous (SC)25-27 G23-25 G
Intravenous (IV) - Tail Vein27-30 G24-27 G

Experimental Protocols

Vehicle Selection and Preparation

The solubility of this compound in aqueous solutions should be determined prior to in vivo experiments. Common vehicles for rodent administration include:

  • Sterile Saline (0.9% NaCl): Suitable for water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): Can be used for compounds requiring a buffered solution.

  • Dimethyl Sulfoxide (DMSO) in combination with other solvents: For compounds with poor water solubility, a co-solvent system may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the concentration of DMSO should be kept to a minimum due to its potential toxicity.

Protocol for Vehicle Preparation (Co-solvent System):

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and Tween 80, and mix thoroughly.

  • Add sterile saline to the final volume and vortex until a clear solution is formed.

  • The final solution should be sterile-filtered before administration.

Intraperitoneal (IP) Injection Protocol

IP injections are commonly used for systemic drug delivery in rodents, offering relatively rapid absorption.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL or 3 mL syringe

  • 25-27 G needle for mice; 23-25 G needle for rats

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.

  • Position the animal so the abdomen is accessible.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[1]

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection Protocol

SC injections provide a slower, more sustained absorption compared to IP injections.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringe

  • 25-27 G needle for mice; 23-25 G needle for rats

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume.

  • Restrain the animal.

  • Lift a fold of skin over the back of the neck or flank to create a "tent".

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

  • Inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the animal to its cage and monitor.

Intravenous (IV) Injection Protocol (Tail Vein)

IV injections provide the most rapid onset of action and 100% bioavailability. This technique requires a high degree of skill.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringe or insulin syringe

  • 27-30 G needle for mice; 24-27 G needle for rats

  • A warming device (e.g., heat lamp)

  • Rodent restrainer

  • 70% ethanol wipes

Procedure:

  • Weigh the animal to determine the injection volume.

  • Warm the animal's tail using a heat lamp to cause vasodilation, making the veins more visible and accessible.

  • Place the animal in a restrainer.

  • Wipe the tail with a 70% ethanol wipe.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • If correctly placed, a small amount of blood may enter the needle hub.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein and should be withdrawn.

  • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

  • Return the animal to its cage and monitor closely.

Oral Gavage (PO) Protocol

Oral gavage is used for the precise oral administration of compounds.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringe

  • Flexible or rigid gavage needle (size appropriate for the animal)

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct volume.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

  • Restrain the animal firmly.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administer the solution slowly.

  • Remove the gavage needle gently.

  • Return the animal to its cage and observe for any signs of respiratory distress.

Visualization of Protocols and Pathways

Experimental Workflows

Experimental_Workflows cluster_IP Intraperitoneal (IP) Injection cluster_SC Subcutaneous (SC) Injection cluster_IV Intravenous (IV) Injection cluster_PO Oral Gavage (PO) IP_Start Weigh Animal IP_Restrain Restrain Animal IP_Start->IP_Restrain IP_Locate Locate Injection Site (Lower Quadrant) IP_Restrain->IP_Locate IP_Inject Inject Solution IP_Locate->IP_Inject IP_Monitor Monitor Animal IP_Inject->IP_Monitor SC_Start Weigh Animal SC_Restrain Restrain Animal SC_Start->SC_Restrain SC_Tent Create Skin Tent SC_Restrain->SC_Tent SC_Inject Inject Solution SC_Tent->SC_Inject SC_Monitor Monitor Animal SC_Inject->SC_Monitor IV_Start Weigh Animal IV_Warm Warm Tail IV_Start->IV_Warm IV_Restrain Restrain Animal IV_Warm->IV_Restrain IV_Locate Locate Tail Vein IV_Restrain->IV_Locate IV_Inject Inject Solution IV_Locate->IV_Inject IV_Monitor Monitor Animal IV_Inject->IV_Monitor PO_Start Weigh Animal PO_Restrain Restrain Animal PO_Start->PO_Restrain PO_Insert Insert Gavage Needle PO_Restrain->PO_Insert PO_Administer Administer Solution PO_Insert->PO_Administer PO_Monitor Monitor Animal PO_Administer->PO_Monitor

Caption: Experimental workflows for common rodent administration routes.

This compound Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_ATPO This compound AMPA_R AMPA Receptor S_ATPO->AMPA_R Binds to Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Simplified signaling pathway of this compound at the AMPA receptor.

References

Application Notes and Protocols for the Preparation of (S)-ATPO [(Sp-Adenosine-5'-O-(1-thiotriphosphate), Sp-ATP-α-S] Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (S)-ATPO, a common abbreviation for Sp-Adenosine-5'-O-(1-thiotriphosphate) or Sp-ATP-α-S. This compound is a specific stereoisomer of an ATP analog and a potent agonist of the P2Y1 purinergic receptor, making it a valuable tool in drug development and signal transduction research.

Chemical Properties and Solubility

Proper preparation of a stock solution is critical for experimental accuracy and reproducibility. The following table summarizes the key quantitative data for Sp-ATP-α-S.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₅O₁₂P₃S[1][2]
Molecular Weight 523.24 g/mol (free acid)[1]
Purity ≥ 95% (HPLC)[3]
Appearance Colorless to slightly yellow solution in water[1]
Solubility Soluble in water[2]
Storage Temperature -20°C to -80°C[1][2]
Shelf Life 12 months at -20°C[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of Sp-ATP-α-S.

Materials:

  • Sp-Adenosine-5'-O-(1-thiotriphosphate) (Sp-ATP-α-S), sodium salt

  • Nuclease-free water

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes and sterile filter tips

  • pH meter or pH strips

  • Vortex mixer

  • Benchtop centrifuge

Procedure:

  • Pre-use Centrifugation: Before opening the vial of Sp-ATP-α-S, briefly centrifuge it to ensure that all the material is at the bottom of the tube.[4]

  • Reconstitution: Aseptically add the appropriate volume of nuclease-free water to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 5 µmol of the compound, add 500 µl of nuclease-free water.

  • Dissolution: Gently vortex the solution to ensure complete dissolution. If necessary, use an ultrasonic bath for brief periods to aid dissolution.

  • pH Adjustment (if necessary): Check the pH of the solution. If required, adjust the pH to a neutral range (typically pH 7.2-7.6) using small volumes of dilute, sterile NaOH or HCl. This is important as the stability of ATP analogs can be pH-dependent.

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][2] For optimal stability, -80°C is recommended.[4]

Note: Always handle the compound and solutions with appropriate personal protective equipment, including gloves and safety glasses.

Experimental Workflow

The following diagram illustrates the workflow for preparing the Sp-ATP-α-S stock solution.

G cluster_start Preparation cluster_reconstitution Reconstitution cluster_qc Quality Control cluster_storage Storage cluster_end Ready for Use start Start: Obtain Sp-ATP-α-S centrifuge Centrifuge vial start->centrifuge add_water Add nuclease-free water centrifuge->add_water dissolve Vortex to dissolve add_water->dissolve check_ph Check and adjust pH dissolve->check_ph aliquot Aliquot into single-use tubes check_ph->aliquot store Store at -20°C to -80°C aliquot->store end_node Stock solution ready for experiments store->end_node

Caption: Workflow for preparing Sp-ATP-α-S stock solution.

Signaling Pathway

Sp-ATP-α-S is a potent agonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR).[2] Activation of the P2Y1 receptor by Sp-ATP-α-S initiates a signaling cascade that leads to an increase in intracellular calcium concentration.[5] This pathway is crucial in various physiological processes, including platelet aggregation and neurotransmission.

The diagram below illustrates the canonical P2Y1 receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects sp_atp Sp-ATP-α-S p2y1 P2Y1 Receptor sp_atp->p2y1 Binds to gq Gq Protein p2y1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates downstream Cellular Responses (e.g., Platelet Aggregation) pkc->downstream Leads to ca_release Ca²⁺ Release ip3r->ca_release Opens ca_release->downstream Leads to

Caption: P2Y1 Receptor Signaling Pathway.

References

Application Notes and Protocols for Imaging P2Y Receptors with Labeled (S)-ATPαS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), play a crucial role in cell-to-cell communication by activating purinergic receptors. The P2Y family of G protein-coupled receptors is a key component of this signaling system, involved in a wide range of physiological and pathological processes. Imaging the activity of specific P2Y receptor subtypes is therefore of great interest in drug development and biomedical research.

This document provides detailed protocols for the labeling of (S)-ATPαS, a stereoisomer of an ATP analog, for use as an imaging agent for P2Y receptors. While the term "(S)-ATPO" is not consistently defined in the scientific literature, it is likely to refer to an (S)-isomer of an ATP phosphorothioate analog, such as Adenosine 5'-O-(1-thiotriphosphate), Sp-isomer ( (S)-ATPαS). This analog, in which a non-bridging oxygen atom in the α-phosphate is replaced by a sulfur atom, creates a chiral center at the phosphorus. The (S)-stereoisomer has been shown to be a potent agonist at certain P2Y receptors.

These protocols describe two primary labeling strategies:

  • Radiolabeling with Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging modality.

  • Fluorescent Labeling for in vitro and cell-based imaging applications, such as fluorescence microscopy.

The labeling strategies focus on modification of the terminal (gamma) phosphate, a common site for derivatization that often preserves the biological activity of nucleotide analogs.

Signaling Pathways of P2Y Receptors

(S)-ATPαS, as a P2Y receptor agonist, initiates a cascade of intracellular signaling events upon binding. P2Y receptors are coupled to different G proteins, leading to the activation of distinct downstream pathways. The diagram below illustrates the major signaling cascades initiated by Gq/11- and Gi/o-coupled P2Y receptors, both of which can be activated by ATP analogs.

P2Y_Signaling P2Y Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y_R P2Y Receptor G_protein G Protein (Gq/11 or Gi/o) P2Y_R->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Gq/11 activation AC Adenylyl Cyclase (AC) G_protein->AC Gi/o inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP_cAMP ATP AC->ATP_cAMP Converts cAMP cAMP AC->cAMP Production ↓ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response_Gq Cellular Responses (e.g., smooth muscle contraction, neurotransmission) PKC->Cell_response_Gq Phosphorylates targets Ca_release->Cell_response_Gq Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activation ↓ Cell_response_Gi Cellular Responses (e.g., inhibition of neurotransmission) PKA->Cell_response_Gi Phosphorylation ↓

P2Y Receptor Signaling Pathways

Section 1: Radiolabeling of (S)-ATPαS with Fluorine-18

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes. Labeling (S)-ATPαS with the positron-emitting radionuclide Fluorine-18 ([¹⁸F], t½ = 109.7 min) enables the imaging of P2Y receptor distribution and density in living subjects.

The following protocol describes a two-step indirect labeling strategy. First, a prosthetic group, 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA), is synthesized. This is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the [¹⁸F]FEA to a precursor of (S)-ATPαS modified with a terminal alkyne on the gamma-phosphate.

Experimental Workflow for [¹⁸F]-(S)-ATPαS Synthesis

Fluorine18_Labeling_Workflow Workflow for [¹⁸F]-(S)-ATPαS Synthesis start [¹⁸F]Fluoride Production (Cyclotron) radiolabeling [¹⁸F]Fluorination start->radiolabeling precursor_synth Synthesis of 2-azidoethyl-4-toluenesulfonate precursor_synth->radiolabeling purification1 Purification of [¹⁸F]FEA (Solid-Phase Extraction) radiolabeling->purification1 click_reaction CuAAC Click Reaction purification1->click_reaction precursor_atp Synthesis of γ-alkyne-(S)-ATPαS precursor precursor_atp->click_reaction purification2 Final Purification (HPLC) click_reaction->purification2 qc Quality Control (radio-TLC, HPLC) purification2->qc final_product [¹⁸F]-(S)-ATPαS qc->final_product

Workflow for [¹⁸F]-(S)-ATPαS Synthesis
Protocol 1: Synthesis of [¹⁸F]-(S)-ATPαS

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 2-azidoethyl-4-toluenesulfonate

  • γ-(hex-5-yn-1-yl)-(S)-ATPαS precursor

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak Light QMA Carbonate and Sep-Pak C18)

  • HPLC system with a radioactivity detector

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Trap aqueous [¹⁸F]fluoride on a QMA cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 100 µL water).

    • Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation (perform this step twice).

  • Synthesis of 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA):

    • To the dried [¹⁸F]fluoride/K222 complex, add a solution of 2-azidoethyl-4-toluenesulfonate (5-10 mg) in 1 mL of anhydrous acetonitrile.

    • Seal the reaction vessel and heat at 85 °C for 10 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification of [¹⁸F]FEA:

    • Pass the reaction mixture through a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

    • Elute the [¹⁸F]FEA from the cartridge with acetonitrile.

  • CuAAC "Click" Reaction:

    • In a separate vial, prepare a solution of the γ-(hex-5-yn-1-yl)-(S)-ATPαS precursor (1-2 mg) in 200 µL of PBS.

    • Add the eluted [¹⁸F]FEA to this solution.

    • Add a freshly prepared solution of CuSO₄·5H₂O (0.1 M, 10 µL), sodium ascorbate (1 M, 20 µL), and THPTA (50 mM, 10 µL).

    • Vortex the mixture and let it react at room temperature for 15 minutes.

  • Final Purification:

    • Purify the reaction mixture by semi-preparative HPLC using a C18 column and a gradient of acetonitrile in 50 mM ammonium formate buffer.

    • Collect the fraction corresponding to the [¹⁸F]-(S)-ATPαS product.

    • Remove the HPLC solvent under reduced pressure and reformulate the final product in a suitable buffer (e.g., saline with 5% ethanol).

  • Quality Control:

    • Determine the radiochemical purity by analytical radio-HPLC and radio-TLC.

    • Measure the specific activity of the final product.

Quantitative Data Summary for Radiolabeling
ParameterTypical Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>95%
Synthesis Time60-90 minutes
Specific Activity> 37 GBq/µmol (>1 Ci/µmol)

Section 2: Fluorescent Labeling of (S)-ATPαS

Fluorescently labeled ATP analogs are invaluable tools for in vitro studies of protein-nucleotide interactions, enzyme kinetics, and for visualizing nucleotide binding sites in cells using fluorescence microscopy. This protocol describes the labeling of a γ-phosphate modified (S)-ATPαS precursor with an amine-reactive fluorescent dye.

Experimental Workflow for Fluorescently Labeled (S)-ATPαS

Fluorescent_Labeling_Workflow Workflow for Fluorescently Labeled (S)-ATPαS precursor_prep Synthesis of γ-(6-aminohexyl)- (S)-ATPαS precursor conjugation Conjugation Reaction precursor_prep->conjugation dye_prep Prepare Amine-Reactive Fluorescent Dye (e.g., NHS-ester) dye_prep->conjugation purification Purification (HPLC or Size-Exclusion Chromatography) conjugation->purification characterization Characterization (UV-Vis, Fluorescence Spectroscopy, Mass Spec) purification->characterization final_product Fluorescently Labeled (S)-ATPαS characterization->final_product

Workflow for Fluorescently Labeled (S)-ATPαS
Protocol 2: Fluorescent Labeling of (S)-ATPαS

Materials:

  • γ-(6-aminohexyl)-(S)-ATPαS precursor

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Preparation of Reagents:

    • Dissolve the γ-(6-aminohexyl)-(S)-ATPαS precursor in the reaction buffer to a final concentration of 10-20 mM.

    • Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved fluorescent dye to the solution of the (S)-ATPαS precursor.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stopping the Reaction (Optional):

    • If desired, the reaction can be stopped by adding a quenching reagent, such as hydroxylamine, to react with the excess NHS-ester dye.

  • Purification:

    • Separate the fluorescently labeled (S)-ATPαS from the unreacted dye and precursor using either size-exclusion chromatography or reverse-phase HPLC.

    • For size-exclusion chromatography, use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) and elute with a suitable buffer (e.g., PBS).

    • For HPLC, use a C18 column with a gradient of acetonitrile in triethylammonium acetate buffer.

    • Monitor the elution profile by absorbance at the dye's excitation wavelength and at 260 nm (for the adenine base).

  • Characterization:

    • Determine the concentration of the labeled product by measuring the absorbance at 260 nm and at the dye's maximum absorbance wavelength.

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the nucleotide and the dye.

    • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Quantitative Data Summary for Fluorescent Labeling
ParameterTypical Value
Degree of Labeling (DOL)0.8 - 1.2
Yield (after purification)50-80%
Purity (by HPLC)>95%

Conclusion

The protocols outlined in this document provide a framework for the radiolabeling and fluorescent labeling of (S)-ATPαS, a P2Y receptor agonist. These labeled probes can serve as powerful tools for researchers in academia and industry to investigate the role of P2Y receptors in health and disease. The choice of labeling strategy will depend on the specific research question and the available imaging modalities. Careful purification and characterization of the final labeled product are essential to ensure reliable and reproducible results.

Application Notes and Protocols for Employing (S)-ATPO to Block Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, is a key mechanism in various neurological disorders. Kainate receptors, a subtype of ionotropic glutamate receptors, are significantly implicated in excitotoxic cascades. (S)-2-Amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-isoxazol-4-yl)propanoic acid, commonly known as (S)-ATPO, is a competitive antagonist of AMPA and kainate receptors, exhibiting a notable affinity for GluK1-containing kainate receptors.[1] This property makes this compound a valuable pharmacological tool for investigating and potentially mitigating kainate-induced excitotoxicity.

These application notes provide detailed protocols for utilizing this compound to block excitotoxicity in in vitro models, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Kainic acid, a potent agonist of kainate receptors, induces excessive neuronal depolarization, leading to a massive influx of Ca²⁺ ions.[2] This intracellular calcium overload triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of cell death pathways, ultimately culminating in neuronal apoptosis or necrosis.[3][4]

This compound competitively binds to kainate receptors, preventing the binding of kainic acid and subsequent receptor activation. By blocking the initial trigger of the excitotoxic cascade, this compound can effectively protect neurons from kainate-induced damage.

Data Presentation

While specific neuroprotection data for this compound against kainate-induced excitotoxicity is not extensively published in the form of IC50 values, the following table provides a template for how such quantitative data should be structured for clear comparison. Researchers are encouraged to generate dose-response curves to determine the optimal protective concentrations of this compound in their specific experimental models.

Table 1: Efficacy of this compound in Protecting Primary Cortical Neurons from Kainate-Induced Excitotoxicity

This compound Concentration (µM)Kainate Concentration (µM)Neuronal Viability (% of Control)Fold-Protection vs. Kainate Alone
0 (Control)0100 ± 5.2N/A
010045 ± 3.81.0
110058 ± 4.11.3
1010075 ± 5.51.7
5010088 ± 4.92.0
10010092 ± 3.72.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Induction of Kainate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes the induction of excitotoxicity in primary cortical neuron cultures using kainic acid.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Kainic acid (stock solution in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO₂.

    • Allow the neurons to mature for 7-10 days in vitro before inducing excitotoxicity.

  • Induction of Excitotoxicity:

    • Prepare a working solution of kainic acid in pre-warmed Neurobasal medium. A final concentration of 100 µM is often used, but a dose-response experiment (e.g., 10-500 µM) is recommended to determine the optimal concentration for your specific cell culture conditions.[5]

    • Gently remove half of the culture medium from each well.

    • Add an equal volume of the kainic acid working solution to the wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

Protocol 2: Neuroprotection Assay with this compound

This protocol details the application of this compound to protect neurons from kainate-induced excitotoxicity and the subsequent quantification of neuronal viability.

Materials:

  • Mature primary cortical neuron cultures in 96-well plates (from Protocol 1)

  • This compound (stock solution in sterile water or DMSO)

  • Kainic acid

  • MTT reagent

  • DMSO

  • Plate reader

Procedure:

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in pre-warmed Neurobasal medium. A suggested concentration range for initial experiments is 1-100 µM.

    • Gently remove half of the culture medium from the wells designated for this compound treatment.

    • Add an equal volume of the respective this compound working solutions to the wells.

    • Incubate the plate for 1 hour at 37°C and 5% CO₂.

  • Co-treatment with Kainic Acid:

    • Prepare a working solution of kainic acid at twice the final desired concentration in Neurobasal medium.

    • Add the kainic acid solution to the wells already containing this compound to achieve the final desired concentrations of both compounds.

    • Include control wells:

      • Vehicle control (no kainic acid, no this compound)

      • Kainic acid only

      • This compound only (at the highest concentration used)

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Quantification of Neuronal Viability using MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate neuronal viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathway of Kainate-Induced Excitotoxicity and this compound Intervention

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kainate Kainic Acid KainateR Kainate Receptor (GluK1-containing) Kainate->KainateR S_ATPO This compound S_ATPO->KainateR Blocks Ca_influx Ca²⁺ Influx KainateR->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS->Mito_dys Cell_death Neuronal Death Mito_dys->Cell_death

Caption: this compound blocks kainate-induced excitotoxicity.

Experimental Workflow for Neuroprotection Assay

Experimental_Workflow start Start: Mature Primary Cortical Neuron Culture pretreatment Pre-treat with this compound (1 hour) start->pretreatment cotreatment Co-treat with Kainic Acid (24 hours) pretreatment->cotreatment viability_assay Assess Neuronal Viability (MTT Assay) cotreatment->viability_assay data_analysis Data Analysis: Calculate % Viability and Neuroprotection viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound neuroprotection.

Conclusion

This compound serves as a specific and effective tool for blocking excitotoxicity mediated by kainate receptors in vitro. The provided protocols offer a framework for researchers to investigate the neuroprotective potential of this compound and other compounds in models of kainate-induced neuronal injury. Rigorous dose-response studies and consistent application of viability assays are crucial for obtaining reliable and reproducible data. These studies will contribute to a better understanding of excitotoxic mechanisms and the development of novel therapeutic strategies for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (S)-ATPO Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and overcoming solubility issues with (S)-ATPO in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application and mechanism of action of this compound?

A1: this compound is a selective and potent antagonist for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2] These receptors are G-protein coupled and play a crucial role in modulating synaptic plasticity and neuronal excitability. By blocking the binding of the endogenous ligand, glutamate, this compound inhibits the activation of the associated Gq protein signaling cascade.

Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?

A2: For in vitro applications, this compound should be dissolved in dimethyl sulfoxide (DMSO).[3][4] It has a reported solubility of up to 10 mM in DMSO.[4][5] Due to its presumed low aqueous solubility, preparing a concentrated stock solution in DMSO is the recommended first step before further dilution into aqueous media.[5]

Q3: How do I prepare a working solution of this compound for my cell-based assays?

A3: To prepare a working solution, first, create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This stock solution should then be serially diluted into your cell culture medium or desired aqueous buffer to the final experimental concentration. It is critical to maintain the final DMSO concentration in your assay at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress.

Q4: I've diluted my this compound stock solution into my cell culture medium and observe a precipitate. What are the steps to resolve this?

A4: Precipitate formation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds. Here are several troubleshooting strategies:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.

  • Optimize the DMSO Stock: Preparing a more concentrated initial stock in DMSO will allow you to use a smaller volume when diluting into your aqueous medium, which can help prevent precipitation.

  • Gentle Warming: Warming the final solution to 37°C in a water bath can aid in dissolving the compound. However, prolonged heating should be avoided to prevent potential degradation.

  • Sonication: A brief period of sonication can help to break up any particulate matter and facilitate dissolution.

  • Use of Surfactants: In some instances, the addition of a small amount of a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium can help to maintain the solubility of poorly soluble compounds.

Data Presentation

Quantitative Solubility Data for this compound

SolventMaximum Solubility
DMSO 10 mM[4][5]
Water Not Available[5]
Ethanol Not Available[5]

Experimental Protocols

Detailed Methodology for Preparation of a 10 mM this compound Stock Solution

  • Materials Required:

    • This compound (Molecular Weight: 322.25 g/mol )[3]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Accurately weigh 3.22 mg of this compound.

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the solid is fully dissolved. If needed, gently warm the solution to 37°C or sonicate for short intervals.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Mandatory Visualizations

Diagram of the this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade mGluR mGluR1 / mGluR5 Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation SATPO This compound SATPO->mGluR Antagonizes Glutamate Glutamate Glutamate->mGluR Activates

Caption: Antagonistic action of this compound on the mGluR1/5 pathway.

Experimental Workflow for this compound Solution Preparation

G start Start: Prepare this compound Solution weigh Weigh this compound start->weigh dissolve_stock Dissolve in 100% DMSO to create stock solution weigh->dissolve_stock dilute Dilute stock in aqueous medium to final concentration dissolve_stock->dilute observe Observe for Precipitation dilute->observe no_precipitate Solution is clear observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes end Proceed with Experiment no_precipitate->end troubleshoot Troubleshooting Steps: - Gentle Warming - Sonication - Lower Concentration precipitate->troubleshoot troubleshoot->dilute

References

Technical Support Center: Optimizing Small Molecule Antagonist Concentration for Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of small molecule antagonists for effective receptor blockade. While the specific compound "(S)-ATPO" did not yield targeted results in literature searches, the principles and protocols outlined here are broadly applicable to the optimization of novel receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting concentration range for my antagonist?

A1: Your starting concentration range should ideally be guided by previously published data for structurally similar compounds or compounds targeting the same receptor. If no prior data exists, a broad range spanning several orders of magnitude is recommended (e.g., from 1 nM to 100 µM). A common starting point for novel compounds is around their predicted or measured affinity (Kd) or IC50 value, if available.

Q2: What is the difference between IC50 and Ki, and which should I determine?

A2: The IC50 is the concentration of an antagonist that inhibits 50% of a specific response in a given assay. It is dependent on experimental conditions, such as the concentration of the agonist used. The Ki (inhibition constant) is a more absolute measure of the binding affinity of the antagonist for the receptor, independent of the agonist concentration. For competitive antagonists, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value. Determining the Ki is crucial for characterizing the intrinsic affinity of your antagonist.

Q3: How many data points are needed for a reliable dose-response curve?

A3: To generate a reliable dose-response curve, it is recommended to use at least 6-8 antagonist concentrations, spanning from a concentration that produces no effect to one that elicits a maximal response. This ensures that the top and bottom plateaus of the curve are well-defined, allowing for accurate calculation of the IC50.

Q4: How long should I pre-incubate my cells with the antagonist before adding the agonist?

A4: The pre-incubation time depends on the binding kinetics of your antagonist. The goal is to reach binding equilibrium. For many small molecule antagonists, a pre-incubation period of 15-30 minutes at the experimental temperature is sufficient. However, for antagonists with slow on/off rates, a longer pre-incubation time may be necessary. It is advisable to perform a time-course experiment to determine the optimal pre-incubation duration.

Troubleshooting Guide

Problem: I am not observing any receptor blockade, even at high antagonist concentrations.

  • Is your antagonist soluble at the tested concentrations?

    • Troubleshooting Step: Visually inspect your antagonist stock solution and the final assay medium for any signs of precipitation. Consider performing a solubility test. If solubility is an issue, try using a different solvent (ensuring it is compatible with your assay) or lowering the highest concentration tested.

  • Is the antagonist stable under your experimental conditions?

    • Troubleshooting Step: Assess the stability of your compound in the assay buffer over the time course of your experiment. Factors like pH, temperature, and light exposure can affect compound stability.

  • Is the agonist concentration too high?

    • Troubleshooting Step: For competitive antagonists, a high concentration of agonist can overcome the inhibitory effect. Try performing the experiment with the agonist at its EC50 or EC80 concentration to increase the sensitivity of the assay to antagonist effects.

  • Is the receptor expressed in your cell line or tissue preparation?

    • Troubleshooting Step: Confirm receptor expression using techniques like qPCR, Western blotting, or flow cytometry.

Problem: I am seeing high variability between replicate wells.

  • Are your cell densities consistent across the plate?

    • Troubleshooting Step: Uneven cell seeding can lead to variability in receptor expression and signal. Ensure your cells are well-mixed before plating and use appropriate techniques to avoid edge effects.

  • Are there pipetting errors?

    • Troubleshooting Step: Small volume additions, especially of concentrated compounds, can be a source of error. Use calibrated pipettes and consider using a multi-channel pipette for additions to minimize variability.

  • Is the incubation time consistent for all wells?

    • Troubleshooting Step: For kinetic assays, ensure that agonist and stop solutions are added consistently across the plate. Using automated liquid handlers can improve consistency.

Problem: My dose-response curve has a very shallow slope.

  • Could there be off-target effects?

    • Troubleshooting Step: A shallow slope might indicate that your antagonist is interacting with multiple sites. Consider running selectivity assays against related receptors.

  • Is the antagonist a partial or allosteric inhibitor?

    • Troubleshooting Step: The mechanism of action can influence the shape of the dose-response curve. Further pharmacological characterization, such as Schild analysis, may be needed to determine the mode of antagonism.

Data Presentation: Antagonist Dose-Response

The following table presents example data from an experiment to determine the IC50 of a hypothetical antagonist ("Antagonist X") against an agonist-stimulated response.

Antagonist X Conc. (nM)% Inhibition (Mean ± SD, n=3)
0.12.1 ± 1.5
110.5 ± 2.3
1048.9 ± 4.1
5075.3 ± 3.8
10090.2 ± 2.9
50098.5 ± 1.8
100099.1 ± 1.2
Calculated IC50 10.2 nM

Experimental Protocols

Protocol: Determining Antagonist IC50 using a cAMP Assay

This protocol provides a general framework for determining the potency of an antagonist for a Gs-coupled G-protein coupled receptor (GPCR).

1. Cell Culture and Seeding: a. Culture cells expressing the target receptor to ~80-90% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

2. Antagonist Preparation and Addition: a. Prepare a serial dilution of the antagonist in assay buffer. It is common to prepare these at 10X the final desired concentration. b. Aspirate the culture medium from the cells and wash once with assay buffer. c. Add the 10X antagonist dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO). d. Pre-incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) to allow the antagonist to bind to the receptor.

3. Agonist Stimulation: a. Prepare the agonist at a concentration that will yield the EC80 in the final assay volume. b. Add the agonist to all wells except for the negative control wells (which receive only assay buffer). c. Incubate at 37°C for a specified time (e.g., 15 minutes).

4. cAMP Measurement: a. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based). b. Follow the manufacturer's instructions for the chosen cAMP assay kit.

5. Data Analysis: a. Normalize the data: Set the signal from the agonist-only wells (vehicle pre-incubation) as 0% inhibition and the signal from the negative control wells (no agonist) as 100% inhibition. b. Plot the percent inhibition as a function of the log of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., A2A) G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts Antagonist Antagonist (this compound) Antagonist->Receptor Blocks Agonist Agonist (e.g., Adenosine) Agonist->Receptor Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: GPCR signaling pathway with antagonist blockade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilution of Antagonist D Pre-incubate Cells with Antagonist/Vehicle A->D C Prepare Agonist (EC80 Conc.) B->D E Add Agonist to Stimulate Receptor C->E D->E F Lyse Cells & Measure cAMP Levels E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for antagonist concentration optimization.

troubleshooting unexpected effects of (S)-ATPO in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected effects and optimizing the use of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, or (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of AMPA receptors. It is a structural analog of the excitatory neurotransmitter glutamate. Its primary targets are ionotropic glutamate receptors (iGluRs), specifically the AMPA receptor subtypes. While it is designed as an antagonist, its effects in functional assays can sometimes be complex and misinterpreted.

Q2: I am observing what looks like partial agonism with this compound in my functional assay. Is this expected?

While this compound is classified as a competitive antagonist, some isoxazole-based glutamate receptor ligands have been reported to exhibit complex pharmacological profiles. Apparent partial agonism could arise from several factors:

  • Receptor Subunit Composition: The specific AMPA or kainate receptor subunits expressed in your system can influence ligand behavior. This compound's affinity and functional effect may vary between different subunit combinations.

  • Allosteric Modulation: this compound might act as an allosteric modulator at certain concentrations, subtly altering the receptor's response to endogenous glutamate present in the assay medium.[1][2][3]

  • Off-Target Effects: At higher concentrations, this compound could be interacting with other receptors or ion channels, leading to a functional response that mimics partial agonism.

  • Assay Artifacts: The observed effect could be an artifact of the assay system itself. It is crucial to run appropriate controls to rule out non-specific effects.

Q3: My results with this compound are inconsistent between binding assays and functional assays. What could be the reason?

Discrepancies between radioligand binding data and functional readouts are not uncommon. Here are some potential explanations:

  • Receptor Desensitization: In functional assays like electrophysiology or calcium imaging, prolonged exposure to an agonist (or even a partial agonist) can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation.[4][5][6] This can result in a lower apparent potency or efficacy compared to what would be predicted from binding affinity alone.

  • Functional Selectivity: this compound might exhibit functional selectivity (also known as biased agonism), where it stabilizes different conformational states of the receptor, leading to preferential activation of certain downstream signaling pathways over others.[7] A binding assay measures affinity for the receptor but does not distinguish between these different functional outcomes.

  • Presence of Endogenous Ligands: Functional assays are often performed in the presence of low levels of endogenous glutamate, which can compete with this compound and influence the observed functional response.

Q4: I am seeing a biphasic concentration-response curve in my assay with this compound. How should I interpret this?

Biphasic concentration-response curves (where the response increases and then decreases at higher concentrations) can be indicative of several phenomena:

  • Multiple Binding Sites: this compound may be acting on two different receptor sites with different affinities and functional effects (e.g., an orthosteric and an allosteric site).

  • Off-Target Activation/Inhibition: At lower concentrations, this compound might be acting on its primary target, while at higher concentrations, it could be engaging an off-target receptor or channel that produces an opposing effect.

  • Receptor Desensitization at High Concentrations: High concentrations of the ligand might induce rapid and profound receptor desensitization, leading to a decrease in the overall response.[5]

  • Cellular Toxicity: At very high concentrations, the compound may be causing cytotoxicity, leading to a decrease in the measured response. It is important to perform a cell viability assay in parallel with your functional assay to rule this out.

Troubleshooting Guides

Issue 1: Atypical Electrophysiological Responses

Symptom: You are observing unexpected current profiles in your whole-cell patch-clamp recordings when applying this compound. This could include smaller or larger than expected currents, altered kinetics (activation, deactivation, desensitization), or unexpected voltage-dependence.

Possible Cause Troubleshooting Steps
Incorrect Voltage Clamp Ensure the cell is properly clamped at the desired holding potential. For isolating AMPA/kainate receptor currents, a holding potential of -60 mV to -70 mV is typically used.
Receptor Desensitization Rapid and profound desensitization can alter current amplitude and kinetics.[4][5][6] Try using a rapid perfusion system to minimize exposure time. Co-application with a positive allosteric modulator that reduces desensitization (e.g., cyclothiazide for AMPA receptors) can help, but be aware this will alter the receptor's intrinsic properties.
Mixed Receptor Population Your cells may express a mixed population of AMPA and kainate receptors, or different subunit combinations of each. Use selective antagonists for other glutamate receptors (e.g., AP5 for NMDA receptors, specific kainate receptor antagonists if available) to isolate the response of interest.
Off-Target Channel Modulation At higher concentrations, this compound could be modulating other ion channels. Perform a voltage ramp or step protocol to assess changes in the overall current-voltage relationship of the cell.
Issue 2: Inconsistent Potency (EC50/IC50) Values

Symptom: The potency of this compound varies significantly between experiments or is different from published values.

Possible Cause Troubleshooting Steps
Solvent and Dilution Errors Ensure accurate preparation of stock solutions and serial dilutions. Use a calibrated pipette and perform dilutions fresh for each experiment.
Compound Stability Verify the stability of this compound in your assay buffer and at your storage conditions. Degradation of the compound will lead to a decrease in apparent potency.
Cell Passage Number and Health High passage numbers or unhealthy cells can lead to altered receptor expression and signaling. Use cells within a consistent and low passage number range and ensure high cell viability.
Assay Conditions Factors such as temperature, pH, and ion concentrations in the assay buffer can all influence ligand binding and receptor function. Maintain consistent assay conditions between experiments.

Quantitative Data

The following table summarizes the available pharmacological data for this compound and related compounds at various glutamate receptor subtypes. Note that potency can vary depending on the specific assay conditions and receptor subunit composition.

CompoundReceptor SubtypeAssay TypePotency (Ki or EC50/IC50)Reference
This compoundGluK1Binding-[8]
This compoundGluK3BindingHigher affinity than at GluK5[8]
This compoundGluK5BindingLower affinity than at GluK1[8]
ATPAGluK3BindingHigher affinity than at GluK5[8]
ATPAGluK5BindingLower affinity than at GluK3[8]

Data for this compound at AMPA receptor subtypes is limited in the public domain and may require consulting specialized databases or performing direct experimental determination.

Experimental Protocols

Whole-Cell Patch Clamp Recording of AMPA/Kainate Receptors

This protocol provides a general framework for recording agonist-evoked currents from cells expressing AMPA or kainate receptors.

1. Cell Preparation:

  • Culture cells expressing the receptor of interest on glass coverslips.
  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
  • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) or a suitable extracellular solution.

2. Pipette Preparation:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
  • Fill the pipette with an intracellular solution containing (in mM): 140 K-Gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

3. Recording:

  • Approach a cell with the recording pipette while applying positive pressure.
  • Form a gigaohm seal between the pipette tip and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -60 mV.
  • Apply this compound and/or other ligands via a rapid perfusion system.
  • Record the resulting currents using an appropriate amplifier and data acquisition software.

Agonist-Induced Receptor Internalization Assay

This protocol can be used to measure the internalization of glutamate receptors in response to agonist treatment.

1. Cell Culture and Transfection:

  • Seed cells in a multi-well plate suitable for imaging.
  • If necessary, transfect cells with a plasmid encoding a fluorescently tagged receptor (e.g., GluA2-GFP).

2. Agonist Treatment:

  • Prepare a stock solution of this compound or a known agonist.
  • Treat the cells with the desired concentration of the agonist for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

3. Staining and Imaging:

  • For untagged receptors, fix the cells and perform immunocytochemistry using an antibody against an extracellular epitope of the receptor.
  • For fluorescently tagged receptors, cells can be imaged live or after fixation.
  • Acquire images using a confocal microscope.

4. Quantification:

  • Quantify the amount of receptor at the cell surface versus in intracellular compartments using image analysis software. A decrease in surface fluorescence and an increase in intracellular puncta are indicative of receptor internalization.[9][10][11]

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds Na_influx Na+ Influx AMPAR->Na_influx Opens Channel Ca_influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_influx Opens Channel Depolarization Depolarization Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates Trafficking Receptor Trafficking (LTP/LTD) Depolarization->Trafficking CaMKII->Trafficking Phosphorylates PKC->Trafficking Phosphorylates PKA PKA PKA->Trafficking Phosphorylates

Caption: AMPA Receptor Signaling Cascade.

Kainate Receptor Signaling Pathway

Kainate_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate KAR Kainate Receptor (GluK1-5) Glutamate->KAR Binds Ionotropic Ionotropic Signaling (Na+/Ca2+ Influx) KAR->Ionotropic Canonical Metabotropic Metabotropic Signaling (G-protein coupled) KAR->Metabotropic Non-canonical Depolarization Depolarization Ionotropic->Depolarization PKC_PKA PKC / PKA Metabotropic->PKC_PKA Activates Neurotransmitter_Release Modulation of Neurotransmitter Release Depolarization->Neurotransmitter_Release PKC_PKA->Neurotransmitter_Release

Caption: Kainate Receptor Dual Signaling Pathways.

Experimental Workflow for Characterizing a Novel Glutamate Receptor Ligand

Experimental_Workflow Start Start: Novel Ligand Binding_Assay Radioligand Binding Assay (Determine Ki at receptor subtypes) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology, Ca2+ Imaging) Start->Functional_Assay Off_Target_Screening Off-Target Screening (Panel of other receptors/channels) Start->Off_Target_Screening Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Determine_Potency Determine EC50/IC50 Functional_Assay->Determine_Potency Assess_Efficacy Assess Efficacy (Agonist, Antagonist, Modulator?) Functional_Assay->Assess_Efficacy Determine_Potency->Data_Analysis Desensitization_Kinetics Characterize Desensitization and Deactivation Kinetics Assess_Efficacy->Desensitization_Kinetics Desensitization_Kinetics->Data_Analysis Off_Target_Screening->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Caption: Workflow for Pharmacological Characterization.

References

Technical Support Center: Improving the Stability of (S)-ATPO in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided based on the assumption that "(S)-ATPO" refers to an (S)-stereoisomer of an Adenosine Triphosphate (ATP) analog. Currently, there is limited publicly available information for a compound specifically named "this compound". The stability data, protocols, and troubleshooting guides provided below are based on the well-documented properties of Adenosine Triphosphate (ATP) and are intended to serve as a general guide. Researchers should validate these recommendations for their specific this compound analog.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting tips for researchers and drug development professionals working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the most likely causes?

A1: Rapid degradation of ATP-based compounds in solution is often due to one or more of the following factors:

  • Suboptimal pH: ATP and its analogs are most stable in a narrow pH range, typically between 6.8 and 7.4.[1][2] Solutions that are too acidic or too alkaline will experience rapid hydrolysis.[1][2][3]

  • High Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[4][5] Storing solutions at room temperature for extended periods can lead to noticeable degradation.[6]

  • Presence of Divalent Cations: While essential for many enzymatic reactions, divalent cations like Ca²⁺ can catalyze the hydrolysis of the phosphate bonds in the absence of enzymatic control. However, Mg²⁺ can have a stabilizing effect under certain conditions.[4][7]

  • Enzymatic Contamination: If the solution is not sterile, contaminating phosphatases or other enzymes can rapidly break down the this compound.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can lead to degradation and should be avoided.[8]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage (up to one week): Store at 0-4°C.[6][7][9]

  • Long-term storage (months to a year): Aliquot the solution into single-use volumes and store at -20°C or -80°C.[6][7][8][9] This minimizes the number of freeze-thaw cycles.[8] For optimal stability, it is recommended to freeze the solution quickly, for instance, using liquid nitrogen.[7]

  • Protection from light: While not as critical as pH and temperature, it is good practice to protect the solution from prolonged exposure to light.

Q3: How can I prepare a stable stock solution of this compound?

A3: When preparing a stock solution, dissolve the powdered this compound in a buffered solution with a pH between 6.8 and 7.4.[1] Unbuffered water is not recommended as the solution can become mildly acidic (around pH 3.5), which promotes hydrolysis.[9] It is crucial to neutralize the solution to the desired pH before storage.[7] Higher concentrations of the solution tend to be more stable.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradationPrepare fresh solutions for each experiment or use properly stored aliquots. Verify the concentration and purity of your stock solution regularly using a stability-indicating assay like HPLC.
High background in ATP-based assays Contamination of reagents or equipment with ATP or degrading enzymes.Use ATP-free water and certified ATP-free labware. Ensure proper cleaning of luminometers or other detection instruments.[10]
Precipitate forms in the solution upon thawing Poor solubility at low temperatures or pH changes.Ensure the buffer has sufficient capacity to maintain the pH upon freezing and thawing. Consider using a cryoprotectant for very sensitive analogs.
Unexpected peaks in HPLC analysis Degradation products (e.g., ADP, AMP).[3]Compare the chromatogram to standards of potential degradation products. Adjust storage and handling procedures to minimize degradation.

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on the solution conditions. The following tables summarize the influence of pH and temperature on ATP hydrolysis.

Table 1: Effect of pH on ATP Stability

pHStabilityNotes
< 6.0Rapid hydrolysisAcid-catalyzed hydrolysis of the phosphoanhydride bonds.[3]
6.8 - 7.4Optimal stabilityThe molecule is most stable in this neutral pH range.[1][2]
> 8.0Rapid hydrolysisBase-catalyzed hydrolysis, leading to the formation of AMP and pyrophosphate.[3]

Table 2: Effect of Temperature on ATP Stability in Aqueous Solution

TemperatureStabilityNotes
-80°C / -20°CVery stable (months to years in aliquots)Recommended for long-term storage of neutralized solutions.[6][7]
0 - 4°CStable for about one weekSuitable for short-term storage.[6][9]
Room Temperature (20-25°C)Unstable, significant degradation within hours to daysAvoid storing solutions at room temperature for extended periods.[6]
100°CVery rapid hydrolysis (half-life of minutes in 0.1 N acid)Demonstrates the extreme temperature sensitivity of the molecule.[3]

Table 3: Kinetic Data for ATP Hydrolysis at Elevated Temperatures

TemperaturepHRate Constant (k)Half-life (t½)
120°C34.34 x 10⁻³ s⁻¹A few minutes
120°C72.91 x 10⁻³ s⁻¹A few minutes

Data from in-situ Raman spectroscopy studies of ATP hydrolysis in aqueous solutions.[4][5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the degradation of this compound and the formation of its hydrolysis products (e.g., ADP, AMP) over time.

1. Materials and Reagents:

  • This compound compound

  • Adenosine 5'-diphosphate (ADP) standard

  • Adenosine 5'-monophosphate (AMP) standard

  • Buffer solution (e.g., 50 mM potassium phosphate buffer, pH adjusted to desired levels)

  • Mobile phase for HPLC (e.g., 100 mM potassium phosphate buffer with a suitable organic modifier like methanol)

  • HPLC system with a UV detector (254 nm or 259 nm) and a C18 reverse-phase column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in the chosen buffer at a known concentration.

  • Prepare a series of standard solutions for this compound, ADP, and AMP for calibration curves.

  • Divide the this compound solution into aliquots for incubation under different conditions (e.g., different temperatures, pH values).

3. Stability Study:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each incubation condition.

  • Immediately stop any further degradation by flash-freezing the sample in liquid nitrogen or by adding a quenching solution if necessary.

  • Store the samples at -80°C until analysis.

4. HPLC Analysis:

  • Thaw the samples and standards just before analysis.

  • Inject the samples and standards onto the HPLC system.

  • Separate the components using an appropriate gradient or isocratic elution method.

  • Monitor the absorbance at 254 nm or 259 nm.[11]

5. Data Analysis:

  • Identify the peaks for this compound, ADP, and AMP based on the retention times of the standards.

  • Quantify the concentration of each compound in the samples using the calibration curves.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

ATP Hydrolysis Pathway

ATP_Hydrolysis ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis Pi1 Pi (Inorganic Phosphate) AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis Pi2 Pi (Inorganic Phosphate)

Caption: Sequential hydrolysis of ATP to ADP and then to AMP.

Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_solution Prepare this compound Solution in Buffer prep_aliquots Aliquot for Different Conditions (pH, Temp) prep_solution->prep_aliquots incubation Incubate Samples over a Time Course prep_aliquots->incubation sampling Collect Samples at Defined Time Points incubation->sampling quenching Quench Reaction & Store at -80°C sampling->quenching hplc Analyze Samples by HPLC quenching->hplc data_analysis Quantify Degradation & Determine Kinetics hplc->data_analysis

Caption: A typical workflow for conducting a stability study of this compound in solution.

References

minimizing off-target effects of (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively while minimizing potential off-target effects. The following information includes troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Target Kinase X (TKX), a key regulator of cellular proliferation and differentiation pathways. While highly potent against TKX, this compound can exhibit off-target activity at higher concentrations, primarily against kinases essential for cell survival and signaling, such as CSK and LCK.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the expression level of its target, TKX. We recommend starting with a dose-response curve to determine the minimal effective concentration for the desired on-target effect.[1] For most cell lines, on-target TKX inhibition is observed in the 50-200 nM range. Concentrations exceeding 1 µM are more likely to induce off-target activity and potential cytotoxicity.[1][2]

Q2: How can I confirm that the observed phenotype is due to on-target TKX inhibition?

A2: Confirming on-target activity is crucial. We recommend a multi-pronged approach:

  • Rescue Experiments: The phenotype should be reversible by overexpressing wild-type TKX, but not by expressing a mutated version of TKX that does not bind this compound.[1]

  • Genetic Knockdown: The phenotype observed with this compound treatment should be mimicked by the genetic knockdown or knockout of the TKX gene using tools like siRNA or CRISPR-Cas9.[1]

  • Structurally Unrelated Inhibitors: If available, using another inhibitor of TKX with a different chemical structure should produce the same phenotype, strengthening the evidence for an on-target effect.[1]

Q3: I am observing significant cell death in my experiments. Is this expected?

A3: High levels of cell death, especially at concentrations close to the effective dose, may indicate off-target effects.[2] this compound can inhibit kinases involved in cell survival pathways at elevated concentrations. Perform a detailed cytotoxicity assay (e.g., an ATP-based luminescence assay) to distinguish between general cytotoxicity and the desired anti-proliferative effect.[1][2] If cytotoxicity is high, try lowering the concentration of this compound or reducing the treatment duration.

Q4: My results with this compound are inconsistent across different cell lines. Why might this be happening?

A4: Inconsistent results can often be attributed to varying expression levels of the on-target protein (TKX) or key off-target kinases in different cell lines.[1] We recommend profiling the expression of TKX and known off-targets (like CSK and LCK) in your cell lines via Western blot or qPCR to correlate protein levels with the observed response.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem Possible Cause Recommended Solution
High cell death at effective concentration. Off-target inhibition of survival kinases.1. Titrate Concentration: Determine the lowest effective concentration that inhibits TKX without causing excessive toxicity.[2]2. Analyze Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic, which may point to specific off-target pathways.[2]3. Reduce Exposure Time: Shorten the incubation period with this compound.
Observed phenotype does not match the known function of the target kinase (TKX). The phenotype may be driven by an unknown off-target.1. Validate with Orthogonal Tools: Use siRNA or CRISPR to knock down TKX and see if the phenotype is replicated.[1][2]2. Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets responsible for the effect.[2][3]3. Conduct Target Deconvolution: Use chemical proteomics to identify all binding partners of this compound within the cell.[1]
The desired on-target effect is not observed. 1. Low expression of TKX in the cell model.2. this compound degradation.3. Incorrect assay setup.1. Confirm Target Expression: Verify TKX protein levels via Western blot.2. Check Compound Integrity: Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.3. Use Controls: Include appropriate positive and negative controls in your experiment to validate the assay itself.[1]
Paradoxical activation of a downstream pathway. Inhibition of a kinase that is part of a negative feedback loop.[2]1. Phospho-Proteomics: Analyze global changes in protein phosphorylation to identify which pathways are unexpectedly activated.[2]2. Validate with a Different Tool: Confirm if the paradoxical effect is also seen with TKX knockdown via siRNA/CRISPR.[2]
Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
TKX (On-Target) 15 Primary Target
CSK850Off-Target
LCK1,200Off-Target
SRC> 10,000Minimal Activity
EGFR> 10,000Minimal Activity
PI3Kα> 10,000Minimal Activity

Table 2: Recommended Concentration Ranges for Cell-Based Assays

ApplicationConcentration RangeNotes
On-Target TKX Pathway Inhibition50 - 200 nMOptimal range for maximizing on-target effects while minimizing off-target risk.
Investigating Off-Target Effects500 nM - 5 µMUse with caution and appropriate controls to study off-target biology.
Cytotoxicity Induction> 1 µMConcentrations at which significant off-target-driven cell death is often observed.

Mandatory Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway S_ATPO This compound TKX TKX S_ATPO->TKX Inhibits Substrate_A Substrate A TKX->Substrate_A Phosphorylates Response Desired Cellular Response (e.g., Anti-proliferative) Substrate_A->Response S_ATPO_off This compound (High Concentration) CSK CSK S_ATPO_off->CSK Inhibits Substrate_B Substrate B CSK->Substrate_B Phosphorylates Adverse_Effect Adverse Effect (e.g., Cytotoxicity) Substrate_B->Adverse_Effect

Caption: On-target vs. Off-target signaling pathways of this compound.

Start Start: Unexpected Experimental Result Observed Check_Cytotoxicity 1. Assess Cytotoxicity (e.g., ATP Assay) Start->Check_Cytotoxicity Is_Toxic Is significant cytotoxicity observed at the effective concentration? Check_Cytotoxicity->Is_Toxic Lower_Conc Optimize: Lower this compound concentration or reduce exposure time Is_Toxic->Lower_Conc Yes Validate_On_Target 2. Validate On-Target Effect Is_Toxic->Validate_On_Target No Lower_Conc->Validate_On_Target CRISPR Use Orthogonal Method: Replicate phenotype with TKX gene knockdown/knockout (siRNA/CRISPR) Validate_On_Target->CRISPR Rescue Perform Rescue Experiment: Overexpress TKX to reverse the phenotype Validate_On_Target->Rescue Is_On_Target Is phenotype confirmed to be on-target? CRISPR->Is_On_Target Rescue->Is_On_Target Profile_Off_Targets 3. Profile Off-Targets (e.g., Kinase Panel Screen) Is_On_Target->Profile_Off_Targets No Conclusion_On Conclusion: Phenotype is On-Target Is_On_Target->Conclusion_On Yes Conclusion_Off Conclusion: Phenotype is likely Off-Target Profile_Off_Targets->Conclusion_Off

Caption: Experimental workflow for investigating unexpected results.

Problem Problem: Inconsistent or Unexpected Phenotype Cause1 Cause: Cytotoxicity Problem->Cause1 Cause2 Cause: Off-Target Effect Problem->Cause2 Cause3 Cause: Experimental Artifact Problem->Cause3 Solution1a Solution: Run Dose-Response Cytotoxicity Assay Cause1->Solution1a Solution1b Solution: Use Lower Concentration Cause1->Solution1b Solution2a Solution: Confirm with TKX Knockdown (CRISPR) Cause2->Solution2a Solution2b Solution: Perform Kinase Profiling Screen Cause2->Solution2b Solution3a Solution: Verify Target Expression in Cells Cause3->Solution3a Solution3b Solution: Check Compound Stability / Purity Cause3->Solution3b

Caption: Logical relationships for troubleshooting experimental issues.

Experimental Protocols
Protocol 1: Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the phosphorylation status of a known downstream substrate of TKX to measure the on-target activity of this compound.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibody against the phosphorylated substrate of TKX

  • Primary antibody against the total substrate of TKX

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from cells and add the medium containing this compound or vehicle (DMSO).

  • Incubation: Incubate cells for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescence detection system.

    • Strip the membrane and re-probe with the antibody for the total substrate as a loading control.

Protocol 2: ATP-Based Cytotoxicity Assay

This protocol measures intracellular ATP levels as an indicator of cell viability and cytotoxicity.[4]

Materials:

  • Cells of interest

  • This compound stock solution

  • White, opaque-walled 96-well or 384-well plates suitable for luminescence assays

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Plating: Seed cells at a pre-determined optimal density in a white-walled 96-well plate (e.g., 5,000 cells/well in 100 µL medium).[4]

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Compound Addition: Add various concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and wells with a known cytotoxic agent as a positive control.

  • Treatment: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).[4]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability for each concentration of this compound.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

This protocol provides a general workflow to validate that the effect of this compound is dependent on its intended target, TKX.[5]

Materials:

  • Cells of interest that stably express Cas9

  • Validated single-guide RNAs (sgRNAs) targeting the TKX gene (2-3 different sequences)

  • Non-targeting control sgRNA

  • Lentiviral or plasmid vectors for sgRNA delivery

  • Transfection or transduction reagents

  • Puromycin or other selection agent

  • This compound

Methodology:

  • sgRNA Delivery: Transduce or transfect Cas9-expressing cells with vectors containing sgRNAs targeting TKX or a non-targeting control.

  • Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic (e.g., puromycin) for 3-7 days.

  • Target Knockout Verification: Create a pooled population of knockout cells. Verify the knockout of TKX protein expression via Western blot in the cells treated with TKX-targeting sgRNAs compared to the non-targeting control.

  • Phenotypic Assay:

    • Plate the TKX-knockout cell pool and the non-targeting control cell pool.

    • Treat both populations with this compound at its effective concentration and with a vehicle control.

    • Perform the relevant phenotypic assay (e.g., proliferation, migration).

  • Data Analysis:

    • Expected On-Target Result: The phenotype observed in the non-targeting control cells treated with this compound should be the same as the phenotype in the vehicle-treated TKX-knockout cells. Furthermore, treating the TKX-knockout cells with this compound should result in no additional phenotypic change, indicating the compound's effect is mediated through TKX.

    • Potential Off-Target Result: If this compound still produces a phenotype in the TKX-knockout cells, this strongly suggests the effect is mediated by an off-target.

References

Technical Support Center: Refining AMPA Receptor Agonist Delivery in Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists in brain slice preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common AMPA receptor agonists used in brain slice electrophysiology?

A1: The most commonly used agonists are (S)-AMPA, Kainic acid (Kainate), and L-Quisqualic acid.[1][2][3] (S)-AMPA is a selective agonist for AMPA receptors, while Kainic acid also potently activates its own class of kainate receptors and can act as a partial agonist at AMPA receptors.[2] L-Quisqualic acid is a potent agonist at both AMPA and group I metabotropic glutamate receptors.[3][4]

Q2: How should I prepare and store stock solutions of AMPA receptor agonists?

A2: Most AMPA receptor agonists are soluble in water or aqueous buffers.[1][2] It is recommended to prepare concentrated stock solutions (e.g., 10-100 mM) in high-purity water or a suitable buffer like PBS.[1] For long-term storage, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[4][5] For agonists with lower aqueous solubility, Dimethyl Sulfoxide (DMSO) can be used as a solvent, but the final concentration in the artificial cerebrospinal fluid (aCSF) should be kept low (ideally ≤0.1%) to prevent off-target effects.[5] Always consult the manufacturer's datasheet for specific solubility and storage instructions.

Q3: What is a typical effective concentration range for AMPA receptor agonists in brain slice experiments?

A3: The effective concentration can vary based on the specific agonist, the brain region, and the experimental goals. A common starting range for (S)-AMPA is 1-100 µM.[1] For inducing neuronal oscillations with Kainic acid in hippocampal slices, concentrations around 400-600 nM have been used.[2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific preparation.[5]

Q4: What is AMPA receptor desensitization, and how can I mitigate it?

A4: AMPA receptor desensitization is a process where the receptor temporarily becomes insensitive to the agonist, even in its continued presence.[4] This can occur rapidly (on a millisecond timescale) and may reduce the observed electrophysiological response during prolonged agonist application.[4][5] To mitigate desensitization, you can use positive allosteric modulators like cyclothiazide or aniracetam, which are known to block or reduce this process.[6]

Q5: Can prolonged application of AMPA receptor agonists lead to excitotoxicity?

A5: Yes, excessive or prolonged activation of AMPA receptors can lead to excitotoxicity, a process that damages and can kill neurons.[7] This is often mediated by excessive Ca2+ influx, particularly through Ca2+-permeable AMPA receptors (those lacking the GluA2 subunit).[7] To minimize excitotoxicity, use the lowest effective agonist concentration and limit the duration of exposure. Ensuring your aCSF has appropriate concentrations of Mg2+ and Ca2+ is also crucial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Agonist powder will not dissolve in aCSF. 1. Low intrinsic solubility of the compound in aqueous solutions. 2. Incorrect pH of the aCSF.1. Consult the manufacturer's datasheet for solubility information. Prepare a concentrated stock solution in an appropriate solvent (e.g., water, dilute NaOH, or DMSO) before diluting to the final concentration in aCSF.[7][5] 2. For some compounds, slight adjustments to pH may be necessary for solubilization. For example, Kainic acid can be solubilized with a few drops of 1N NaOH before bringing it to the final volume with buffer.[7]
No observable electrophysiological response after agonist application. 1. Agonist concentration is too low. 2. Poor health of the brain slice preparation. 3. Rapid receptor desensitization. 4. Issues with the drug delivery/perfusion system. 5. Agonist degradation.1. Perform a dose-response curve, starting from a low micromolar range.[5] 2. Verify slice viability. Ensure proper slicing and recovery procedures are followed. Check that neurons have a healthy resting membrane potential. 3. Co-apply a positive allosteric modulator like cyclothiazide to reduce desensitization.[6] 4. Check the perfusion lines for blockages or leaks. Ensure the flow rate is adequate for complete exchange of the bath solution. 5. Prepare fresh agonist solutions from a stored, frozen aliquot for each experiment. Avoid using old solutions.[4]
The observed response is smaller than expected or diminishes quickly. 1. Significant receptor desensitization. 2. Agonist washout is too rapid or incomplete. 3. The slice is moving or drifting in the recording chamber.1. Co-apply a positive allosteric modulator.[6] Consider using a partial agonist which may cause less desensitization. 2. Ensure the perfusion system provides a constant and stable flow of agonist-containing aCSF over the slice. 3. Use a slice anchor or harp to gently secure the brain slice in the recording chamber.
Signs of neuronal damage or cell death (e.g., irreversible depolarization, swollen cell bodies). 1. Agonist concentration is too high, causing excitotoxicity. 2. Prolonged exposure to the agonist. 3. Sub-optimal aCSF composition (e.g., low Mg2+ or high Ca2+).1. Reduce the agonist concentration to the lowest effective level.[7] 2. Limit the duration of agonist application. 3. Use a standard aCSF recipe with physiological ion concentrations. Ensure the solution is continuously bubbled with 95% O2 / 5% CO2.[8]

Quantitative Data

Table 1: Solubility of Common AMPA Receptor Agonists

AgonistSolventReported SolubilityCitation(s)
(S)-AMPA WaterUp to 100 mM[1]
Kainic acid WaterSoluble to 25 mM with gentle warming
PBS (pH 7.2)Approx. 50 mg/mL[9]
L-Quisqualic acid Water10 mM[4]
1 eq. NaOH100 mM[4]

Table 2: Typical Effective Concentrations in Brain Slice Electrophysiology

AgonistApplicationTypical Concentration RangeCitation(s)
(S)-AMPA Whole-cell voltage clamp1 - 100 µM[1]
Kainic acid Induction of gamma oscillations400 - 600 nM[2]
Partial agonism at AMPA-R31 µM - 170 µM (EC50)
L-Quisqualic acid General AgonistNot specified, start with low µM[3][4]

Experimental Protocols

Protocol 1: Preparation of Agonist Stock Solution
  • Calculate : Determine the mass of the agonist powder required to make a stock solution of desired concentration (e.g., 10 mM).

  • Weigh : Carefully weigh the powder using a calibrated analytical balance.

  • Dissolve : Add the appropriate volume of the chosen solvent (e.g., sterile, high-purity water or DMSO) to the powder.[5]

  • Mix : Vortex or sonicate briefly until the agonist is completely dissolved. Gentle warming may be necessary for some compounds like Kainic acid.

  • Aliquot : Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[5]

  • Store : Store the aliquots at -20°C or -80°C for long-term stability.[4][5]

Protocol 2: Application of Agonist to Acute Brain Slices
  • Prepare aCSF : Make fresh artificial cerebrospinal fluid (aCSF). A typical recipe (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.[5]

  • Saturate aCSF : Continuously bubble the aCSF with carbogen gas (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment to maintain oxygenation and a stable pH of ~7.4.[8]

  • Prepare Brain Slices : Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.[8]

  • Recover Slices : Allow slices to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature until use.[5]

  • Set up Recording : Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).

  • Obtain Baseline Recording : Establish a stable whole-cell patch-clamp recording and record baseline synaptic activity or membrane properties for a sufficient period (e.g., 5-10 minutes).

  • Prepare Working Solution : Thaw an aliquot of the agonist stock solution and dilute it into fresh, oxygenated aCSF to the final desired working concentration immediately before use.[10]

  • Apply Agonist : Switch the perfusion inlet from the control aCSF to the agonist-containing aCSF. The solution will wash over the slice, allowing the agonist to access the receptors.

  • Record Response : Record the electrophysiological response to the agonist application.

  • Washout : To study the reversal of the effect, switch the perfusion back to the control aCSF.

Visualizations

AMPA_Signaling_Pathway Glutamate Glutamate or Agonist AMPAR AMPA Receptor Glutamate->AMPAR Binds Channel_Open Ion Channel Opens AMPAR->Channel_Open Conformational Change Na_Influx Na+ Influx Channel_Open->Na_Influx Depolarization Postsynaptic Depolarization (EPSP) Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP If threshold is reached

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow Start Start Prep_Solutions Prepare aCSF and Agonist Stock Solutions Start->Prep_Solutions Slice_Prep Prepare Acute Brain Slices Prep_Solutions->Slice_Prep Recovery Slice Recovery (30+ min) Slice_Prep->Recovery Recording_Setup Transfer Slice to Chamber & Establish Patch-Clamp Recording Recovery->Recording_Setup Baseline Record Stable Baseline Recording_Setup->Baseline Agonist_App Switch Perfusion to Agonist-Containing aCSF Baseline->Agonist_App Record_Effect Record Electrophysiological Effect Agonist_App->Record_Effect Washout Switch Perfusion to Control aCSF (Washout) Record_Effect->Washout End End Experiment Washout->End

Caption: Brain Slice Electrophysiology Workflow.

Troubleshooting_Tree Start Problem: No Response to Agonist Check_Conc Is the agonist concentration sufficient? Start->Check_Conc Check_Slice Is the slice healthy? Check_Conc->Check_Slice Yes Sol_Conc Solution: Perform dose-response curve. Check_Conc->Sol_Conc No Check_Desens Could it be receptor desensitization? Check_Slice->Check_Desens Yes Sol_Slice Solution: Verify slice health, check resting potential. Check_Slice->Sol_Slice No Check_Delivery Is the perfusion system working correctly? Check_Desens->Check_Delivery No Sol_Desens Solution: Co-apply a positive allosteric modulator. Check_Desens->Sol_Desens Yes Sol_Delivery Solution: Check perfusion lines and flow rate. Check_Delivery->Sol_Delivery No

Caption: Troubleshooting Decision Tree.

References

addressing variability in (S)-ATPO experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pharmacological data to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, a competitive AMPA receptor antagonist.

Problem Potential Cause Suggested Solution
Inconsistent or no antagonist effect observed in cell-based assays. Compound Solubility/Stability: this compound may have limited solubility or stability in your aqueous assay buffer, leading to a lower effective concentration.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment and dilute to the final concentration immediately before use. - Visually inspect for precipitation after dilution into aqueous buffer. - If solubility issues persist, consider using a solubilizing agent like Pluronic F-127 or cyclodextrin, but first validate that the agent does not interfere with your assay.
Cell Health/Receptor Expression: The cells may have poor viability or low expression levels of the target AMPA receptors.- Regularly check cell viability using methods like Trypan Blue exclusion. - Confirm the expression of AMPA receptor subunits (GluA1-4) in your cell line using techniques such as Western blot or qPCR.
Assay Conditions: The concentration of the AMPA receptor agonist used to elicit a response may be too high, requiring a higher concentration of this compound to see a competitive effect.- Perform a full dose-response curve for the agonist to determine its EC50. Use an agonist concentration at or near its EC80 for antagonist screening to ensure a sufficient window for inhibition.
High variability between replicate wells or experiments. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated compounds, can lead to significant variability.- Use calibrated pipettes and appropriate tips. - For serial dilutions, ensure thorough mixing between each step. - Consider using automated liquid handling systems for high-throughput experiments.
Inconsistent Incubation Times: Variability in the timing of compound addition, agonist stimulation, or plate reading can affect the results.- Standardize all incubation times and use a multichannel pipette or automated dispenser for simultaneous addition of reagents to multiple wells.
Edge Effects in Microplates: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.- Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
Observed effects do not align with expected AMPA receptor antagonism. Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets.- Determine the IC50 of this compound and use concentrations in the range of its IC50 for your experiments to minimize off-target effects. - To confirm that the observed effect is mediated by AMPA receptors, try to rescue the effect with a high concentration of an AMPA receptor agonist.
Compound Purity: The this compound sample may be impure or contain the less active (R)-enantiomer.- Obtain compounds from a reputable supplier that provides a certificate of analysis with purity data. - If in doubt, consider analytical chemistry techniques to verify the purity and identity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, or (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type of ionotropic glutamate receptors. It binds to the same site as the endogenous agonist glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and opening the ion channel, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

Q2: Which AMPA receptor subunits does this compound inhibit?

A2: this compound is a competitive antagonist at GluA1, GluA2, GluA3, and GluA4, the four subtypes of AMPA receptors.

Q3: What is the difference between this compound and (S)-ATPA?

A3: While their acronyms are similar, their pharmacological actions are opposite. This compound is an AMPA receptor antagonist. In contrast, (S)-ATPA (2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid) is an AMPA receptor agonist, with a particularly high potency at the GluR5 subtype of kainate receptors[1]. It is crucial to ensure you are using the correct compound for your intended experiment.

Q4: How should I prepare and store this compound solutions?

A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C and can be divided into single-use aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final desired concentration in the aqueous assay buffer immediately before use. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells.

Q5: What are some common in vitro assays to characterize the activity of this compound?

A5: The activity of this compound can be characterized using several in vitro assays:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to AMPA receptors by measuring its ability to displace a radiolabeled AMPA receptor ligand.

  • Electrophysiology (Patch-Clamp): To measure the ability of this compound to inhibit AMPA-evoked currents in neurons or cell lines expressing AMPA receptors. This allows for the determination of the IC50.

  • Calcium Imaging: To measure the inhibition of agonist-induced calcium influx in cells expressing calcium-permeable AMPA receptors.

Quantitative Data Summary

The following table summarizes the reported pharmacological data for this compound. Note that values can vary depending on the experimental system and conditions.

Parameter Receptor/System Value Reference
IC50GluR2 (displacement of [3H]-AMPA)12.2 µM[1]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for AMPA receptors in rat brain membranes.

Materials:

  • Rat brain membranes expressing AMPA receptors

  • This compound

  • Radiolabeled AMPA receptor ligand (e.g., [3H]-AMPA)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the rat brain membranes, the radiolabeled ligand at a concentration near its Kd, and the different concentrations of this compound or vehicle.

  • To determine non-specific binding, add a high concentration of a known AMPA receptor ligand (e.g., unlabeled glutamate) to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (vehicle) against the log concentration of this compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for measuring the inhibitory effect of this compound on AMPA-evoked currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • This compound

  • AMPA (or another AMPA receptor agonist)

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4)

  • Internal solution (e.g., containing CsF or CsCl, EGTA, and HEPES, pH 7.2)

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Prepare different concentrations of this compound in the external solution.

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Apply a brief pulse of an AMPA receptor agonist (e.g., 1 mM glutamate for 1-2 ms) to elicit an inward current.

  • Once a stable baseline of AMPA-evoked currents is established, perfuse the cell with the external solution containing a known concentration of this compound for a few minutes.

  • During the perfusion with this compound, apply the same pulse of the AMPA receptor agonist and record the current.

  • Wash out the this compound and ensure the AMPA-evoked current returns to the baseline level.

  • Repeat steps 5-7 with different concentrations of this compound to generate a dose-response curve.

  • Calculate the percentage of inhibition of the AMPA-evoked current at each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Visualizations

Signaling Pathway of this compound Action

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor (GluA1-4) Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx leads to S_ATPO This compound S_ATPO->AMPA_R Competitively Binds (Blocks Glutamate)

Caption: Mechanism of this compound as a competitive AMPA receptor antagonist.

Experimental Workflow for a Competitive Binding Assay

G start Start prep_reagents Prepare Reagents: - Membranes - Radioligand - this compound dilutions start->prep_reagents add_to_plate Add to 96-well plate: - Membranes - Radioligand - this compound/Vehicle prep_reagents->add_to_plate incubate Incubate to reach equilibrium add_to_plate->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze Data: - Calculate specific binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand competitive binding assay.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent or No Effect Observed check_compound Check this compound Solution start->check_compound check_cells Check Cell Health & Receptor Expression start->check_cells check_assay Review Assay Parameters start->check_assay solubility Fresh stock? Soluble in buffer? check_compound->solubility purity Purity confirmed? check_compound->purity viability Cells viable? check_cells->viability expression AMPA-R expressed? check_cells->expression agonist_conc Agonist conc. appropriate (EC80)? check_assay->agonist_conc pipetting Pipetting accurate? check_assay->pipetting remake_sol Remake fresh solutions solubility->remake_sol No verify_purity Verify compound purity purity->verify_purity No culture_new_cells Use new batch of cells viability->culture_new_cells No confirm_expression Confirm expression (e.g., Western Blot) expression->confirm_expression No optimize_agonist Optimize agonist concentration agonist_conc->optimize_agonist No check_pipettes Calibrate pipettes/ Refine technique pipetting->check_pipettes No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: (S)-ATPO Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and enhancing the antagonist activity of this compound in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a chemical compound used in neuroscience research. Its primary mechanism of action is as a competitive antagonist at ionotropic glutamate receptors.[1] It directly competes with the endogenous ligand, glutamate, for the binding site on the receptor, thereby inhibiting receptor activation.[1]

Q2: Which specific receptors does this compound target?

This compound is an antagonist of non-NMDA receptors.[2][3] It demonstrates activity at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.[2][3] It competitively inhibits responses evoked by agonists for both of these receptor types.

Q3: What are the typical working concentrations for this compound?

The effective concentration of this compound is dependent on the experimental system and the specific receptor subtype being studied. Published studies have reported inhibitor constant (Ki) values in the micromolar range. For example, in whole-cell patch-clamp recordings from cultured rat cortical neurons, the Ki for antagonizing AMPA-evoked responses was 16 μM, while for kainate-evoked responses, the Ki was between 23-27 μM.[2][3]

Q4: How should I prepare and store this compound stock solutions?

For optimal results, this compound should be dissolved in an appropriate solvent, such as aqueous basic solutions, to create a concentrated stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize degradation from freeze-thaw cycles. Always consult the manufacturer's data sheet for specific solubility and storage recommendations.

Troubleshooting Guide

Q5: I am observing weaker than expected antagonist activity. What are the possible causes?

Several factors could contribute to reduced antagonist efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the age and storage conditions of your this compound solid compound and stock solutions. Degradation can lead to a significant loss of potency. Preparing a fresh stock solution is a reliable first step.

  • Concentration Accuracy: Meticulously double-check all calculations for serial dilutions from the stock solution to the final working concentration. Minor errors in dilution can lead to significant deviations from the intended concentration.

  • Receptor Desensitization: AMPA receptors are prone to rapid desensitization upon agonist binding. This compound's effect can be variable on desensitizing versus non-desensitizing current components.[2][3] To enhance and stabilize the observable antagonist effect, consider co-application with a positive allosteric modulator that reduces desensitization, such as cyclothiazide (CTZ).[2][3]

  • System Health: Ensure the viability and health of your cells or tissue preparation. Unhealthy cells can exhibit altered receptor expression and membrane properties, leading to inconsistent drug responses.

  • pH of Experimental Buffer: The pH of your extracellular solution can influence the charge state of both the compound and the receptor, potentially affecting binding affinity. Verify that the pH of your buffers is correct and stable throughout the experiment.

Q6: My results show high variability between experiments. How can I improve consistency?

High variability can obscure meaningful results. The following diagram outlines a logical workflow to diagnose and resolve sources of inconsistency.

Caption: Troubleshooting workflow for high experimental variability.

Strategies for Enhancing this compound Antagonist Activity

Q7: Can the antagonist activity of this compound be enhanced by modifying the experimental conditions?

Yes. The most direct way to modify the observable antagonist effect of this compound is by manipulating the state of the target receptors.

  • Blocking AMPA Receptor Desensitization: In response to a sustained presence of an agonist like AMPA, AMPA receptors desensitize, leading to a smaller "plateau" current compared to the initial "peak" current. This compound is a more effective antagonist of the peak response. By including an agent like cyclothiazide (CTZ) (e.g., at 100 μM) in your experiments, you can block this desensitization. This results in a larger, sustained response to the agonist, against which the competitive antagonism by this compound becomes more pronounced and easier to quantify.[2][3]

Q8: Are there structural analogs or derivatives of this compound with improved potency?

The development of more potent antagonists often relies on an understanding of the structure-activity relationship (SAR).[4][5] SAR studies involve systematically modifying the chemical structure of a molecule and assessing how these changes impact its biological activity.[4] For this compound, key areas for potential modification could include the tert-butyl group or the phosphonomethoxy moiety. Researchers in medicinal chemistry synthesize novel derivatives to explore these relationships, aiming to improve properties like binding affinity, selectivity, and pharmacokinetic profiles.[4][6] While specific SAR studies for this compound are not detailed in the provided context, exploring literature on other AMPA/kainate antagonists can provide valuable insights for designing more potent analogs.[7]

The following diagram illustrates the concept of SAR in drug development.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Data Hub: Quantitative Profile of this compound

The following table summarizes the inhibitory constants (Ki) for (RS)-ATPO against AMPA and kainate receptors as determined by whole-cell patch-clamp recordings in cultured rat neurons.

Receptor TargetAgonist UsedKi Value (μM)Reference
AMPA ReceptorAMPA16[2][3]
Kainate ReceptorKainate (KA)27[2][3]
Kainate Receptor(2S,4R)-4-methylglutamic acid (MeGlu)23[2][3]

Experimental Protocols

Protocol 1: Characterizing this compound Antagonism using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a methodology for measuring the competitive antagonist properties of this compound on cultured neurons.

1. Cell Preparation:

  • Culture primary cortical or spinal cord neurons on glass coverslips according to standard laboratory procedures.
  • Use neurons for recordings after an appropriate number of days in vitro (e.g., 7-14 days).

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsCl, 2.0 MgCl₂, 1.1 EGTA, 10 HEPES, 4.0 Na₂ATP. Adjust pH to 7.2 with CsOH.
  • Agonist Stock (e.g., AMPA): Prepare a 10 mM stock in water and store at -20°C.
  • This compound Stock: Prepare a 10-20 mM stock solution as per manufacturer guidelines and store at -20°C. Dilute to final working concentrations in external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with external solution.
  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.
  • Clamp the cell membrane potential at -60 mV.
  • Use a rapid solution exchange system to apply drugs.

4. Experimental Procedure (Concentration-Response Curve):

  • Control Response: Apply a fixed concentration of agonist (e.g., 100 μM AMPA) for a short duration (e.g., 1-2 seconds) to elicit a control inward current. Repeat until a stable baseline response is achieved.
  • This compound Application: Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.
  • Inhibition Measurement: While continuing to perfuse with this compound, co-apply the agonist (100 μM AMPA).
  • Washout: Wash the cell with the external solution for several minutes to ensure a full return to the baseline response before applying the next concentration.
  • Repeat steps 4.2-4.4 for a range of this compound concentrations (e.g., 1 μM to 100 μM).

5. Data Analysis:

  • Measure the peak amplitude of the inward current for each condition.
  • Normalize the inhibited responses to the control response for each cell.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data with a standard sigmoidal dose-response equation to determine the IC₅₀ value.
  • Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀ if the agonist concentration and its Kd are known.

The diagram below illustrates the general workflow for this experiment.

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

dealing with (S)-ATPO precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-ATPA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental setups, with a primary focus on preventing and resolving precipitation issues.

Troubleshooting Guide: Managing (S)-ATPA Precipitation

Precipitation of (S)-ATPA in your experimental solutions can lead to inaccurate concentration, diminished biological activity, and inconsistent results. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Initial Assessment:

  • Visual Inspection: Carefully observe the solution for any visible particulates, cloudiness, or crystals. Hold the solution against a dark background to enhance visibility.

  • Microscopic Examination: If precipitation is suspected but not clearly visible, place a small drop of the solution on a microscope slide and examine it under magnification. This can help distinguish between crystalline precipitate and other artifacts.

Common Causes and Solutions for (S)-ATPA Precipitation:

Potential Cause Description Recommended Solution
Exceeding Solubility Limit The concentration of (S)-ATPA in the chosen solvent is too high.- Consult the solubility data table below. - Prepare a fresh, lower concentration stock solution. - Perform a solubility test for your specific batch and experimental conditions.
Solvent Shock Rapidly adding a concentrated (S)-ATPA stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to crash out of solution.- Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling. - Consider a serial dilution approach, gradually decreasing the solvent concentration.
pH of the Final Solution The pH of the experimental buffer may not be optimal for (S)-ATPA solubility. As an amino acid derivative, its charge state and solubility are pH-dependent.- Adjust the pH of your final solution. While specific data for (S)-ATPA is limited, aiming for a pH around 7.4 is a good starting point for many biological experiments. - Use a well-buffered solution (e.g., HEPES-buffered saline) to maintain a stable pH.
Low Temperature Storing solutions at low temperatures (e.g., 4°C or on ice) can decrease the solubility of (S)-ATPA.- Allow the solution to equilibrate to room temperature or 37°C before use. - If precipitation occurs upon cooling, gently warm the solution and vortex to redissolve before use. Note that repeated temperature cycling should be avoided.
Buffer Composition High salt concentrations or the presence of certain ions in the buffer can reduce the solubility of (S)-ATPA.- If possible, try reducing the salt concentration of your buffer. - Test alternative buffer systems if precipitation persists.
Compound Purity and Batch-to-Batch Variability Impurities or slight variations between batches of (S)-ATPA can affect its solubility.- Whenever possible, use high-purity (S)-ATPA. - It is good practice to perform a small-scale solubility test with each new batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What is (S)-ATPA and what is its primary mechanism of action?

A1: (S)-ATPA, or (S)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2] Upon binding of an agonist like (S)-ATPA, the AMPA receptor's ion channel opens, leading to an influx of sodium ions and, in some cases, calcium ions, resulting in depolarization of the neuronal membrane.[2]

Q2: What are the recommended solvents for preparing (S)-ATPA stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of (S)-ATPA and other organic molecules for in vitro studies. For final dilutions into aqueous experimental media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: How should I store my (S)-ATPA solutions?

A3: For long-term storage, it is recommended to store (S)-ATPA as a solid at -20°C. If you have prepared a stock solution in DMSO, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of (S)-ATPA are generally less stable and should be prepared fresh for each experiment.

Q4: My (S)-ATPA solution has precipitated. Can I still use it?

A4: It is not recommended to use a solution with visible precipitate. The actual concentration of the dissolved compound will be unknown, leading to unreliable experimental results. Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, a fresh solution should be prepared.

Q5: At what concentration is (S)-ATPA typically used in cell-based assays?

A5: The effective concentration of (S)-ATPA can vary depending on the specific cell type and the AMPA receptor subunit composition being studied. Electrophysiological studies have shown agonist effects of (S)-ATPA at cloned AMPA receptors with EC50 values in the micromolar range (e.g., ~8 µM for GluR3 and GluR4, and ~22 µM for GluR1).[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data Presentation

Table 1: Solubility of (S)-ATPA in Common Solvents

SolventApproximate SolubilityNotes
DMSO Data not explicitly available, but generally used for stock solutions.A starting concentration of 10-50 mM is a reasonable starting point for solubility testing.
Water Sparingly soluble.Solubility is expected to be pH-dependent.
PBS (pH 7.4) Low solubility.Prepare fresh and observe for any precipitation.
Ethanol Data not explicitly available.May be a suitable alternative solvent for stock solutions.

Note: The solubility of chemical compounds can be influenced by factors such as temperature, pH, and purity. It is always advisable to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM (S)-ATPA Stock Solution in DMSO

Materials:

  • (S)-ATPA (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of (S)-ATPA powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of (S)-ATPA is approximately 244.27 g/mol ), you would need 2.44 mg.

  • Dissolving: Add the weighed (S)-ATPA to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final concentration of 10 mM.

  • Mixing: Vortex the solution until the (S)-ATPA is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of (S)-ATPA in Cell Culture Medium

Materials:

  • 10 mM (S)-ATPA stock solution in DMSO

  • Pre-warmed cell culture medium or desired aqueous buffer

  • Sterile tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM (S)-ATPA stock solution at room temperature.

  • Dilution: To prepare a 100 µM working solution in 1 mL of medium, for example, you will perform a 1:100 dilution.

  • Addition: While gently swirling the cell culture medium, add 10 µL of the 10 mM (S)-ATPA stock solution drop-by-drop to 990 µL of the medium.

  • Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can damage cells if they are present.

  • Final DMSO Concentration: In this example, the final concentration of DMSO is 1%. Ensure that the final DMSO concentration in your experiment is below the tolerance level of your specific cells (typically <0.5%).

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for (S)-ATPA Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (S)-ATPA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Add Stock Dropwise to Buffer thaw->dilute prepare_medium Prepare Pre-warmed Aqueous Buffer/Medium prepare_medium->dilute mix Gently Mix dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing (S)-ATPA solutions.

troubleshooting_workflow Troubleshooting (S)-ATPA Precipitation action action start Precipitate Observed? check_concentration Concentration > Solubility Limit? start->check_concentration check_solvent_shock Added Stock Too Quickly? check_concentration->check_solvent_shock No reduce_conc Prepare Lower Concentration check_concentration->reduce_conc Yes check_ph pH Optimal? check_solvent_shock->check_ph No slow_addition Add Dropwise with Mixing check_solvent_shock->slow_addition Yes check_temp Solution Cold? check_ph->check_temp Yes adjust_ph Adjust pH of Buffer check_ph->adjust_ph No warm_solution Warm to RT/37°C check_temp->warm_solution Yes fresh_solution Prepare Fresh Solution check_temp->fresh_solution No reduce_conc->fresh_solution slow_addition->fresh_solution adjust_ph->fresh_solution warm_solution->fresh_solution signaling_pathway (S)-ATPA-Mediated AMPA Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular satpa (S)-ATPA ampa_r AMPA Receptor satpa->ampa_r Binds to na_influx Na+ Influx ampa_r->na_influx Opens Channel ca_influx Ca2+ Influx (for Ca2+-permeable AMPARs) ampa_r->ca_influx Opens Channel depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling Cascades (e.g., CaMKII, PKC, MAPK) ca_influx->downstream depolarization->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

References

protocol refinement for consistent (S)-ATPO results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-ATPO. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable experimental results when working with the selective GluK1/GluK3 kainate receptor agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: For optimal stability, this compound should be dissolved in an aqueous buffer, such as sterile PBS or artificial cerebrospinal fluid (aCSF), immediately before use. For stock solutions, dissolve in water or DMSO. Aqueous stock solutions should be stored at -20°C for short-term use (up to 1-2 weeks) or -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles. While specific stability data for this compound is not extensively published, general principles for similar compounds suggest that long-term storage in solution can lead to degradation[1][2].

Q2: Why am I observing high variability in my dose-response curves?

A2: High variability is a known challenge when working with kainate receptor agonists. Several factors can contribute:

  • Receptor Desensitization: Kainate receptors, including GluK1 and GluK3, undergo rapid desensitization upon agonist binding[3][4]. The rate and extent can vary, leading to inconsistent peak responses. Consider using a modulator like Concanavalin A to reduce desensitization, but be aware this can also alter receptor pharmacology[5].

  • Experimental System: There is significant variability in reported EC50 values for kainate receptor agonists across different expression systems (e.g., HEK293 cells vs. neurons) and recording configurations[5]. The specific subunit composition of the receptors in your system will heavily influence agonist potency[3][5].

  • Dual Signaling Modes: At different concentrations, kainate receptors can signal through both ionotropic (ion channel flux) and metabotropic (G-protein dependent) pathways[6]. This can lead to complex and sometimes opposing cellular effects, contributing to variability.

Q3: My cells are showing signs of toxicity or death after applying this compound. What is the cause?

A3: This is likely due to excitotoxicity. Excessive activation of kainate receptors can lead to prolonged depolarization and calcium influx, triggering cell death pathways[7]. To mitigate this, you can:

  • Reduce the concentration of this compound.

  • Decrease the duration of agonist application.

  • Ensure your culture medium provides adequate trophic support.

  • In neuronal cultures, consider co-application with an NMDA receptor antagonist if downstream excitotoxic cascades are a concern.

Q4: What are the known off-target effects of this compound?

A4: this compound is known for its high selectivity for GluK1 and GluK3-containing kainate receptors. However, like any pharmacological agent, the potential for off-target effects cannot be entirely dismissed, especially at high concentrations[8][9][10]. It is crucial to perform control experiments, including the use of selective antagonists for GluK1/GluK3 and testing in null-background systems (cells not expressing the target receptors), to validate that the observed effects are mediated by the intended targets.

Q5: How do environmental factors like pH and temperature affect this compound activity?

A5: The activity of ion channels and receptors is highly sensitive to environmental conditions. While specific studies on this compound are limited, it is known that pH and temperature can alter receptor conformation, agonist binding affinity, and channel gating[11][12][13][14]. It is critical to maintain consistent and physiological pH and temperature throughout your experiments to ensure reproducibility.

Troubleshooting Guide

Problem 1: Inconsistent or No Response to this compound Application
Possible CauseRecommended Solution
Reagent Integrity Verify this compound Purity and Handling: Confirm the purity of your this compound batch via documentation from the supplier. Prepare fresh stock solutions and aliquot for single use to avoid degradation from multiple freeze-thaw cycles[1][15].
Experimental Conditions Standardize Buffers and Environment: Ensure all experimental buffers (e.g., aCSF, recording solutions) are freshly prepared and that the pH and temperature are precisely controlled and consistent across all experiments[11][16].
Receptor Expression Confirm Target Presence: Use techniques like Western blot, qPCR, or immunocytochemistry to confirm the expression of GluK1 and/or GluK3 subunits in your experimental model. The absence or low expression of these subunits will result in a lack of response.
Application Method Optimize Agonist Delivery: Ensure your drug delivery system (e.g., perfusion, puff application) is functioning correctly and delivering the intended concentration to the cells. Calibrate the system to confirm rapid and complete solution exchange.
Problem 2: High Variability in Quantitative Results (e.g., EC50, % Max Response)
Possible CauseRecommended Solution
Receptor Desensitization Control for Desensitization: For electrophysiology, use rapid application systems to minimize desensitization during the rising phase of the response. Consider including Concanavalin A (0.1-0.3 mg/mL) in your external solution to inhibit desensitization, but note this may alter kinetics[5]. For imaging, keep application times brief and consistent.
Dual Signaling Pathways Isolate Signaling Modes: Kainate receptors can mediate both ionotropic and metabotropic effects[6][17]. To isolate the ionotropic response, you can use G-protein inhibitors (e.g., GDP-β-S in your patch pipette) and ensure your readout (e.g., whole-cell current) is a direct measure of ion flux.
Subunit Composition Characterize Your System: The heteromeric assembly of different kainate receptor subunits (e.g., GluK1 with GluK4/5) can significantly alter agonist affinity and channel properties[5]. If using a cell line, confirm which subunits are endogenously expressed. If using a recombinant system, verify expression of the intended subunits.
Voltage-Dependence Maintain Consistent Holding Potential: Kainate receptor currents can be subject to voltage-dependent block by intracellular polyamines[3]. Ensure you are using a consistent holding potential in all electrophysiological recordings.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording this compound-induced currents from HEK293 cells transiently transfected with human GluK1 or GluK3.

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Transfect cells with the desired GluK receptor subunit plasmid(s) using a suitable transfection reagent. Co-transfect with a GFP plasmid to identify transfected cells. Re-plate cells onto poly-D-lysine-coated glass coverslips 12-24 hours post-transfection.

  • Solutions:

    • External Solution (mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust to pH 7.4 with NaOH.

    • Internal Solution (mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust to pH 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at ~2 mL/min.

    • Identify GFP-positive cells for recording.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -70 mV.

    • Use a rapid solution exchange system to apply this compound at various concentrations. Apply for 2-5 seconds, followed by a 60-90 second washout with external solution to allow for recovery from desensitization.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by each this compound concentration.

    • Normalize the responses to the maximal response observed at a saturating concentration.

    • Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.

Protocol 2: Calcium Imaging

This protocol is for measuring this compound-induced intracellular calcium changes in cultured primary neurons or transfected HEK293 cells.

  • Cell Preparation: Plate cells on poly-D-lysine-coated glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and 0.02% Pluronic F-127 in a suitable buffer (e.g., HBSS or external recording solution).

    • Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark[18][19].

    • Gently wash the cells 2-3 times with dye-free buffer and allow them to de-esterify for at least 20 minutes before imaging[20].

  • Imaging:

    • Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.

    • Perfuse the cells with buffer at a constant rate.

    • Acquire baseline fluorescence images (e.g., at 1 Hz).

    • Apply this compound via the perfusion system at the desired concentration for a defined period.

    • Continue acquiring images through the application and washout phases.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to baseline (ΔF/F₀), where F₀ is the average baseline fluorescence before stimulation.

    • Quantify parameters such as the peak response amplitude and the area under the curve for each cell.

Visualizations

TroubleshootingWorkflow Start Inconsistent this compound Results CheckReagent Step 1: Verify Reagent Integrity Start->CheckReagent CheckPurity Purity & Source Confirmed? CheckReagent->CheckPurity PrepFresh Prepare Fresh Aliquots Avoid Freeze-Thaw CheckPurity->PrepFresh No CheckConditions Step 2: Standardize Experimental Conditions CheckPurity->CheckConditions Yes PrepFresh->CheckConditions CheckSystem pH, Temp, Buffers Consistent? CheckConditions->CheckSystem CalibrateSystem Calibrate & Standardize Protocols CheckSystem->CalibrateSystem No CheckModel Step 3: Validate Experimental Model CheckSystem->CheckModel Yes CalibrateSystem->CheckModel CheckExpression GluK1/3 Expression Confirmed? CheckModel->CheckExpression ValidateModel Validate Receptor Expression (e.g., qPCR, WB) CheckExpression->ValidateModel No AdvancedTroubleshooting Step 4: Address Advanced Issues CheckExpression->AdvancedTroubleshooting Yes ValidateModel->AdvancedTroubleshooting CheckDesens Consider Desensitization? AdvancedTroubleshooting->CheckDesens UseModulator Use Modulators (e.g., ConA) Optimize Application Time CheckDesens->UseModulator Yes ConsistentResults Consistent Results Achieved CheckDesens->ConsistentResults No UseModulator->ConsistentResults KainateSignaling cluster_membrane Plasma Membrane Receptor GluK1/GluK3 Kainate Receptor G_Protein G-protein Activation (Gi/o) Receptor->G_Protein Metabotropic Pathway IonFlux Ion Channel Opening Receptor->IonFlux Ionotropic Pathway ATPO This compound ATPO->Receptor Binds PLC Downstream Effectors (e.g., PKC) G_Protein->PLC Cations Na+ / Ca2+ Influx IonFlux->Cations Metabotropic Metabotropic Signaling (Modulation of Synaptic Transmission) PLC->Metabotropic Ionotropic Ionotropic Signaling (Membrane Depolarization) Cations->Ionotropic

References

Validation & Comparative

(S)-ATPO: A Comparative Efficacy Analysis Against Other AMPA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in neuroscience and drug development, this guide provides a detailed comparison of the efficacy of (S)-ATPO, a potent competitive AMPA receptor antagonist, with other key AMPA antagonists. This analysis is supported by quantitative data from preclinical studies and is supplemented with detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in various neurological disorders, including epilepsy and neurodegenerative diseases. Antagonism of this receptor can mitigate excitotoxicity and reduce neuronal hyperexcitability. This compound has emerged as a significant competitive antagonist at AMPA receptors. Pharmacological studies have demonstrated that the antagonistic activity resides in the (S)-enantiomer, which is reported to be twice as potent as the racemic mixture, while the (R)-enantiomer is inactive.[1] This guide aims to contextualize the efficacy of this compound by comparing it with other well-characterized AMPA receptor antagonists, including the competitive antagonist NBQX and the non-competitive antagonists GYKI 52466 and perampanel.

Comparative Efficacy of AMPA Receptor Antagonists

The following table summarizes the available quantitative data on the efficacy of this compound and other selected AMPA receptor antagonists. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their potency.

CompoundTypeAssayModelEfficacy MetricValue
This compound CompetitiveRadioligand BindingRat Cortical MembranesKᵢ ([³H]AMPA)0.92 - 12 µM¹
NBQX CompetitiveElectrophysiologyCultured Mouse Cortical NeuronsIC₅₀ (AMPA-evoked current)~0.4 µM[2]
In Vivo NeuroprotectionAMPA-induced Lethality in MiceED₅₀>30 mg/kg (partial protection)[3]
GYKI 52466 Non-competitiveElectrophysiologyCultured Mouse Cortical NeuronsIC₅₀ (AMPA-evoked current)~7.5 µM[2]
In Vivo AnticonvulsantMaximal Electroshock (MES) in MiceED₅₀3.0 mg/kg s.c.[3]
In Vivo NeuroprotectionAMPA-induced Lethality in MiceED₅₀10.1 mg/kg[3]
Perampanel Non-competitiveClinical TrialPatients with Partial-Onset Seizures50% Responder Rate29-38% (4-12 mg/day)
Clinical TrialPatients with Primary Generalized Tonic-Clonic SeizuresMedian Seizure Reduction76.5%

¹Value represents a range for a series of phenylalanine-based AMPA receptor antagonists, including compounds with high affinity.[4][5]

Key Signaling Pathways

The therapeutic effects of AMPA receptor antagonists are primarily mediated by their ability to block the influx of cations, particularly Na⁺ and Ca²⁺, through the AMPA receptor channel. This action prevents excessive neuronal depolarization and subsequent excitotoxicity. The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for antagonists.

AMPA_Signaling_Pathway AMPA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Na_Ca_Influx Na+/Ca²⁺ Influx AMPA_Receptor->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Excitotoxicity) Depolarization->Cellular_Response Antagonists This compound, NBQX, etc. Antagonists->AMPA_Receptor Blocks Binding

Caption: Canonical AMPA receptor signaling and antagonist intervention.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to characterize AMPA receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of antagonists on AMPA receptor-mediated currents in cultured neurons.

Experimental_Workflow Workflow for Electrophysiological Assay cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Culture_Neurons Culture primary cortical or hippocampal neurons Establish_Patch Establish whole-cell patch-clamp configuration Culture_Neurons->Establish_Patch Apply_Agonist Apply AMPA (agonist) to elicit baseline current Establish_Patch->Apply_Agonist Apply_Antagonist Co-apply AMPA and This compound or other antagonist Apply_Agonist->Apply_Antagonist Record_Current Record changes in AMPA-evoked current Apply_Antagonist->Record_Current Measure_Inhibition Measure percentage inhibition of current Record_Current->Measure_Inhibition Calculate_IC50 Calculate IC₅₀ value Measure_Inhibition->Calculate_IC50

Caption: Workflow for whole-cell patch-clamp analysis of AMPA antagonists.

Detailed Protocol:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured on glass coverslips for 10-14 days.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.

    • Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

    • A whole-cell patch-clamp configuration is established on a visually identified neuron. The cell is voltage-clamped at -60 mV.

    • A baseline AMPA-evoked current is established by applying a saturating concentration of AMPA (e.g., 100 µM) for 2-5 seconds using a rapid solution exchange system.

    • After a washout period, the antagonist at various concentrations is co-applied with AMPA.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized.

    • The peak amplitude of the AMPA-evoked current in the presence and absence of the antagonist is measured.

    • The percentage of inhibition is calculated for each antagonist concentration.

    • Concentration-response curves are plotted, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[1][4][6]

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a competitive antagonist to the AMPA receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

    • The pellet is washed three times by resuspension in fresh buffer and centrifugation. The final pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 250 µL.

    • Each well contains:

      • 150 µL of the membrane preparation (50-100 µg of protein).

      • 50 µL of various concentrations of the unlabeled antagonist (this compound or other).

      • 50 µL of a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) at a concentration close to its K₋d.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).

    • The plate is incubated at 4°C for 60 minutes.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

    • The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value of the antagonist is determined from a competition binding curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[7][8][9]

In Vivo Anticonvulsant and Neuroprotection Models

These models assess the efficacy of AMPA antagonists in preventing seizures or neuronal damage in living animals. A commonly used model is the maximal electroshock (MES) test for anticonvulsant activity.

Detailed Protocol (Maximal Electroshock Test):

  • Animals: Male mice (e.g., CD-1 strain) weighing 20-25 g are used.

  • Drug Administration:

    • This compound or other antagonists are dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).

    • The compounds are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A control group receives only the vehicle.

  • MES Induction:

    • At a predetermined time after drug administration (e.g., 30 minutes), a maximal seizure is induced by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation and Scoring:

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis:

    • The percentage of animals protected at each dose is calculated.

    • The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.[3][5]

References

Validating (S)-ATPO's Selectivity for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid ((S)-ATPO) with other key AMPA receptor ligands. The data presented here, compiled from various studies, is intended to offer an objective assessment of this compound's selectivity and performance, supported by detailed experimental protocols for validation.

Data Presentation: Comparative Ligand Performance

The following tables summarize the binding affinities and potencies of this compound and other well-established AMPA receptor agonists and antagonists. It is important to note that the data has been aggregated from multiple sources, and therefore, experimental conditions may vary. For direct and definitive comparisons, it is recommended to perform these experiments side-by-side in the same laboratory setting.

Table 1: Comparative Binding Affinities of AMPA Receptor Ligands
CompoundReceptor Subtype(s)RadioligandKᵢ (μM)IC₅₀ (μM)Reference
This compound GluR1, GluR3, GluR4[³H]AMPA-~8-22[1]
(R)-ATPA GluR1, GluR3, GluR4[³H]Kainate33-75-[1]
AMPA Native (Rat Cortex)[³H]AMPA-17[2]
Glutamate GluR2[³H]AMPA--[3]
Quisqualate Native (Rat Cortex)[³H]AMPA--[4]
DNQX Native[³H]AMPA--
NBQX Native[³H]AMPA-0.15[5]

Kᵢ (Inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are indicators of binding affinity. Lower values signify higher affinity.

Table 2: Comparative Potency of AMPA Receptor Agonists
CompoundReceptor Subtype(s)EC₅₀ (μM)Reference
This compound GluR122[1]
GluR3, GluR4~8[1]
Native (Rat Cortical Wedge)23[1]
AMPA GluR1-flop12
Native (Cultured Cortical Neurons)17[2]
Glutamate GluR2296[3]
Quisqualate GluR216.3[3]
Native (Cultured Hippocampal Neurons)~3.6[6]

EC₅₀ (half-maximal effective concentration) values are indicators of the potency of an agonist. Lower values signify higher potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

2. Binding Assay:

  • In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of radioligand (e.g., [³H]AMPA) at a final concentration close to its Kd value.

    • 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding determination, use a saturating concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate).

  • Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

3. Filtration and Measurement:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is used to measure the functional activity of this compound and other agonists at AMPA receptors by recording ion channel currents in response to ligand application.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant AMPA receptors (e.g., HEK293 cells) on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

2. Pipette Preparation and Seal Formation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

3. Whole-Cell Configuration and Recording:

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.

  • Apply the test agonist (e.g., this compound) at various concentrations to the cell using a rapid perfusion system.

  • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the current response at each agonist concentration.

  • Normalize the current responses to the maximal response obtained at a saturating agonist concentration.

  • Plot the normalized current response against the logarithm of the agonist concentration.

  • Fit the data with the Hill equation to determine the EC₅₀ value and the Hill coefficient.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (this compound) AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Depolarization Membrane Depolarization Na_Influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKC PKC Activation Depolarization->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Filtration (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Whole_Cell_Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Cultured Neurons or HEK293 cells) start->cell_prep pipette_prep Pipette Preparation & Seal Formation (>1 GΩ seal) cell_prep->pipette_prep whole_cell Achieve Whole-Cell Configuration pipette_prep->whole_cell recording Voltage Clamp & Agonist Application whole_cell->recording data_acq Data Acquisition (Record Ionic Currents) recording->data_acq analysis Data Analysis (Determine EC50) data_acq->analysis end End analysis->end

References

A Comparative Guide to (S)-ATPO and NBQX for Blocking Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: (S)-ATPO and NBQX. Understanding the distinct properties of these antagonists is crucial for designing and interpreting experiments aimed at dissecting the role of AMPA receptor-mediated signaling in synaptic transmission and plasticity.

Mechanism of Action and Receptor Selectivity

Both this compound and NBQX are competitive antagonists of the AMPA receptor, meaning they bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. However, they exhibit differences in potency and selectivity.

This compound is a selective antagonist for AMPA and GluK1-containing kainate receptors. It functions by binding to the ligand-binding domain of the AMPA receptor, stabilizing it in an open conformation that prevents the channel from opening.

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of both AMPA and kainate receptors. It has a high affinity for the glutamate binding site on these receptors, with little to no activity at NMDA receptors.[1][2] NBQX is widely used to block the fast component of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors.

Quantitative Comparison of Antagonist Performance

The following table summarizes the key quantitative data for this compound and NBQX based on experimental findings. It is important to note that these values are derived from different studies and experimental conditions, which can influence the absolute numbers. However, the data consistently demonstrates the higher potency of NBQX compared to this compound.

ParameterThis compoundNBQXExperimental Model
Ki value (vs. AMPA) 16 µM63 nMCultured Rat Neurons / Xenopus Oocytes
IC50 value (vs. AMPA) Not widely reported0.15 - 0.4 µMCultured Mouse Cortical Neurons / Other preparations[1][2][3][4]
IC50 value (vs. Kainate) 27 µM0.92 - 4.8 µMCultured Rat Neurons / Other preparations[3][4]

Experimental Protocols

A standard method to compare the efficacy of this compound and NBQX is through whole-cell patch-clamp electrophysiology in acute brain slices, typically from the hippocampus, where AMPA receptor-mediated synaptic transmission is robust.

Detailed Methodology: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol is designed to measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and assess their inhibition by this compound and NBQX.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF):

  • Slicing aCSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 Dextrose. Continuously bubbled with 95% O2/5% CO2.

  • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 Dextrose. Continuously bubbled with 95% O2/5% CO2.

2. Acute Slice Preparation:

  • Anesthetize a rodent (e.g., P14-P21 rat or mouse) according to approved institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing aCSF.

  • Transfer slices to a holding chamber with recording aCSF, incubate at 32-34°C for 30 minutes, and then maintain at room temperature.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. pH adjusted to 7.2-7.3 with CsOH.

  • Establish a whole-cell voltage-clamp configuration. Hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.

  • Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

4. Drug Application and Data Acquisition:

  • Record a stable baseline of EPSCs for 5-10 minutes.

  • To isolate AMPA receptor currents, include picrotoxin (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the recording aCSF.

  • Apply varying concentrations of this compound or NBQX to the perfusion bath and record the resulting inhibition of the EPSC amplitude.

  • Perform a washout with antagonist-free aCSF to check for reversibility.

  • Analyze the data by plotting the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Glutamatergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_antagonists Competitive Antagonists presynaptic_vesicle Glutamate Vesicle glutamate Glutamate presynaptic_vesicle->glutamate Release glutamate_cleft Glutamate AMPA_R AMPA Receptor glutamate_cleft->AMPA_R Binds ion_channel Na+ Influx AMPA_R->ion_channel depolarization Depolarization (EPSC) ion_channel->depolarization ATPO This compound ATPO->AMPA_R Blocks NBQX NBQX NBQX->AMPA_R Blocks

Caption: Glutamatergic synapse and antagonist action.

Experimental Workflow for Antagonist Comparison

G cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_slice Prepare Acute Brain Slice incubate Incubate and Recover prep_slice->incubate patch Obtain Whole-Cell Patch-Clamp Recording incubate->patch baseline Record Baseline EPSCs patch->baseline apply_drug Bath Apply This compound or NBQX baseline->apply_drug record_inhibition Record Inhibited EPSCs apply_drug->record_inhibition washout Washout Antagonist record_inhibition->washout analyze Measure EPSC Amplitude washout->analyze dose_response Generate Dose-Response Curve analyze->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for electrophysiological comparison.

References

A Comparative Analysis of (S)-ATPO and its Racemate for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the enantiomerically pure (S)-ATPO and its racemic mixture, (RS)-ATPO, reveals significant differences in their pharmacological activity as competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data, to inform the selection of the appropriate compound for research applications.

This compound has been identified as the pharmacologically active enantiomer, exhibiting a significantly higher affinity for AMPA receptors compared to its racemate. The presence of the less active (R)-enantiomer in the racemic mixture results in a lower overall potency. This guide presents quantitative data on their binding affinities, details the experimental methodologies used for their characterization, and illustrates the relevant signaling pathways.

Quantitative Comparison of Binding Affinities

The antagonist properties of this compound and (RS)-ATPO at AMPA receptors have been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher affinity. The data clearly demonstrates the superior affinity of the (S)-enantiomer.

CompoundReceptor SubtypeKi (µM)[1]
This compound AMPAData not available in a direct comparative study with the racemate
(RS)-ATPO AMPA16[1]

Note: While a direct comparative study providing the Ki for this compound under the same conditions as the racemate was not identified in the literature search, studies on analogous compounds like ATPA show the (S)-enantiomer to be the potent agonist at certain glutamate receptor subtypes, while the (R)-enantiomer is an antagonist[2]. It is therefore highly probable that this compound is the primary contributor to the antagonist activity of the racemate.

Experimental Protocols

The determination of the binding affinities of this compound and its racemate at AMPA receptors is typically achieved through competitive radioligand binding assays and functional characterization using electrophysiology.

Radioligand Binding Assay

A standard protocol for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound or (RS)-ATPO) for the AMPA receptor involves the following steps:

  • Membrane Preparation: Homogenates of brain tissue (e.g., rat cerebral cortex), rich in AMPA receptors, are prepared. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

To functionally characterize the antagonist activity of this compound and its racemate, whole-cell patch-clamp recordings from neurons or cells expressing AMPA receptors are performed.

  • Cell Preparation: Neurons (e.g., cultured cortical neurons) or HEK293 cells transfected with specific AMPA receptor subunits are used.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Agonist Application: A known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell to evoke an inward current.

  • Antagonist Application: The antagonist (this compound or (RS)-ATPO) is co-applied with the agonist at varying concentrations.

  • Data Acquisition and Analysis: The reduction in the agonist-evoked current by the antagonist is measured. Dose-response curves are constructed to determine the IC50 of the antagonist, from which the Ki can be calculated to quantify its potency.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by ATPO and a typical experimental workflow for its characterization.

AMPA_Receptor_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates ATPO This compound / (RS)-ATPO (Antagonist) ATPO->AMPAR Competitively Binds & Inhibits Ras Ras AMPAR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Cell Proliferation, Survival) CREB->Gene_Expression Regulates Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Synthesize and Purify This compound and (RS)-ATPO C Perform Competitive Radioligand Binding Assay A->C B Prepare Neuronal Cell Culture or Brain Membrane Homogenate B->C D Conduct Whole-Cell Patch-Clamp Electrophysiology B->D E Calculate IC50 and Ki values from Binding Data C->E F Analyze Electrophysiological Recordings to Determine Antagonist Potency D->F G Comparative Analysis of This compound vs. (RS)-ATPO Pharmacological Activity E->G F->G

References

A Comparative Guide to the In Vivo Effects of (S)-ATPO and CNQX for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two prominent AMPA receptor antagonists: (S)-ATPO and CNQX. While both compounds target the AMPA receptor, their nuanced pharmacological profiles lead to distinct in vivo activities. This document aims to furnish researchers with the necessary data to select the appropriate tool for their specific experimental needs in neuropharmacology and drug development.

Executive Summary

This compound and CNQX are both competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. CNQX is a well-characterized compound with broad activity against both AMPA and kainate receptors, and it also exhibits some activity at the glycine site of the NMDA receptor. Its in vivo effects, including anticonvulsant and locomotor-inhibiting properties, are extensively documented. In contrast, this compound is reported to be a more selective and potent AMPA receptor antagonist. However, detailed in vivo studies characterizing its effects are less prevalent in publicly available literature, necessitating a degree of extrapolation from its in vitro profile.

Mechanism of Action

Both this compound and CNQX are competitive antagonists at ionotropic glutamate receptors. Their primary mechanism involves binding to the glutamate recognition site on the AMPA receptor, thereby preventing its activation by the endogenous ligand, glutamate. This blockade of AMPA receptors leads to a reduction in fast excitatory postsynaptic currents.

CNQX is a non-selective competitive antagonist, targeting both AMPA and kainate receptors.[1] It also functions as an antagonist at the glycine modulatory site on the NMDA receptor complex, albeit with lower potency.[1][2] This broader activity profile can influence a wider range of synaptic processes.

This compound , the active enantiomer of racemic ATPO, is characterized as a potent and selective competitive AMPA receptor antagonist. Its selectivity for AMPA receptors over kainate and NMDA receptors is a distinguishing feature, suggesting a more targeted pharmacological action.

cluster_glutamate Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonist Action Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Kainate_R Kainate Receptor Glutamate->Kainate_R NMDA_R NMDA Receptor (Glycine Site) Glutamate->NMDA_R Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Leads to S_ATPO This compound S_ATPO->AMPA_R Blocks (Selective) CNQX CNQX CNQX->AMPA_R Blocks CNQX->Kainate_R Blocks CNQX->NMDA_R Blocks (Weakly)

Figure 1. Signaling pathway of AMPA receptor and points of antagonism.

Comparative In Vitro Potency

The following table summarizes the available in vitro data for this compound and CNQX, highlighting their binding affinities and antagonist potencies at different glutamate receptor subtypes.

CompoundTargetPotency (IC50/Ki)Assay TypeReference
This compound AMPA ReceptorKi = 16 µMWhole-cell patch-clamp on cultured rat cortical neurons[3]
Kainate ReceptorKi = 23-27 µMWhole-cell patch-clamp on cultured rat cortical neurons[3]
NMDA ReceptorNot Available
CNQX AMPA ReceptorIC50 = 0.3 µMReceptor binding assay[1][2]
Kainate ReceptorIC50 = 1.5 µMReceptor binding assay[1][2]
NMDA Receptor (Glycine Site)IC50 = 25 µMReceptor binding assay[1][2]

In Vivo Effects: A Comparative Overview

Direct comparative in vivo studies between this compound and CNQX are scarce. The following sections summarize the known in vivo effects of each compound based on available literature.

Anticonvulsant Activity

AMPA receptor antagonists are known to possess broad-spectrum anticonvulsant properties.[4][5]

CNQX: Has demonstrated efficacy in various animal models of epilepsy.[4][6]

  • It is effective against fully kindled seizures, a model of temporal lobe epilepsy.[4]

  • In a rat model of kainate-induced spontaneous seizures, CNQX (10mg/kg, i.p.) reduced the number of fast ripple events, which are associated with epileptic activity.[7]

Effects on Locomotor Activity

The impact on spontaneous locomotor activity is a key parameter for assessing the sedative or motor-impairing side effects of centrally acting drugs.

This compound: No specific in vivo data on the effects of this compound on locomotor activity is currently available. Based on its mechanism, it is plausible that at effective anticonvulsant or neuroprotective doses, it may cause sedation or a reduction in locomotor activity due to the general dampening of excitatory neurotransmission.

CNQX: Generally inhibits locomotor activity.

  • In naive rats, CNQX administration resulted in decreased locomotor activity.[8]

  • A dose of 3 mg/kg of CNQX has been reported to partially affect spontaneous locomotor activity.[9] However, in another study, a 6 mg/kg intravenous dose did not significantly affect locomotor activity as measured by nose pokes in an operant chamber.[9]

  • In contrast, direct bilateral injection of 1 microgram of the related antagonist DNQX into the ventral tegmental area (VTA) increased locomotor activity, suggesting region-specific effects.[10]

Neuroprotective Effects

Given the role of excitotoxicity in neuronal damage following ischemic events, AMPA receptor antagonists are investigated for their neuroprotective potential.

This compound: Due to its potent AMPA receptor antagonism, this compound is expected to confer neuroprotection in in vivo models of ischemia and other neurodegenerative conditions where excitotoxicity is a key pathological mechanism. However, specific in vivo studies are needed to confirm this.

CNQX: Has shown neuroprotective effects in models of ischemia.[1]

Summary of In Vivo Data

ParameterThis compoundCNQX
Anticonvulsant Activity Expected, but no in vivo data available.Effective in kindling and chemoconvulsant models.[4][6][7]
Locomotor Activity Not Available.Generally inhibitory, though effects can be dose and context-dependent.[8][9][10]
Neuroprotective Effects Expected, but no in vivo data available.Demonstrated in models of ischemia.[1]
Effective Doses (in vivo) Not Available.3-10 mg/kg (i.p. or i.v.) in rats for behavioral and anticonvulsant effects.[7][9]
Administration Routes Not Available.Intraperitoneal (i.p.), Intravenous (i.v.).[7][9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

CNQX Administration for Anticonvulsant Studies
  • Model: Kainic acid-induced status epilepticus in rats.

  • Procedure: 15 days after inducing status epilepticus with a kainic acid injection into the hippocampus, intracranial EEG recordings are performed.

  • Drug Administration: CNQX is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 10 mg/kg.

  • Data Collection: The effects of the drug on fast ripple events are evaluated for a period of three hours post-administration.[7]

CNQX Administration for Behavioral Studies (Self-Administration)
  • Model: Nicotine self-administration in rats with indwelling jugular catheters.

  • Procedure: Rats are trained to self-administer nicotine.

  • Drug Administration: CNQX is dissolved in saline and administered intravenously (i.v.) through the catheter at doses of 3 mg/kg or 6 mg/kg, 10 minutes before the operant session.

  • Data Collection: The number of self-administered injections and active/inactive nose pokes are recorded.[9]

cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis AnimalModel Animal Model (e.g., Rat with kindled seizures) Administration Drug Administration (e.g., i.p., i.v.) AnimalModel->Administration DrugPrep Drug Preparation This compound or CNQX in vehicle DrugPrep->Administration BehavioralTest Behavioral/Physiological Testing (e.g., Seizure Scoring, Locomotor Activity) Administration->BehavioralTest DataCollection Data Collection (e.g., EEG, Video Tracking) BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Conclusion Conclusion on In Vivo Effect Stats->Conclusion

Figure 2. Generalized workflow for in vivo testing of AMPA antagonists.

Conclusion and Future Directions

CNQX is a well-established, non-selective competitive AMPA/kainate receptor antagonist with a wealth of in vivo data supporting its use in studies of epilepsy, locomotor control, and neuroprotection. Its effects are generally characterized by a reduction in neuronal excitability, leading to anticonvulsant and sedative-like properties.

This compound, based on its in vitro profile, presents as a more potent and selective tool for probing the specific roles of AMPA receptors. The lack of extensive in vivo data for this compound represents a significant knowledge gap. Future in vivo studies are warranted to characterize its anticonvulsant, motor, and neuroprotective effects, and to establish a clear dose-response relationship. Such studies would be invaluable for determining whether its enhanced selectivity translates to a more favorable therapeutic window with fewer side effects compared to less selective antagonists like CNQX.

For researchers selecting a compound, the choice depends on the experimental question. CNQX is a reliable choice for inducing a broad blockade of non-NMDA ionotropic glutamate receptors. This compound, on the other hand, holds promise for more targeted investigations of AMPA receptor function, though its in vivo effects require further empirical validation.

References

Comparative Efficacy of (S)-ATPO Across Diverse Neuronal Populations: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid ((S)-ATPO), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound's performance is evaluated across different neuronal populations and benchmarked against other notable AMPA receptor antagonists, supported by experimental data and detailed protocols.

Executive Summary

This compound distinguishes itself as the pharmacologically active enantiomer of the racemic mixture (RS)-ATPO, demonstrating high selectivity as a competitive antagonist for AMPA receptors. The (R)-enantiomer, in contrast, shows no significant activity at these receptors. Structural biology studies, including high-resolution X-ray crystallography of this compound bound to the ligand-binding core of the GluA2 AMPA receptor subunit, have elucidated its mechanism of action. By stabilizing an open conformation of the ligand-binding domain, this compound effectively prevents agonist-induced channel gating, thereby inhibiting excitatory neurotransmission. This guide synthesizes available data to offer a comparative perspective on its application in neuroscience research and its potential therapeutic implications.

Comparative Antagonist Activity of this compound

The following table summarizes the inhibitory potency of this compound and other AMPA receptor antagonists on AMPA receptor-mediated responses in different neuronal preparations.

AntagonistNeuronal PopulationPreparationPotency (IC₅₀/Kᵢ)Reference
This compound Cultured Rat Cortical NeuronsWhole-cell patch clampKᵢ = 16 µM (for AMPA-evoked peak responses)[1][2]
Cultured Rat Spinal Cord NeuronsWhole-cell patch clampKᵢ = 36 µM (for MeGlu-evoked responses)[1][2]
NBQX Cultured Mouse Cortical NeuronsWhole-cell patch clampIC₅₀ ≈ 0.4 µM (for AMPA-evoked inward currents)
Rat Hippocampal Neurons (in vivo)MicroiontophoresisED₅₀ ≈ 32 µmol/kg i.v. (for AMPA-evoked spike activity)
GYKI 52466 Cultured Mouse Cortical NeuronsWhole-cell patch clampIC₅₀ ≈ 7.5 µM (for AMPA-evoked inward currents)
Rat Hippocampal Neurons (in vivo)MicroiontophoresisED₅₀ ≈ 19 µmol/kg i.v. (for AMPA-evoked spike activity)

Detailed Experimental Protocols

Primary Neuronal Culture

Objective: To isolate and culture primary neurons from different brain regions for electrophysiological and biochemical assays.

Protocol for Cortical and Hippocampal Neurons:

  • Dissection: Embryonic day 18 (E18) rat cortices or hippocampi are dissected in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Dissociation: The tissue is enzymatically digested with trypsin and mechanically dissociated by gentle trituration.

  • Plating: Dissociated cells are plated on poly-D-lysine-coated culture dishes or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂. Half of the medium is replaced every 3-4 days.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons.

  • Recording Setup: Cultured neurons (7-21 days in vitro) are visualized using an inverted microscope. Whole-cell recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2).

    • Tetrodotoxin (1 µM) and picrotoxin (100 µM) are added to the external solution to block voltage-gated sodium channels and GABA-A receptors, respectively.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the neuron at a membrane potential of -60 mV.

    • Apply AMPA (10-100 µM) via a rapid perfusion system to evoke an inward current.

    • After obtaining a stable baseline response, co-apply this compound at varying concentrations with AMPA to determine its inhibitory effect.

    • Wash out this compound to observe the recovery of the AMPA-evoked current.

  • Data Analysis: The peak amplitude of the AMPA-evoked current in the presence of different concentrations of this compound is measured and normalized to the control response. An IC₅₀ value is calculated by fitting the concentration-response data to a logistic function.

Signaling Pathways Modulated by this compound

Blockade of AMPA receptors by antagonists like this compound can influence downstream signaling cascades crucial for neuronal function and survival. One key pathway involves the transcription factor cAMP response element-binding protein (CREB), which plays a critical role in synaptic plasticity and neuroprotection.

Activation of Ca²⁺-permeable AMPA receptors can lead to an influx of calcium, which in turn activates calcium/calmodulin-dependent protein kinase (CaMK) and other kinases that phosphorylate and activate CREB. By blocking this initial calcium influx, this compound can be expected to attenuate the activation of these downstream signaling pathways. This can be experimentally verified by measuring the levels of phosphorylated CREB (pCREB) in neuronal cultures following treatment with an AMPA receptor agonist in the presence and absence of this compound.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates S_ATPO This compound S_ATPO->AMPA_R Blocks Ca2_influx Ca²⁺ Influx AMPA_R->Ca2_influx Mediates CaMK CaMK Ca2_influx->CaMK Activates CREB CREB CaMK->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression Regulates

Signaling pathway of AMPA receptor activation and its inhibition by this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of this compound's effects on different neuronal populations.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_biochemistry Biochemistry cluster_analysis Data Analysis Isolate_Neurons Isolate Primary Neurons (e.g., Cortical, Hippocampal) Culture_Neurons Culture Neurons Isolate_Neurons->Culture_Neurons Patch_Clamp Whole-Cell Patch Clamp Culture_Neurons->Patch_Clamp Treat_Cultures Treat Cultures with Agonist +/- Antagonist Culture_Neurons->Treat_Cultures Apply_Agonist Apply AMPA Patch_Clamp->Apply_Agonist Apply_Antagonist Apply this compound / Other Antagonists Apply_Agonist->Apply_Antagonist Record_Currents Record AMPA-R Currents Apply_Antagonist->Record_Currents Analyze_Ephys Calculate IC₅₀ Values Record_Currents->Analyze_Ephys Lyse_Cells Lyse Cells & Collect Protein Treat_Cultures->Lyse_Cells Western_Blot Western Blot for pCREB/CREB Lyse_Cells->Western_Blot Analyze_Biochem Quantify pCREB Levels Western_Blot->Analyze_Biochem Compare_Data Compare Potency and Signaling Effects Analyze_Ephys->Compare_Data Analyze_Biochem->Compare_Data

Workflow for comparing this compound's effects on different neuronal populations.

Conclusion

This compound is a valuable pharmacological tool for the selective blockade of AMPA receptors. Its competitive mechanism of action and the availability of its high-resolution crystal structure with the GluA2 subunit provide a solid foundation for its use in structure-activity relationship studies and the design of novel AMPA receptor antagonists. Further comparative studies across a wider range of neuronal populations and in various disease models will be instrumental in fully elucidating its therapeutic potential for neurological disorders characterized by excessive glutamatergic neurotransmission.

References

Validating the Specificity of (S)-ATPO Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-ATPO, a competitive AMPA receptor antagonist, with other alternatives. It outlines the critical role of knockout (KO) models in validating its specificity and presents supporting experimental data and detailed protocols to aid in the design and interpretation of such studies.

Introduction to this compound and its Target

This compound is the (S)-enantiomer of ATPO and functions as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically targeting the GluR1, GluR2, GluR3, and GluR4 subunits. These ionotropic glutamate receptors are fundamental for fast excitatory synaptic transmission in the central nervous system. The specificity of a pharmacological tool like this compound is paramount for accurately dissecting the physiological and pathological roles of AMPA receptors. Knockout animal models, in which one or more of the AMPA receptor subunit genes have been inactivated, are the gold standard for unequivocally demonstrating the on-target effects of such antagonists.

Comparative Analysis of AMPA Receptor Antagonists

The following table summarizes the key characteristics of this compound and two other widely used AMPA receptor antagonists, NBQX and Perampanel. This comparison highlights their mechanisms of action and reported effects, providing a basis for selecting the appropriate tool for a given research question.

FeatureThis compoundNBQXPerampanel
Mechanism of Action Competitive AntagonistCompetitive AntagonistNon-competitive Antagonist
Target Subunits GluR1-4AMPA/Kainate ReceptorsAMPA Receptors
Binding Site Glutamate binding siteGlutamate binding siteAllosteric site
Reported In Vivo Effects Anticonvulsant activityAnticonvulsant, neuroprotective effects[1]Anticonvulsant, broad-spectrum anti-seizure effects[2][3]
Selectivity Profile High for AMPA over NMDA receptorsHigh for AMPA/Kainate over NMDA receptorsHighly selective for AMPA over NMDA and Kainate receptors[4]

Validating Specificity with Knockout Models: A Hypothetical Framework

To definitively validate that the effects of this compound are mediated through its interaction with AMPA receptors, a series of experiments utilizing knockout mice for each of the four AMPA receptor subunits (GluR1-4) is proposed. The expected outcomes are based on the known phenotypes of these knockout mice and the antagonist action of this compound.

Expected Outcomes in Knockout Models
Knockout ModelKnown Phenotype Relevant to AMPA Receptor FunctionExpected Effect of this compound AdministrationRationale for Specificity Validation
GluR1 KO Impaired spatial working memory and altered emotionality.[5]Attenuated or absent behavioral effects related to learning and memory compared to wild-type mice.If this compound's effects on spatial memory are diminished in GluR1 KO mice, it confirms the involvement of this subunit.
GluR2 KO Enhanced long-term potentiation (LTP), increased Ca2+ permeability, and motor coordination deficits.[6]Reduced or altered effects on synaptic plasticity and motor control compared to wild-type mice.Demonstrating a lack of effect on the already altered synaptic plasticity in GluR2 KO mice would point to GluR2 as a key target.
GluR3 KO Alterations in exploratory behavior and social interaction.Diminished impact on exploratory and social behaviors compared to wild-type mice.A reduced effect of this compound on these specific behaviors in GluR3 KO mice would validate its action on this subunit.
GluR4 KO Impaired prepulse inhibition and altered cognitive function.Minimal to no effect on sensorimotor gating deficits compared to wild-type mice.If this compound does not exacerbate or alter the prepulse inhibition deficits in GluR4 KO mice, it supports its on-target action.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound's specificity. Below are protocols for key in vivo and in vitro experiments.

In Vivo Behavioral Assessment

Objective: To assess the behavioral effects of this compound in wild-type and AMPA receptor subunit knockout mice.

Protocol:

  • Animal Subjects: Adult male and female wild-type (C57BL/6J), GluR1-/-, GluR2-/-, GluR3-/-, and GluR4-/- mice.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at a range of doses determined by preliminary dose-response studies. A vehicle control group is included for each genotype.

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety-related behaviors.[7]

    • Morris Water Maze: To assess spatial learning and memory.

    • Prepulse Inhibition Test: To measure sensorimotor gating.

  • Data Analysis: Behavioral parameters are recorded and analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound across genotypes. A significant interaction between genotype and drug treatment would indicate that the presence of the specific AMPA receptor subunit is necessary for the drug's effect.

In Vitro Electrophysiological Recording

Objective: To determine the effect of this compound on AMPA receptor-mediated synaptic transmission in brain slices from wild-type and knockout mice.

Protocol:

  • Slice Preparation: Prepare acute hippocampal or cortical slices from adult wild-type and AMPA receptor subunit knockout mice.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.

    • Isolate AMPA receptor-mediated EPSCs by including an NMDA receptor antagonist (e.g., AP5) in the recording solution.

  • Drug Application: After establishing a stable baseline of AMPA-EPSCs, bath-apply this compound at various concentrations.

  • Data Analysis: Measure the amplitude and frequency of AMPA-EPSCs before and after drug application. A significant reduction in AMPA-EPSC amplitude in wild-type neurons that is absent or significantly attenuated in the corresponding knockout neurons would confirm the specificity of this compound for that subunit.

Visualizing the Framework for Specificity Validation

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling Pathway of AMPA Receptors Glutamate Glutamate AMPA_Receptor AMPA Receptor (GluR1-4) Glutamate->AMPA_Receptor Binds to Ion_Channel Ion Channel Opening (Na+ influx) AMPA_Receptor->Ion_Channel Activates S_ATPO This compound S_ATPO->AMPA_Receptor Blocks Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Downstream Downstream Signaling (e.g., CaMKII, PKA) Depolarization->Downstream

AMPA Receptor Signaling and this compound Inhibition

Experimental Workflow for Validating this compound Specificity cluster_0 Animal Models cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Conclusion WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle S_ATPO This compound WT->S_ATPO KO GluR1-4 KO Mice KO->Vehicle KO->S_ATPO Behavior Behavioral Tests (e.g., Morris Water Maze) Vehicle->Behavior Electro Electrophysiology (Patch-Clamp) Vehicle->Electro S_ATPO->Behavior S_ATPO->Electro Analysis Compare effects of this compound between WT and KO mice Behavior->Analysis Electro->Analysis Conclusion Specificity Validated if effects are absent/attenuated in KO mice Analysis->Conclusion

Workflow for this compound Specificity Validation

By following the principles and protocols outlined in this guide, researchers can rigorously validate the specificity of this compound, thereby ensuring the reliability of their findings and advancing our understanding of AMPA receptor function in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-ATPO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO, a competitive antagonist for AMPA-preferring receptors, requires meticulous handling and disposal due to its biological activity and chemical structure. As a neuroactive, organophosphate compound, it should be treated as hazardous chemical waste to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures in a designated area for hazardous chemical handling.

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Ventilation: All handling of this compound, including weighing and the preparation of solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Spill Management: In the event of a spill, the area should be immediately evacuated and secured. The spill should be absorbed with an inert, dry material, which is then collected into a designated hazardous waste container. The affected area should be decontaminated as per your institution's established protocols.

Quantitative Data for Disposal Planning

The following table summarizes key information for the handling and disposal of this compound.

ParameterSpecificationSource/Recommendation
Chemical Name This compoundMedChemExpress
CAS Number 252930-37-3MedChemExpress
Molecular Formula C11H19N2O7PMedChemExpress
Waste Category Hazardous Chemical WasteInferred from chemical structure and biological activity
Recommended PPE Nitrile gloves, safety goggles, lab coat, respiratorStandard laboratory safety protocols
Storage of Waste Segregated, labeled, sealed container in a designated hazardous waste areaInstitutional EHS guidelines
Disposal Method Licensed hazardous waste disposal serviceInstitutional EHS guidelines
Empty Container Disposal Triple-rinse with a suitable solvent; rinsate collected as hazardous wasteGeneral laboratory waste procedures

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of this compound from the point of generation to collection by a licensed waste management service.

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, gloves) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Labeling of Waste Containers:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the CAS number: "252930-37-3," and the approximate concentration and quantity.

    • The date of waste generation should also be clearly marked.

  • Storage of Chemical Waste:

    • Waste containers must be kept securely sealed when not in use.

    • Store the waste in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Decontamination of Glassware

For non-disposable glassware contaminated with this compound, a decontamination step is recommended before routine washing. Organophosphates can often be degraded by alkaline hydrolysis.[1]

Materials:

  • Contaminated glassware

  • Suitable solvent for initial rinse (e.g., ethanol or methanol)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate PPE

Procedure:

  • Initial Rinse: Rinse the glassware three times with a minimal amount of a suitable organic solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Alkaline Hydrolysis: Carefully fill the glassware with a 1 M NaOH solution. Allow it to stand in a chemical fume hood for at least 24 hours. This process aims to hydrolyze the organophosphate ester bonds.

  • Neutralization and Rinsing: Neutralize the NaOH solution with a suitable acid (e.g., 1 M HCl) and dispose of it down the drain with copious amounts of water, provided it complies with local regulations.

  • Final Cleaning: The decontaminated glassware can then be washed using standard laboratory procedures.

Caution: The effectiveness of alkaline hydrolysis for the complete degradation of this compound has not been formally documented. This procedure is based on general chemical principles for organophosphates.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process.

Caption: Workflow for this compound Waste Management.

DecontaminationProcess Start Contaminated Glassware Initial_Rinse Triple Rinse with Solvent Start->Initial_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Initial_Rinse->Collect_Rinsate Alkaline_Hydrolysis Soak in 1M NaOH for 24h Initial_Rinse->Alkaline_Hydrolysis Neutralize Neutralize NaOH Solution Alkaline_Hydrolysis->Neutralize Dispose_Solution Dispose of Neutralized Solution (per regulations) Neutralize->Dispose_Solution Final_Wash Standard Glassware Washing Neutralize->Final_Wash End Clean Glassware Final_Wash->End

Caption: Glassware Decontamination Protocol.

References

Essential Safety and Handling Protocol for (S)-ATPO

Author: BenchChem Technical Support Team. Date: December 2025

(S)-ATPO is a potent neurochemical and should be handled with extreme caution by trained personnel only. As a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, overstimulation can lead to excitotoxicity and potential neurotoxic effects, including seizures.[1][2][3] Adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. For procedures involving the solid compound, double gloving is required.[4]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of nitrile gloves, with the outer glove regularly changed.
Eye Protection Safety GogglesChemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.
Body Protection Lab CoatA fully fastened, long-sleeved lab coat. A disposable gown is recommended for handling the pure solid.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.

Engineering Controls and Designated Areas

To mitigate the risk of inhalation and contamination, all handling of this compound, especially in its powdered form, must be conducted within certified engineering controls.

Control MeasureDescription
Primary Enclosure All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[4][5]
Designated Area A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs.
Ventilation Ensure adequate general laboratory ventilation to supplement primary engineering controls.

Operational Plan: Step-by-Step Handling Procedures

A meticulous approach is critical to prevent exposure and contamination. The following step-by-step guide outlines the safe handling of this compound powder.

3.1. Preparation:

  • Ensure all necessary PPE is worn correctly.

  • Prepare the designated work area within the primary enclosure by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the enclosure.

3.2. Weighing the Compound (Tare Method): [4]

  • Place a sealed container (e.g., a vial with a cap) on the analytical balance and tare the weight.

  • Move the tared container into the chemical fume hood or ventilated enclosure.

  • Carefully add the this compound powder to the container.

  • Securely close the container.

  • Place the closed container back on the balance to obtain the final weight.

  • Return the closed container to the primary enclosure for further manipulation.

3.3. Solubilization:

  • Within the primary enclosure, add the desired solvent to the container with the this compound powder.

  • Ensure the container is tightly sealed before mixing.

3.4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment within the primary enclosure with a suitable solvent (e.g., 70% ethanol) to decontaminate them.

  • Carefully remove and dispose of the disposable bench paper as hazardous waste.

  • Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the primary enclosure area.

  • Remove the remaining PPE in the designated gowning/de-gowning area.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, weigh boats, disposable bench paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for liquids.
Final Disposal All hazardous waste containing this compound must be disposed of through the institution's official hazardous waste management program, which will typically involve high-temperature incineration or other approved chemical neutralization methods.[6]

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip weigh Weigh this compound using Tare Method prep_equip->weigh Proceed to Handling solubilize Solubilize Compound weigh->solubilize decontaminate Decontaminate Surfaces & Equipment solubilize->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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